Fmoc-Trp(Boc)-Opfp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29F5N2O6/c1-37(2,3)50-36(47)44-17-19(20-10-8-9-15-27(20)44)16-26(34(45)49-33-31(41)29(39)28(38)30(40)32(33)42)43-35(46)48-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,43,46)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZGIYCOLJXRE-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H29F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718536 | |
| Record name | Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181311-44-4 | |
| Record name | Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Molecular Structure of Fmoc-Trp(Boc)-Opfp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure of N-α-(9-fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan pentafluorophenyl ester, commonly abbreviated as Fmoc-Trp(Boc)-Opfp. This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for complex peptides where side-chain protection of tryptophan is essential.
Core Structural Components
This compound is a derivative of the amino acid L-tryptophan, modified with three key functional groups that facilitate its use in peptide synthesis. Its IUPAC name is tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate.[1] The structure is comprised of four primary moieties:
-
L-Tryptophan (Trp): The central amino acid scaffold, featuring a chiral α-carbon, an α-amino group, a carboxyl group, and its characteristic indole side chain.
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): Attached to the α-amino group (-NH2) of the tryptophan backbone. This bulky, base-labile protecting group prevents the amine from forming unwanted peptide bonds during the coupling process. It is typically removed using a piperidine solution.[2]
-
Boc Group (tert-butoxycarbonyl): Attached to the nitrogen atom of the indole ring in the tryptophan side chain. This acid-labile protecting group minimizes potential side reactions involving the indole nitrogen during peptide assembly.[2]
-
Opfp Group (Pentafluorophenyl Ester): Formed by the esterification of the tryptophan's carboxyl group (-COOH) with pentafluorophenol. This group serves as an excellent leaving group, activating the carboxyl terminus for efficient amide bond formation with the free amine of the growing peptide chain.[3]
The strategic combination of these orthogonal protecting (Fmoc, Boc) and activating (Opfp) groups allows for precise and controlled incorporation of tryptophan into a peptide sequence.
Molecular Properties
The key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [1][3] |
| Molecular Weight | 692.63 g/mol | [1][3] |
| CAS Number | 181311-44-4 | [1][3] |
| Appearance | White to faint beige powder | [3] |
| Purity (HPLC) | ≥95.0% | [3] |
Structural Visualization
The logical arrangement and covalent bonding of the four primary moieties are illustrated in the diagram below. The tryptophan acts as the central linker, with the Fmoc and Opfp groups at the N-terminus and C-terminus, respectively, and the Boc group protecting the side chain.
Experimental Protocols: Confirmation of Structure
While this guide does not cite a specific experimental study, the confirmation of the structure of this compound would be routinely achieved through a combination of standard analytical techniques. A generalized protocol for such a characterization is outlined below.
Objective: To verify the chemical identity, structure, and purity of synthesized this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons from the Fmoc and indole rings, the α-proton of tryptophan, and aliphatic protons from the Boc group. The chemical shifts and coupling patterns would be used to confirm the covalent structure.
-
¹³C NMR: To identify all unique carbon atoms in the molecule, confirming the presence of carbonyls (ester, amide, carbamate), aromatic rings, and aliphatic carbons.
-
¹⁹F NMR: To specifically confirm the five fluorine atoms of the pentafluorophenyl group, typically showing characteristic signals in the fluorine spectrum.
-
-
Mass Spectrometry (MS):
-
Protocol: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), would be employed to determine the accurate mass of the molecule.
-
Expected Outcome: The measured monoisotopic mass should match the calculated value for the molecular formula C₃₇H₂₉F₅N₂O₆ (692.1946 Da).[1] This confirms the elemental composition. Fragmentation patterns could further verify the connectivity of the main groups.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: A sample would be analyzed using Fourier-transform infrared (FTIR) spectroscopy.
-
Expected Outcome: The spectrum would show characteristic absorption bands confirming key functional groups: C=O stretching for the ester, amide, and carbamate groups; N-H stretching for the amide; and C-F stretching for the Opfp ring.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Reversed-phase HPLC (RP-HPLC) with a UV detector would be used to assess the purity of the compound. A gradient of organic solvent (e.g., acetonitrile) in water would be employed.
-
Expected Outcome: A single major peak in the chromatogram would indicate a high degree of purity (typically >95%).[3]
-
References
Technical Guide: Physicochemical Properties of Fmoc-Trp(Boc)-Opfp
This document provides a detailed overview of the key physicochemical properties of N-α-Fmoc-N-in-t-Boc-L-tryptophan pentafluorophenyl ester, commonly abbreviated as Fmoc-Trp(Boc)-Opfp. It is intended for researchers, chemists, and professionals involved in solid-phase peptide synthesis (SPPS) and drug development.
Core Physicochemical Data
This compound is a derivative of the amino acid tryptophan, which is extensively modified with protecting groups (Fmoc and Boc) and an activating group (Opfp) to render it suitable for use in Fmoc-based peptide synthesis. The key quantitative properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C37H29F5N2O6 | [1][2] |
| Molecular Weight | 692.63 g/mol | [2][3] |
| CAS Number | 1811311-44-4 | [1] |
Structural and Logical Composition
The structure of this compound is designed for controlled, sequential addition to a growing peptide chain. The diagram below illustrates the logical relationship between the core amino acid and its functional modifications.
General Experimental Protocol: Molecular Weight Verification
To confirm the molecular weight and purity of this compound, High-Resolution Mass Spectrometry (HRMS) is a standard and definitive method. The following is a generalized protocol for such an analysis.
Objective: To verify the exact mass of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or other suitable ionization agent
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF, or FT-ICR)
-
Electrospray Ionization (ESI) source
-
Syringe pump or liquid chromatography system for sample introduction
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound powder (~1 mg).
-
Dissolve the sample in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, such as 50:50 ACN:H2O with 0.1% formic acid.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions using a certified calibrant solution. This ensures high mass accuracy for the measurement.
-
-
Sample Infusion and Ionization:
-
Introduce the prepared sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in positive ion mode, as the compound is expected to readily form protonated adducts [M+H]+ or sodium adducts [M+Na]+.
-
-
Data Acquisition:
-
Acquire mass spectra over a relevant m/z range (e.g., m/z 200-1000).
-
Ensure the instrument resolution is set to a high level (e.g., >60,000) to enable accurate mass determination.
-
-
Data Analysis:
-
Identify the peak corresponding to the expected molecular ion. For this compound (C37H29F5N2O6, MW = 692.63), the primary expected ion would be the protonated molecule [M+H]+ at m/z 693.19.
-
Compare the experimentally measured m/z value to the theoretical m/z value calculated from the chemical formula.
-
The mass accuracy should ideally be within 5 ppm (parts per million), which confirms the elemental composition.
-
Analyze the isotopic pattern of the peak and compare it to the theoretical pattern for the proposed formula to further validate the compound's identity.
-
References
An In-depth Technical Guide to the Safety and Handling of Fmoc-Trp(Boc)-Opfp
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Fmoc-Trp(Boc)-Opfp (Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan pentafluorophenyl ester), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this sensitive compound.
Chemical and Physical Properties
This compound is a white to off-white powder.[1] A summary of its key chemical and physical properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [2] |
| Molecular Weight | 692.63 g/mol | [1] |
| CAS Number | 181311-44-4 | [1][2] |
| Appearance | White to slight yellow to beige powder | [1] |
| Purity | ≥95.0% (HPLC) | [1] |
| Storage Temperature | 15-25°C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Safety Information
| Hazard Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315: Causes skin irritation | [1] |
| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 | [1] |
| Storage Class Code | 11: Combustible Solids | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Lab Coat, NIOSH-approved respirator (if dust is generated) | [4][5] |
Experimental Protocols
Safe Handling and Use
This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.
-
Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[5]
-
Weighing : When weighing the powder, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.
-
Dissolution : Dissolve the compound in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).[3] Perform this step in a fume hood.
-
Use in Peptide Synthesis : this compound is an activated ester and does not require additional activation for use in peptide synthesis.[6] It is often used with an additive like N-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) for faster coupling.[6] A general procedure involves suspending the deprotected resin in DMF, adding the this compound and HOOBt, and shaking the mixture at room temperature.[6]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate : Inform your supervisor and colleagues.
-
Secure the Area : Restrict access to the spill area.
-
Cleanup :
-
For small, solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste.
-
For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste.
-
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal
All waste containing this compound, including unused solid, solutions, and contaminated materials, should be treated as chemical waste.
-
Solid Waste : Collect unused solid this compound in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : Solutions containing this compound and solvents like DMF should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Contaminated Materials : Dispose of any materials that have come into contact with the compound, such as pipette tips, weighing paper, and PPE, as hazardous solid waste.
-
Institutional Guidelines : Always follow your institution's and local regulations for hazardous waste disposal.
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Potential Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
References
Safeguarding Synthesis: A Technical Guide to the Storage and Handling of Fmoc-Trp(Boc)-Opfp Powder
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Trp(Boc)-Opfp (N-α-Fmoc-N-in-t-Boc-L-tryptophan pentafluorophenyl ester) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for complex peptides where the protection of the tryptophan indole side chain is essential. The purity and stability of this reagent are paramount to achieving high yields and desired purity in the final peptide product. This technical guide provides a comprehensive overview of the recommended storage conditions, handling procedures, and analytical methodologies to ensure the integrity of Fmoc-Trp(Boc)-Opfp powder.
Core Storage Recommendations
The stability of this compound is influenced by temperature, moisture, light, and air. While supplier recommendations vary, a conservative approach based on the general principles of handling Fmoc-protected amino acids is advised to minimize degradation.
Quantitative Storage Parameters
A summary of storage conditions collated from various suppliers and general chemical handling guidelines is presented below.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | -20°C (Long-term) | Prevents degradation of the Fmoc group and hydrolysis of the active ester. Recommended for storage longer than 6 months. |
| 2-8°C (Short-term) | Acceptable for routine use and shorter storage periods. Minimizes temperature cycling. | |
| 15-25°C (Shipping/Brief Periods) | Some suppliers list this as the storage temperature, but it is not ideal for long-term stability.[1] | |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes oxidation and moisture contact. |
| Moisture | Keep in a tightly sealed container in a dry place/desiccator. | The pentafluorophenyl ester is susceptible to hydrolysis, which would deactivate the reagent. |
| Light | Protect from light. | The Fmoc group can be sensitive to light, especially UV. Amber vials or storage in the dark is recommended. |
| Chemical Compatibility | Store away from strong oxidizing agents, bases, and acids. | The compound can react violently with strong oxidizers.[2] Bases can cause premature removal of the Fmoc group. |
Handling and Usage Workflow
Proper handling is crucial to prevent contamination and degradation. The following workflow outlines the best practices from receiving the compound to its use in synthesis.
References
The Solubility Profile of Fmoc-Trp(Boc)-Opfp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp), a critical reagent in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for the efficient and successful synthesis of tryptophan-containing peptides. This document outlines available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the reagent's application in a typical SPPS workflow.
Core Concepts in Solubility for Peptide Synthesis
The dissolution of protected amino acids is a fundamental prerequisite for their effective participation in the coupling reactions of SPPS. Poor solubility can lead to significant challenges, including incomplete reactions, which result in the undesirable formation of deletion peptide sequences. The bulky and hydrophobic nature of the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, combined with the aromatic indole side chain of tryptophan, dictates that this compound is generally more soluble in polar aprotic solvents commonly employed in peptide synthesis.
Data Presentation: Solubility of this compound
Precise, publicly available quantitative solubility data for this compound is limited. However, based on product specifications and related compounds, the following table summarizes the known solubility characteristics.
| Solvent | Chemical Formula | Solubility (mg/mL) | Molarity (mol/L) | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~115.4 | ~0.167 | Calculated from a product datasheet indicating "clearly soluble" at 0.5 mmole in 3 mL.[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Determined | Qualitative data indicates solubility.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Determined | Qualitative data indicates solubility.[2] |
| Chloroform | CHCl₃ | Soluble | Not Determined | Qualitative data indicates solubility.[2] |
| Ethyl Acetate | C₄H₈O₂ | Soluble | Not Determined | Qualitative data indicates solubility.[2] |
| Acetone | C₃H₆O | Soluble | Not Determined | Qualitative data indicates solubility.[2] |
Note: The solubility of Fmoc-protected amino acids can be influenced by factors such as temperature, solvent purity, and the presence of additives. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent system being used.
Experimental Protocols: Determining Solubility
The following is a generalized protocol for determining the solubility of this compound in a given solvent using the static gravimetric method.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, DMSO, DCM)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a 0.2 µm syringe filter into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid.
-
Solvent Evaporation: Place the evaporation dishes in a vacuum oven at a suitable temperature to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.
-
Mass Determination: Once the solvent is fully evaporated, accurately weigh the evaporation dish containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant withdrawn
Mandatory Visualization: SPPS Coupling Workflow
The following diagram illustrates the logical workflow of a coupling step in solid-phase peptide synthesis utilizing this compound.
Caption: Workflow for the coupling of this compound in SPPS.
References
A Technical Deep Dive: Unveiling the Core Differences Between Fmoc-Trp(Boc)-Opfp and Fmoc-Trp(Boc)-OH in Peptide Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key distinctions, advantages, and applications of two crucial building blocks in Solid-Phase Peptide Synthesis (SPPS): Fmoc-Trp(Boc)-Opfp and Fmoc-Trp(Boc)-OH. A thorough understanding of their unique properties is paramount for optimizing peptide synthesis protocols, particularly for complex, tryptophan-containing peptides. This guide provides a detailed comparison of their chemical nature, reactivity, and practical application in the laboratory, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Fundamental Chemical Distinction: The Role of the Carboxyl Group
The primary difference between Fmoc-Trp(Boc)-OH and its pentafluorophenyl (Opfp) ester counterpart lies in the state of the C-terminal carboxylic acid group.
-
Fmoc-Trp(Boc)-OH : This is the standard, protected amino acid form. The carboxylic acid is in its free, unactivated state. To facilitate peptide bond formation, it requires an external activating agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or dicyclohexylcarbodiimide (DCC), to be converted into a more reactive species in situ.[1]
-
This compound : This is a pre-activated form of the amino acid. The carboxylic acid has been converted into a pentafluorophenyl (Pfp) ester. Pfp esters are highly reactive "active esters" due to the strong electron-withdrawing nature of the pentafluorophenyl group, which makes it an excellent leaving group.[1] This pre-activation allows for direct reaction with a free N-terminal amine of the growing peptide chain without the need for additional coupling reagents.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative parameters for Fmoc-Trp(Boc)-OH and this compound, based on available data and typical experimental conditions.
| Parameter | Fmoc-Trp(Boc)-OH | This compound | References |
| Molecular Formula | C₃₁H₃₀N₂O₆ | C₃₇H₂₉F₅N₂O₆ | |
| Molecular Weight | 526.58 g/mol | 692.63 g/mol | |
| Typical Coupling Time (with HBTU) | 10 - 120 minutes | Not Applicable (Direct Coupling) | [2][3] |
| Typical Coupling Time (Direct) | Not Applicable | Generally faster than in situ activation | [1] |
| Requirement for Additional Coupling Reagents | Yes (e.g., HBTU, DIPEA) | No | [1] |
| Potential for Racemization | Low, but can be influenced by activating agent and base | Generally low | [1] |
| Side Reactions | Potential for side reactions from activating agents | Reduced side reactions from activating agents | [] |
| Solubility in DMF | Soluble | Soluble | |
| Stability | Stable as a solid | Stable, crystalline solid | [1] |
Experimental Protocols: A Side-by-Side Comparison
The following detailed protocols outline the manual coupling of Fmoc-Trp(Boc)-OH using HBTU activation and the direct coupling of this compound in a standard Fmoc-SPPS workflow.
Protocol 1: Coupling of Fmoc-Trp(Boc)-OH with HBTU Activation
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Trp(Boc)-OH
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with agitation capabilities
Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard 20% piperidine in DMF solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).
-
-
Activation of Fmoc-Trp(Boc)-OH:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HBTU solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[2]
-
-
Coupling Reaction:
-
Add the activated Fmoc-Trp(Boc)-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-120 minutes at room temperature.[5] For sterically hindered sequences, the coupling time may be extended.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess reagents and byproducts.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.[2]
-
Wash the resin with DMF (3 x 10 mL per gram of resin).
-
Protocol 2: Direct Coupling of this compound
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with agitation capabilities
Methodology:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard 20% piperidine in DMF solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).
-
-
Coupling Reaction:
-
Dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Add the this compound solution directly to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Coupling times are generally rapid, but should be optimized for the specific sequence. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove excess reagent and the pentafluorophenol byproduct.
-
-
Capping (Optional):
-
If necessary, perform a capping step as described in Protocol 1 to block any unreacted amino groups.
-
Wash the resin with DMF (3 x 10 mL per gram of resin).
-
Visualizing the Workflow: A Comparative Diagram
The following diagrams, generated using the DOT language, illustrate the distinct workflows for incorporating Fmoc-Trp(Boc)-OH and this compound into a growing peptide chain during SPPS.
Figure 1: Comparative workflows for coupling Fmoc-Trp(Boc)-OH and this compound.
Core Advantages and Considerations
This compound:
-
Speed and Efficiency: The pre-activated nature of the Opfp ester generally leads to faster coupling reactions.[1]
-
Reduced Side Reactions: By eliminating the need for in situ activating agents, the risk of side reactions associated with these reagents is minimized.[]
-
Simplified Protocol: The direct coupling method simplifies the experimental workflow, reducing the number of reagents and steps.
-
Cost: Pre-activated esters are typically more expensive than the corresponding free acid.
Fmoc-Trp(Boc)-OH with in situ Activation:
-
Cost-Effectiveness: The free acid form is generally more economical for large-scale synthesis.
-
Flexibility: Allows for the use of a wide variety of well-established activating agents, enabling fine-tuning of coupling conditions for specific sequences.[]
-
Established Protocols: A vast body of literature and standardized protocols exist for in situ activation methods.
Conclusion
The choice between this compound and Fmoc-Trp(Boc)-OH is a strategic one, dictated by the specific requirements of the peptide synthesis project. For rapid, efficient coupling with a simplified workflow and potentially higher purity of the crude product, especially in the synthesis of challenging sequences, this compound presents a compelling option. Conversely, for routine, large-scale syntheses where cost is a primary consideration and established protocols are preferred, Fmoc-Trp(Boc)-OH with in situ activation remains a robust and reliable choice. This guide provides the foundational knowledge for researchers to make an informed decision, ultimately leading to more efficient and successful peptide synthesis campaigns.
References
Introduction: The Role of the Fmoc Group in Modern Chemistry
An In-depth Technical Guide on the Mechanism of Action of the Fmoc Protecting Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption stems from its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2][3] This orthogonality is the foundation of the most common "Fmoc/tBu" strategy in SPPS.[1] The Fmoc group is stable under acidic conditions used to cleave side-chain protecting groups like tert-butyl (tBu), while being selectively removed by a mild base, typically piperidine.[2] This technical guide provides a comprehensive overview of the Fmoc deprotection mechanism, quantitative data on reaction conditions, detailed experimental protocols, and a discussion of its application for researchers, scientists, and drug development professionals.
The Core Mechanism: Base-Induced E1cB Elimination
The removal of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][4][5] This process is initiated by the abstraction of an acidic proton, leading to the formation of a stabilized carbanion intermediate, which then undergoes elimination.[4][5]
Step 1: Proton Abstraction The key to the Fmoc group's base-lability lies in the fluorenyl ring system.[2] The C9 proton of the fluorene moiety is significantly acidic (pKa ≈ 23 in DMSO) because its removal results in a carbanion that is stabilized by the aromaticity of the resulting cyclopentadienyl anion-like system, which is fused between two benzene rings.[6] A mild base, most commonly a secondary amine like piperidine, abstracts this acidic proton to form a stabilized carbanion intermediate.[6][7]
Step 2: β-Elimination and Dibenzofulvene (DBF) Formation The carbanion intermediate is unstable and rapidly undergoes a β-elimination reaction.[3][7] The lone pair of electrons on the carbanion initiates the cleavage of the C-O bond of the carbamate, leading to the formation of a highly reactive exocyclic alkene known as dibenzofulvene (DBF) and the release of the unstable carbamic acid, which subsequently decarboxylates to liberate the free amine of the peptide chain.[6][8]
Step 3: Trapping the Dibenzofulvene Byproduct The DBF intermediate is a reactive Michael acceptor that can potentially react with nucleophiles, including the newly liberated amine of the peptide chain, leading to undesired side products.[6] To prevent this, the deprotection is performed using a secondary amine like piperidine, which serves a dual purpose.[6] Besides acting as the base to initiate the reaction, the excess piperidine efficiently traps the DBF intermediate to form a stable and soluble adduct (dibenzofulvene-piperidine adduct).[3][7][9][10] This adduct can be easily washed away from the solid support.[1] This trapping step is crucial as it drives the deprotection equilibrium towards completion.[7][11]
The formation of the dibenzofulvene-piperidine adduct can be monitored in real-time by UV spectroscopy (absorbance maximum at ~301 nm), which allows for the quantitative tracking of the deprotection reaction.[7][9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. connectsci.au [connectsci.au]
- 4. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group on the Indole Side Chain
For Researchers, Scientists, and Drug Development Professionals
The indole side chain of tryptophan, a common amino acid in peptides and proteins, presents a unique challenge in chemical synthesis due to its nucleophilic nature and susceptibility to degradation under acidic conditions. To navigate these synthetic hurdles, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a versatile and widely adopted shield for the indole nitrogen. This technical guide provides an in-depth exploration of the function, application, and experimental considerations of employing the Boc protecting group on the indole side chain, with a focus on its critical role in peptide synthesis and drug development.
The Core Function: Mitigating Undesired Reactivity
The primary function of the Boc group on the indole nitrogen (Nin-Boc) is to temper its inherent reactivity and protect it from unwanted side reactions.[1][2] The electron-withdrawing nature of the carbamate functionality decreases the electron density of the indole ring, rendering it less susceptible to electrophilic attack.[3] This protection is crucial during various stages of chemical synthesis, particularly in the acidic conditions often employed for the removal of other protecting groups or for the cleavage of peptides from solid-phase resins.[3][4]
Without protection, the indole side chain is prone to several detrimental side reactions:
-
Oxidation: The indole ring can be easily oxidized, leading to the formation of various degradation products.[2]
-
Alkylation: During the cleavage of peptides from the resin, carbocations generated from other protecting groups or the resin linker can alkylate the indole ring.[5][6][7]
-
Modification by Cationic Species: In acidic environments, the indole ring can be modified by various cationic species, such as sulfonyl moieties released from protected arginine residues.[2]
By attaching a Boc group to the indole nitrogen, these side reactions are significantly suppressed, ensuring the integrity of the tryptophan residue throughout the synthetic process.[3][8]
Application in Peptide Synthesis: A Tale of Two Strategies
The Nin-Boc protecting group finds its most prominent application in solid-phase peptide synthesis (SPPS), where it is compatible with both the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.
Fmoc-Based Solid-Phase Peptide Synthesis
In the widely used Fmoc-SPPS, the α-amino group of the amino acids is temporarily protected by the base-labile Fmoc group, while more acid-labile groups are used for side-chain protection.[9] In this context, Fmoc-Trp(Boc)-OH is a standard building block. The Boc group on the indole side chain remains intact during the repetitive piperidine treatments used for Fmoc group removal. It is then cleaved simultaneously with other acid-labile side-chain protecting groups and the peptide-resin linkage during the final trifluoroacetic acid (TFA) cleavage step.[2] The use of Nin-Boc protection in Fmoc chemistry has been shown to nearly eliminate the sulfonyl modification of tryptophan residues when used in conjunction with Fmoc-Arg(Pbf)-OH.[2]
Boc-Based Solid-Phase Peptide Synthesis
In the traditional Boc-SPPS, the α-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderate acid like TFA.[3] For the protection of the tryptophan indole side chain in this strategy, a formyl (For) group is often employed[10], as the Nin-Boc group would be cleaved during the repetitive Nα-Boc removal steps. However, the use of a more acid-stable protecting group on the indole, which is cleaved under the final strong acid conditions (e.g., HF), is also a viable strategy.
Quantitative Data Summary
The following tables summarize key quantitative data related to the protection and deprotection of the tryptophan indole side chain with the Boc group.
| Parameter | Reagents and Conditions | Yield | Reference |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), NaOH, 1:1 water-dioxane, rt, 24h | 69% | [11] |
| Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), rt, 2h | Not specified | [12] |
| Deprotection | 25% TFA in DCM, rt, 2h | Not specified | [12] |
| Deprotection | TFA, DCM, rt, 18h | Not specified | [12] |
| Deprotection | TFA, DCM, 0°C to rt, 1h | Not specified | [12] |
Table 1: Representative Yields and Conditions for Boc Protection and Deprotection of Tryptophan.
| Deprotection Method | Reagent | Reaction Time | Temperature | Yield | Reference |
| Acidolysis | TFA/DCM (1:1) | 2 h | Room Temperature | High (not quantified) | [12] |
| Acidolysis | 25% TFA in DCM | 2 h | Room Temperature | High (not quantified) | [12] |
| Acidolysis | HCl in Methanol | Not specified | Not specified | High (not quantified) | [8] |
Table 2: Comparison of Deprotection Conditions for N-Boc-Tryptophan Derivatives.
Detailed Experimental Protocols
Protocol for Boc Protection of the Indole Side Chain of L-Tryptophan
This protocol is adapted from a published procedure.[11]
Materials:
-
L-Tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Aqueous Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-tryptophan (1 equivalent) in a 1:1 mixture of water and dioxane.
-
To this solution, add di-tert-butyl dicarbonate (1 equivalent) and 1 M NaOH solution (1 equivalent).
-
Stir the mixture at room temperature for 24 hours.
-
After 24 hours, adjust the pH of the reaction mixture to approximately 2.4 by the dropwise addition of aqueous HCl.
-
Extract the aqueous mixture with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield N-Boc-L-tryptophan as a white solid.
Protocol for TFA-Mediated Deprotection of a Boc-Protected Indole Side Chain
This is a general procedure for the cleavage of a peptide from a solid support and the simultaneous deprotection of the Boc-protected tryptophan side chain.[12]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v). The choice and amount of scavengers depend on the peptide sequence.
-
Add the cleavage cocktail to the swollen resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the peptide under vacuum.
Visualizing the Chemistry: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and logical workflows associated with the use of the Boc protecting group on the indole side chain.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commonorganicchemistry.com [commonorganicchemistry.com]
An In-depth Technical Guide to Fmoc-Trp(Boc)-Opfp for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-α-Fmoc-N-in-t-Boc-L-tryptophan pentafluorophenyl ester, commonly abbreviated as Fmoc-Trp(Boc)-Opfp. This activated amino acid derivative is a critical reagent in modern solid-phase peptide synthesis (SPPS), particularly for the incorporation of tryptophan residues into complex peptide sequences.
Core Compound Identification
The Chemical Abstracts Service (CAS) number for this compound is 181311-44-4 .[1][2][3]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below, providing essential data for researchers and for quality control purposes.
| Property | Value | Reference |
| CAS Number | 181311-44-4 | [1][2][3] |
| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [1][2][3] |
| Molecular Weight | 692.63 g/mol | [1][2][3] |
| Appearance | White to slight yellow to beige powder | [2] |
| Purity (HPLC) | ≥95.0% | [2] |
| Optical Rotation α 25/D | -19.0 to -16.0° (c=1 in chloroform) | [2] |
| MDL Number | MFCD00153380 | [1][2] |
| Synonyms | N-α-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorophenyl ester | [1][2] |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a pre-activated pentafluorophenyl (Pfp) ester of Fmoc- and Boc-protected tryptophan.[2] Its primary application is in Fmoc-based SPPS, a cornerstone technique for the chemical synthesis of peptides.[4] The use of this derivative offers several advantages:
-
Orthogonal Protection: The Fmoc (fluorenylmethyloxycarbonyl) group on the α-amine and the Boc (tert-butyloxycarbonyl) group on the indole side chain of tryptophan represent a key orthogonal protection strategy.[] The Fmoc group is labile to basic conditions (e.g., piperidine), while the Boc group is stable to base but readily removed with acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[][6] This orthogonality is fundamental to the stepwise elongation of the peptide chain without compromising side-chain integrity.[]
-
Minimization of Side Reactions: Tryptophan's indole side chain is susceptible to modification during repetitive acid treatments in older Boc-based SPPS methodologies.[6] The use of the Boc protecting group on the indole nitrogen, as in this compound, effectively shields it from side reactions, such as reattachment of sulfonyl protecting groups from arginine residues, leading to purer crude peptides and higher yields.[7][8]
-
Enhanced Coupling Efficiency: As a pentafluorophenyl active ester, this compound is highly reactive and facilitates efficient amide bond formation with the free N-terminal amine of the growing peptide chain on the solid support.[9] This pre-activation circumvents the need for in-situ coupling reagents for this specific residue, potentially streamlining the synthesis process. The use of Pfp esters also allows for reaction monitoring using methods like bromophenol blue.[2]
Experimental Protocols and Methodologies
The following sections outline a generalized workflow for the incorporation of this compound within a standard Fmoc SPPS protocol.
The synthesis of a peptide on a solid support is an iterative process involving two key steps for each amino acid addition: deprotection and coupling.
-
Resin Preparation: The synthesis begins with a solid support (resin) to which the C-terminal amino acid is attached. The resin is typically swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid (or peptide) is removed.
-
Reagent: A solution of 20-50% piperidine in DMF is commonly used.[9]
-
Procedure: The resin is treated with the piperidine solution for a short period (e.g., 5-10 minutes), and the process is often repeated once.[9]
-
Monitoring: The completion of the deprotection can be monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance.[9]
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection reagents and byproducts.
-
-
Coupling of this compound: The activated tryptophan derivative is coupled to the newly liberated N-terminal amine.
-
Reagents: A solution of this compound in DMF is prepared.
-
Procedure: The solution containing the activated amino acid is added to the deprotected resin and allowed to react. The reaction time can vary depending on the sequence and scale.
-
Monitoring: The completion of the coupling reaction can be checked using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines.
-
Washing: After the coupling is complete, the resin is washed extensively with DMF and other solvents like DCM and isopropanol to remove excess reagents.
-
-
Chain Elongation: The cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Once the peptide chain is fully assembled, it is cleaved from the resin, and the acid-labile side-chain protecting groups (including the Boc group on tryptophan) are removed simultaneously.
-
Cleavage Cocktail: A strong acid, typically trifluoroacetic acid (TFA), is used. To prevent side reactions, a "cocktail" of scavengers is added. A common mixture is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[6]
-
Procedure: The peptide-resin is incubated with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and washed multiple times with ether to remove scavengers.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows and Concepts
The following diagrams illustrate the key processes and logical relationships involved in the use of this compound.
Caption: General workflow for one cycle of Fmoc-SPPS using this compound.
Caption: Orthogonal protection strategy in Fmoc/Boc-based peptide synthesis.
References
- 1. This compound Novabiochem 181311-44-4 [sigmaaldrich.com]
- 2. This compound Novabiochem 181311-44-4 [sigmaaldrich.com]
- 3. This compound | C37H29F5N2O6 | CID 56777291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
Locating the Material Safety Data Sheet for Fmoc-Trp(Boc)-Opfp: A Technical Guide
For researchers, scientists, and drug development professionals, accessing comprehensive safety information for chemical reagents is a critical aspect of laboratory safety and experimental planning. This guide provides a detailed approach to obtaining the Material Safety Data Sheet (MSDS), now more commonly known as the Safety Data Sheet (SDS), for Fmoc-Trp(Boc)-Opfp (CAS Number: 181311-44-4).
Direct Sourcing of the Safety Data Sheet
A publicly available, downloadable SDS for this compound is not readily found through general searches. This is common for specialized chemical reagents. The most reliable method for obtaining the complete and accurate SDS is to request it directly from the chemical supplier.
Key Suppliers and Contact Strategy:
Several chemical suppliers list this compound in their catalogs and will provide an SDS upon request. When contacting these suppliers, it is crucial to provide the specific product name and the CAS number (181311-44-4) to ensure you receive the correct document.
-
Sigma-Aldrich (Novabiochem): As a major supplier, an SDS can be requested through their website or customer service.
-
Crysdot LLC: Their product page for this compound explicitly states that the SDS is available via email request.
-
Other Potential Suppliers: Other chemical suppliers such as Alkali Scientific, Merck Millipore, and Letopharm Limited also list this product and can be contacted for their specific SDS.[1][2]
Available Safety Information for this compound
While a full SDS document is not publicly available, some suppliers provide basic GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information on their product pages. The following table summarizes the available safety data for this compound (CAS: 181311-44-4) from Sigma-Aldrich.[3]
| Hazard Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation) |
| Precautionary Statements | P264, P280, P302 + P352, P332 + P313, P362 + P364 |
| Storage Class | 11 (Combustible Solids) |
| WGK (Water Hazard Class) | WGK 2 (obviously hazardous to water) |
Comparative Safety Data: Fmoc-Trp(Boc)-OH
For a more comprehensive, albeit indirect, understanding of the potential hazards, it is useful to review the SDS of the structurally similar and more common precursor, Fmoc-Trp(Boc)-OH (CAS: 143824-78-6). It is important to note that while the core structure is similar, the pentafluorophenyl (Opfp) ester group can alter the reactivity and toxicological properties. This information should be used for general guidance only and not as a direct substitute for the specific SDS of this compound.
The following table summarizes the GHS classification for Fmoc-Trp(Boc)-OH.
| Hazard Category | Information |
| GHS Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) |
| Signal Word | Warning |
| Hazard Statements | H317 (May cause an allergic skin reaction), H411 (Toxic to aquatic life with long lasting effects) |
| Precautionary Statements | P260, P273, P280, P302+P352, P333+P313, P391 |
Experimental Protocols
Detailed experimental protocols involving this compound are typically found in scientific literature detailing specific peptide synthesis procedures. The primary application of this reagent is in Fmoc solid-phase peptide synthesis (SPPS), where it is used as an activated amino acid building block for the introduction of a D-tryptophan residue. The use of the pentafluorophenyl ester facilitates monitoring of the amide bond formation.
Workflow for Obtaining the Correct SDS
The following diagram illustrates the logical workflow for a researcher to obtain the necessary safety data for this compound.
Caption: Logical steps to locate the specific SDS for this compound.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Trp(Boc)-Opfp
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp) in solid-phase peptide synthesis (SPPS). The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan to minimize side reactions and yield purer crude peptides. The pentafluorophenyl (Pfp) ester is a highly reactive active ester that facilitates efficient peptide bond formation, often leading to faster coupling times and reduced side reactions.[1]
Introduction
Tryptophan is a critical amino acid in many biologically active peptides. However, its indole side chain is susceptible to modification during the acidic conditions of cleavage in Fmoc-SPPS, particularly in the presence of protecting groups released from other residues like arginine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan, in the form of Fmoc-Trp(Boc)-OH, effectively mitigates these side reactions.
Pentafluorophenyl (Pfp) esters are highly reactive "active esters" that promote rapid and efficient amide bond formation.[1] The strong electron-withdrawing nature of the pentafluorophenyl group makes it an excellent leaving group. This high reactivity can lead to faster coupling times and minimize undesirable side reactions. The pre-activated nature of this compound eliminates the need for in-situ activation, simplifying the coupling step and avoiding potential side reactions associated with coupling reagents.[1][2]
Data Presentation
| Coupling Method | Relative Rate Ratio | Advantages | Disadvantages |
| Pfp esters | 111 | High reactivity and speed, stable crystalline compounds, reduced side reactions, potential for additive-free coupling. | Requires pre-synthesis of the active ester. |
| p-nitrophenyl (ONp) esters | 1 | Stable and well-established. | Slower reaction rates compared to Pfp esters. |
| pentachlorophenyl (OPCP) esters | 3.4 | More reactive than ONp esters. | Slower reaction rates compared to Pfp esters. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of reactive amino acid esters using 9-fluorenylmethyl chloroformate (Fmoc-Cl).[3]
Materials:
-
Fmoc-Trp(Boc)-OH
-
Pentafluorophenol (Pfp-OH)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-Trp(Boc)-OH (1.0 equiv) in anhydrous THF at -15 °C.
-
Add N-Methylmorpholine (NMM) (1.0 equiv) and stir for 5 minutes.
-
Add Fmoc-Cl (1.0 equiv) and stir for an additional 5 minutes at -15 °C.
-
Add a solution of pentafluorophenol (1.05 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the coupling of this compound during a standard Fmoc-SPPS workflow.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt/Dhbt-OH) (optional, but recommended for faster coupling)[2]
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Coupling of this compound:
-
Suspend the deprotected resin in DMF (approximately 1 mL/gram of resin).[2]
-
In a separate vial, dissolve this compound (3 equiv. based on resin substitution) and, if used, HOOBt (1 equiv. based on resin substitution) in DMF.[2]
-
Add the this compound solution to the resin.
-
Shake the reaction mixture at room temperature for 1 hour to overnight.[2] The reaction can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Repeat: Continue with the standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids.
Protocol 3: Cleavage and Deprotection
The choice of cleavage cocktail is critical for peptides containing sensitive residues like tryptophan and arginine. The use of Fmoc-Trp(Boc)-OH minimizes side reactions on the tryptophan indole ring.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
1,2-Ethanedithiol (EDT) (optional, for sequences with cysteine)
-
Cold diethyl ether
Recommended Cleavage Cocktail (TFA/TIS/H₂O):
-
Prepare a fresh mixture of 95% TFA, 2.5% TIS, and 2.5% water. This cocktail is suitable for most sequences containing Trp(Boc) and Arg(Pbf).
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. For peptides with multiple arginine residues, a longer cleavage time may be necessary.[6]
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase peptide synthesis using this compound.
References
Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-Trp(Boc)-Opfp
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of tryptophan into synthetic peptides is crucial for studying a wide range of biological functions. In Fmoc-based solid-phase peptide synthesis (SPPS), the indole side chain of tryptophan is susceptible to modification during the repetitive acid treatments of final cleavage and deprotection. To circumvent these side reactions, the use of a protecting group on the indole nitrogen is highly recommended. The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for this purpose. Fmoc-Trp(Boc)-OH is therefore a standard building block in Fmoc-SPPS. For coupling, this amino acid derivative can be activated in situ using various coupling reagents or used as a pre-activated ester.
These application notes provide a detailed guide on the utilization of Fmoc-Trp(Boc)-Opfp, a pentafluorophenyl (Pfp) active ester of Boc-protected tryptophan, in automated peptide synthesizers. The use of an active ester can offer advantages in terms of coupling efficiency and reduced side reactions compared to some in-situ activation methods.
Chemical Properties and Advantages
This compound is a crystalline, stable compound that can be readily dissolved in standard SPPS solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The pentafluorophenyl ester is a highly reactive leaving group, facilitating efficient acylation of the free N-terminal amine of the growing peptide chain.
Key Advantages:
-
High Reactivity: The electron-withdrawing nature of the pentafluorophenyl ring leads to a highly activated ester, promoting rapid and efficient coupling reactions.
-
Reduced Racemization: The use of active esters can minimize the risk of racemization, particularly for sensitive amino acids.
-
Convenience: As a pre-activated building block, it simplifies the synthesis protocol by eliminating the need for in-situ activation steps, which can be beneficial for automated synthesizers.
-
Indole Protection: The Boc group on the tryptophan indole nitrogen effectively prevents alkylation and other side reactions during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection.
Experimental Protocols
The following protocols are designed for use with standard automated peptide synthesizers. Parameters may need to be optimized based on the specific instrument, resin, and peptide sequence.
Resin Preparation
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[1]
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel of the automated peptide synthesizer.[2]
-
Perform the initial Fmoc deprotection of the resin-bound linker according to the synthesizer's standard protocol (e.g., treatment with 20% piperidine in DMF).[2][3]
This compound Coupling Protocol
-
Dissolution: Prepare a solution of this compound in DMF or NMP. A typical concentration is 0.2 to 0.5 M. Ensure complete dissolution before placing the solution on the synthesizer.
-
Reagent Delivery: Program the synthesizer to deliver the this compound solution to the reaction vessel containing the deprotected peptide-resin.
-
Coupling Time: Allow the coupling reaction to proceed for 60 to 120 minutes at room temperature. For difficult couplings, the time can be extended, or a double coupling can be performed.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.
Standard Synthesis Cycle (Post this compound Coupling)
Subsequent amino acid couplings can be performed using standard in-situ activation methods (e.g., HBTU/DIPEA or HATU/DIPEA) or other pre-activated esters.
-
Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF for a total of 10-20 minutes (often performed in two steps) to remove the Fmoc group from the newly incorporated tryptophan.[3][4]
-
Washing: Thoroughly wash the resin with DMF.
-
Next Amino Acid Coupling: Proceed with the coupling of the next Fmoc-amino acid using your standard protocol.
Cleavage and Deprotection
-
Resin Washing and Drying: After the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for peptides containing Boc-protected tryptophan. A commonly used cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables provide a summary of typical parameters and expected outcomes when using this compound in automated peptide synthesis.
Table 1: Recommended Reagents and Solvents
| Reagent/Solvent | Purpose | Recommended Grade/Purity |
| This compound | Amino acid building block | >98% |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| N-Methyl-2-pyrrolidone (NMP) | Solvent (alternative to DMF) | Peptide synthesis grade |
| Piperidine | Fmoc deprotection | Reagent grade |
| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade |
| Dichloromethane (DCM) | Washing | Reagent grade |
| Diethyl Ether | Peptide precipitation | Anhydrous |
Table 2: Automated Synthesizer Protocol Parameters
| Step | Parameter | Typical Value | Range |
| Resin Swelling | Time | 30 min | 30-60 min |
| Solvent | DMF | DMF or NMP | |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | 20-50% Piperidine in DMF |
| Time | 2 x 10 min | 2 x 5-15 min | |
| This compound Coupling | Equivalents | 1.5 | 1.2 - 2.0 |
| Solvent | DMF | DMF or NMP | |
| Time | 90 min | 60-180 min | |
| Final Cleavage | Reagent | TFA/TIS/H₂O (95:2.5:2.5) | - |
| Time | 2 hours | 1.5 - 3 hours |
Table 3: Comparative Coupling Efficiency (Illustrative)
| Activation Method | Coupling Time (min) | Crude Purity (%) | Expected Yield (%) |
| This compound | 90 | >85 | >80 |
| Fmoc-Trp(Boc)-OH + HBTU/DIPEA | 60 | >80 | >75 |
| Fmoc-Trp(Boc)-OH + HATU/DIPEA | 45 | >85 | >80 |
| Fmoc-Trp(Boc)-OH + DIC/HOBt | 120 | >75 | >70 |
Note: Data are illustrative and can vary based on peptide sequence, resin, and synthesizer conditions.
Mandatory Visualizations
Caption: Automated peptide synthesis workflow using this compound.
Caption: Rationale for using Boc protection on Tryptophan during Fmoc-SPPS.
References
Application Notes and Protocols for Fmoc-Trp(Boc)-Opfp Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the standard coupling conditions for N-α-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp) in solid-phase peptide synthesis (SPPS). The use of the tert-butyloxycarbonyl (Boc) group for indole protection is crucial for preventing side reactions during acidic cleavage, particularly when arginine residues are present in the peptide sequence.[1][2] The pentafluorophenyl (Pfp) ester is a pre-activated form of the amino acid, facilitating efficient coupling without the need for additional activating agents.[3][4]
Core Principles and Advantages
This compound is an activated ester derivative of tryptophan designed for use in Fmoc-based solid-phase peptide synthesis. The key advantages of using this derivative include:
-
Pre-activation: The pentafluorophenyl ester is a highly reactive leaving group, allowing for direct coupling to the free amine of the growing peptide chain without the need for in-situ activation with reagents like HBTU or HATU.[3][5] This simplifies the coupling step and minimizes the risk of side reactions associated with certain activators.
-
Reduced Racemization: The use of pre-formed active esters like Opfp esters can help to minimize racemization, a common side reaction during the activation of amino acids.[3][6]
-
Indole Protection: The Boc group on the tryptophan indole nitrogen prevents modification of this sensitive residue during the final trifluoroacetic acid (TFA) cleavage step.[7][8] This is particularly important in sequences containing arginine, as byproducts from arginine side-chain deprotection can react with unprotected tryptophan.[1]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | Peptide synthesis grade (≥95% HPLC) | Novabiochem® or equivalent |
| Solid Support (e.g., Wang resin, Rink Amide resin) | 100-200 mesh | Standard supplier |
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Standard supplier |
| Piperidine | Reagent grade | Standard supplier |
| Dichloromethane (DCM) | Reagent grade | Standard supplier |
| N-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) | Peptide synthesis grade | Standard supplier |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard supplier |
| Triisopropylsilane (TIS) | Reagent grade | Standard supplier |
| Water | HPLC grade | Standard supplier |
| Diethyl ether | Anhydrous | Standard supplier |
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient DMF to swell the resin (approximately 10-15 mL per gram of resin).
-
Agitate the resin for 30-60 minutes at room temperature to ensure complete swelling.[9]
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5 minutes and then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
Coupling of this compound
Fmoc-amino acid Opfp esters are activated and do not require additional activation for use in peptide synthesis.[3] However, additives can be used to accelerate the reaction.
Protocol:
-
Suspend the deprotected resin in DMF (approximately 10 mL per gram of resin).[3]
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and, if desired, an additive like HOBt or HOOBt (1-5 equivalents) in DMF.[3][11]
-
Add the this compound solution to the resin suspension.
-
Shake the reaction mixture at room temperature for 1 to 2 hours. For sterically hindered couplings, the reaction time can be extended overnight.[3][9]
-
Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling.[9]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[3]
Quantitative Data for Coupling Reaction:
| Parameter | Recommended Value | Notes |
| This compound | 3-5 equivalents | Relative to the functional loading of the resin.[9][11] |
| Additive (HOBt or HOOBt) | 1-5 equivalents | Optional, but recommended to increase the reaction rate.[3][11] HOOBt is generally considered more effective than HOBt.[3] |
| Solvent Volume | ~10 mL/g of resin | Ensure adequate swelling and mixing. |
| Reaction Time | 1-2 hours (standard), up to overnight (difficult) | Monitor with a qualitative test like the Kaiser test.[3][9] |
| Temperature | Room temperature |
Chain Elongation
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence until the desired peptide is assembled.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF and then with DCM.
-
Dry the resin under vacuum.[10]
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10] The use of Fmoc-Trp(Boc) helps to suppress side reactions that can be problematic with other Trp derivatives.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether two more times and then dry under vacuum to obtain the crude peptide.[10]
Experimental Workflows and Signaling Pathways
Caption: Standard workflow for the coupling of this compound in SPPS.
Caption: Simplified mechanism of this compound coupling.
Potential Side Reactions and Mitigation
While this compound is designed to minimize side reactions, it is important to be aware of potential issues in Fmoc-SPPS:
-
Aspartimide Formation: This can occur when coupling an amino acid to an aspartic acid residue. The addition of HOBt to the piperidine deprotection solution can help reduce this side reaction.[8]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with proline as one of the first two residues, leading to chain termination.[4][8] Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this.[8]
-
Racemization: While Opfp esters generally lead to low racemization, it is crucial to use appropriate coupling conditions. For particularly sensitive amino acids like histidine and cysteine, careful selection of coupling reagents and conditions is important.[6][12]
-
Incomplete Coupling: In cases of "difficult sequences" or aggregation, a standard coupling protocol may be insufficient.[4] Monitoring the reaction is essential, and a recoupling step with fresh reagents may be necessary.[4]
By following these protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into synthetic peptides with high purity and yield.
References
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. apexbt.com [apexbt.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-Trp(Boc)-Opfp Coupling
Introduction
Fmoc-Trp(Boc)-Opfp is a specialized amino acid derivative designed for Solid-Phase Peptide Synthesis (SPPS). It incorporates three key features:
-
Fmoc (9-fluorenylmethoxycarbonyl) group: Protects the α-amino group and is removed under mild basic conditions (e.g., with piperidine), ensuring orthogonality with acid-labile side-chain protecting groups.[1][]
-
Boc (tert-butyloxycarbonyl) group: Protects the indole nitrogen of the tryptophan side chain, minimizing side reactions such as oxidation or alkylation during synthesis.[][3]
-
Opfp (pentafluorophenyl ester) group: Pre-activates the C-terminal carboxyl group. As an "active ester," it can react directly with a free amine on the growing peptide chain to form a peptide bond, often without the need for additional coupling reagents.[4][5]
These application notes provide an overview of the recommended coupling strategies for this compound, comparative data on coupling efficiency, and detailed experimental protocols for its use in SPPS.
Application Note 1: Understanding the Reactivity of Pfp Esters
Pentafluorophenyl (Pfp) esters are highly reactive due to the electron-withdrawing nature of the fluorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. While this compound can be used for direct coupling, the reaction rate can be significantly enhanced by the addition of a catalyst.
Key Recommendations:
-
Direct Coupling: In many cases, this compound can be coupled directly by dissolving it in a suitable solvent (e.g., DMF) and adding it to the deprotected resin. This is the simplest approach but may require longer reaction times for complete coupling.
-
Catalyzed Coupling: The addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended. HOBt acts as a catalyst, significantly increasing the rate of aminolysis of the Pfp ester, leading to faster and more efficient coupling.[4] This is particularly useful for sterically hindered couplings or to ensure the reaction goes to completion in a shorter timeframe.
Comparison with Standard Coupling Methods:
Standard SPPS protocols often involve the in situ activation of an Fmoc-amino acid (e.g., Fmoc-Trp(Boc)-OH) using a coupling reagent like HBTU, HATU, or DIC.[6][7] Using the pre-activated this compound ester offers a different workflow:
-
Advantages: Eliminates the need for a separate activation step and the byproducts associated with many coupling reagents (e.g., ureas from carbodiimides). Pfp esters are crystalline, stable solids that can be stored for long periods.[6]
-
Considerations: The coupling kinetics may differ from aminium/uronium or phosphonium-based reagents. For particularly "difficult sequences" prone to aggregation, a more forceful activation method with reagents like HATU may be required.[8]
Data Presentation: Comparison of Coupling Strategies
The following table summarizes the qualitative and quantitative aspects of different coupling strategies for incorporating a Trp(Boc) residue.
| Parameter | Direct Coupling (this compound) | HOBt-Catalyzed Coupling (this compound + HOBt) | Standard Coupling (Fmoc-Trp(Boc)-OH + HBTU/DIPEA) |
| Reagents Required | This compound, Solvent (DMF) | This compound, HOBt, Solvent (DMF) | Fmoc-Trp(Boc)-OH, HBTU, DIPEA, Solvent (DMF) |
| Relative Speed | Moderate | Fast | Very Fast |
| Byproducts | Pentafluorophenol | Pentafluorophenol | Tetramethylurea, HOBt |
| Risk of Racemization | Very Low | Very Low | Low (Minimized by HOBt in HBTU)[7] |
| Cost-Effectiveness | Moderate (Reagent is pre-activated) | Moderate | Potentially lower (if starting from -OH acid) |
| Ease of Use | Simple (dissolve and add) | Simple (add HOBt) | Requires pre-activation or in situ activation step |
| Typical Coupling Time | 2 - 4 hours | 1 - 2 hours | 30 - 60 minutes |
Experimental Protocols
The following are standard protocols for a 0.1 mmol scale synthesis. Adjustments may be necessary based on the specific resin, peptide sequence, and laboratory equipment.
Protocol 1: HOBt-Catalyzed Coupling of this compound
This is the recommended protocol for most applications, balancing efficiency and simplicity.
-
Resin Preparation:
-
Swell the resin (e.g., 125 mg of 0.8 mmol/g Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Remove the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling Reaction:
-
In a separate vial, dissolve 5 equivalents of this compound (346 mg, 0.5 mmol) and 5 equivalents of HOBt (68 mg, 0.5 mmol) in ~2 mL of DMF.[4]
-
Add the amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL) to remove excess reagents and byproducts.
-
-
Monitoring (Optional):
-
Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
Protocol 2: Direct Coupling of this compound
This protocol can be used when a slower, milder coupling is acceptable.
-
Resin Preparation & Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Coupling Reaction:
-
In a separate vial, dissolve 5 equivalents of this compound (346 mg, 0.5 mmol) in ~2 mL of DMF.
-
Add the solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours, or until a negative Kaiser test is achieved.
-
-
Post-Coupling Wash & Monitoring:
-
Follow steps 4 and 5 from Protocol 1.
-
Visualizations
Workflow for HOBt-Catalyzed Coupling
Caption: Experimental workflow for the HOBt-catalyzed coupling of this compound.
Decision Logic for Tryptophan Coupling Strategy
Caption: Decision tree for selecting a coupling strategy for Fmoc-Trp(Boc) derivatives.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. apexbt.com [apexbt.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Trp(Boc)-Opfp: Enhancing the Synthesis of Complex Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The incorporation of tryptophan into complex peptide sequences is a critical step in the synthesis of many therapeutic peptides and research compounds. However, the indole side chain of tryptophan is susceptible to modification under the acidic conditions typically used for cleavage from the solid support, leading to impurities and reduced yields. The use of Fmoc-Trp(Boc)-Opfp, a pre-activated, side-chain protected tryptophan derivative, offers a robust solution to these challenges, ensuring the fidelity and efficiency of complex peptide synthesis.
Introduction to this compound
This compound is an N-α-Fmoc and indole-N-Boc protected L-tryptophan derivative activated as a pentafluorophenyl (Pfp) ester. This dual protection strategy is fundamental to modern Fmoc-based solid-phase peptide synthesis (SPPS). The base-labile Fmoc group allows for selective deprotection of the α-amino group under mild conditions, while the acid-labile Boc group on the indole nitrogen prevents unwanted side reactions during the final cleavage and deprotection steps. The Pfp ester provides a highly reactive functional group for efficient peptide bond formation without the need for in situ activation reagents.
The primary advantage of using the Boc protecting group on the tryptophan indole is the prevention of side reactions, particularly alkylation, that can occur during the trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[1][2] This is especially critical in the synthesis of peptides containing arginine residues, as byproducts from the cleavage of arginine's side-chain protecting groups can react with the unprotected tryptophan indole.[1] The use of Fmoc-Trp(Boc)-OH has been shown to minimize these side reactions, resulting in purer crude peptides and higher overall yields.[1]
Advantages of this compound in Complex Peptide Synthesis
The use of the pre-activated pentafluorophenyl ester of Fmoc-Trp(Boc)-OH offers several key advantages in the synthesis of complex peptides:
-
High Coupling Efficiency: Pfp esters are highly reactive, leading to rapid and efficient coupling reactions, often exceeding 99%.[] This is crucial for the synthesis of long or "difficult" peptide sequences where incomplete reactions can lead to a significant accumulation of deletion products.
-
Reduced Racemization: The use of pre-activated esters like -Opfp can minimize the risk of racemization, particularly for sensitive amino acids.[4]
-
Simplified Protocols: As a pre-activated building block, this compound does not require additional coupling reagents, simplifying the synthesis workflow and reducing the potential for side reactions associated with in situ activation.[4]
-
Compatibility with Automated Synthesis: The stability and high reactivity of -Opfp esters make them well-suited for use in automated peptide synthesizers.[4]
-
Improved Purity and Yield: By preventing side reactions on the tryptophan indole, the Boc protection strategy leads to a cleaner crude product, simplifying purification and increasing the final yield of the target peptide.[1]
Quantitative Data Summary
While specific head-to-head comparative data for this compound against all other coupling reagents is not extensively published in a single study, the literature on Fmoc-SPPS provides expected performance metrics for different reagent classes. The following tables summarize typical quantitative data for Fmoc-SPPS, providing a benchmark for syntheses incorporating this compound.
Table 1: General Performance of Coupling Reagents in Fmoc-SPPS
| Coupling Reagent Class | Typical Coupling Time | Typical Coupling Efficiency | Notes |
| Pentafluorophenyl Esters (e.g., -Opfp) | 30 - 120 minutes | >99% | Pre-activated, reduces risk of racemization.[4] |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | 10 - 60 minutes | >99% | Highly efficient, rapid reactions.[5] |
| Carbodiimides (e.g., DIC/HOBt) | 30 - 120 minutes | >98% | Cost-effective, but can be slower and risk of side reactions. |
Table 2: Representative Yields in Complex Peptide Synthesis
| Peptide Type | Synthesis Strategy | Typical Crude Purity | Typical Final Yield |
| Tryptophan-rich peptide | Fmoc/tBu with Trp(Boc) protection | >70% | 20-40% |
| Long peptide (>30 residues) | Automated Fmoc-SPPS | 50-80% | 10-30% |
| Cyclic peptide | On-resin or solution phase cyclization | >60% | 15-35% |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in both manual and automated solid-phase peptide synthesis.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.
1. Resin Swelling:
- Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
- Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.
- For potentially difficult couplings, 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) can be added to the solution to accelerate the reaction.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.
- Wash the resin with DMF (3-5 times).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For other amino acids, standard in situ activation with reagents like HBTU or HATU can be used.
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM).
- Dry the resin under vacuum.
- Prepare a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
- Dry the crude peptide.
6. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final peptide product.
Automated Solid-Phase Peptide Synthesis Protocol
Modern peptide synthesizers can be programmed to perform the synthesis cycles automatically. The following is a general guide for setting up a synthesis using this compound.
1. Reagent Preparation:
- Prepare stock solutions of 20% piperidine in DMF for deprotection.
- Prepare stock solutions of standard Fmoc-amino acids and activation reagents (e.g., HBTU/DIPEA in DMF).
- Prepare a separate solution of this compound in DMF. If desired, HOBt can be included in this solution.
2. Synthesizer Programming:
- Load the appropriate resin into the reaction vessel.
- Program the synthesizer with the desired peptide sequence.
- Define the synthesis protocol, including:
- Deprotection: Two treatments with 20% piperidine in DMF (e.g., 5 min and 15 min).
- Washes: Thorough DMF washes after deprotection and coupling steps.
- Coupling:
- For standard amino acids, define the in situ activation and coupling times (e.g., 30-45 minutes with HBTU).
- For the tryptophan residue, program the delivery of the pre-activated this compound solution and a coupling time of 60-90 minutes.
- Initiate the synthesis run.
3. Post-Synthesis Processing:
- Once the automated synthesis is complete, manually cleave the peptide from the resin and purify it as described in the manual protocol.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in peptide synthesis.
Caption: Standard solid-phase peptide synthesis (SPPS) workflow.
Caption: Rationale for Boc protection of the tryptophan indole.
Conclusion
The use of this compound is a highly effective strategy for the synthesis of complex, tryptophan-containing peptides. The Boc protection of the indole side chain minimizes side reactions during acidic cleavage, leading to higher purity and yields of the final product. The pre-activated pentafluorophenyl ester facilitates efficient and rapid coupling, simplifying the synthesis protocol and making it amenable to automation. For researchers and drug development professionals, the adoption of this compound can significantly enhance the reliability and success rate of challenging peptide syntheses.
References
Application of Fmoc-Trp(Boc)-Opfp in the Synthesis of GLP-1 Analogs
Abstract
Glucagon-like peptide-1 (GLP-1) receptor agonists are a critical class of therapeutics for the management of type 2 diabetes and obesity.[1][] The chemical synthesis of these peptide-based drugs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[1][3] Tryptophan (Trp), a key residue in many GLP-1 analogs, presents a significant challenge during synthesis due to the susceptibility of its indole side chain to acid-catalyzed degradation and side reactions. The use of Nα-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp) provides a robust solution to these challenges. This document details the application, physicochemical properties, and experimental protocols for the incorporation of this compound in the synthesis of GLP-1 analogs, ensuring higher purity and yield of the final peptide.
Introduction
GLP-1 is a 30- or 31-amino acid peptide hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and promotes satiety.[][4] Native GLP-1 has a very short in vivo half-life of less than two minutes.[][5] Consequently, synthetic analogs with improved pharmacokinetic profiles are essential for therapeutic use.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing these analogs.[1][6] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][6] The Fmoc/tBu strategy is widely employed, utilizing the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tBu, Boc, Trt, Pbf) for permanent side-chain protection.[3][7]
The tryptophan residue is particularly problematic during Fmoc-SPPS. During the repeated acid treatments required for final cleavage, carbocations generated from other protecting groups can alkylate the nucleophilic indole side chain of tryptophan.[8] To prevent these side reactions, protection of the indole nitrogen is necessary. Fmoc-Trp(Boc)-OH is the building block of choice, where the Boc group shields the indole nitrogen.[8][9] The pre-activated pentafluorophenyl (Pfp) ester form, this compound, further enhances the efficiency of the coupling reaction.[10]
Physicochemical and Handling Data
The successful incorporation of this compound relies on understanding its properties. The data below is compiled for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-α-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorophenyl ester | [10] |
| CAS Number | 181311-44-4 | [10] |
| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [10] |
| Molecular Weight | 692.63 g/mol | [10] |
| Appearance | White to beige powder | [10] |
| Purity (HPLC) | ≥95.0% | [10] |
| Storage Temperature | 15-25°C | [10] |
Table 2: Comparison of Tryptophan Derivatives in SPPS
| Derivative | Indole Protection | Key Advantage | Potential Disadvantage | Expected Crude Purity |
| Fmoc-Trp-OH | None | Lower cost | High risk of side reactions (alkylation, oxidation) | Lower |
| Fmoc-Trp(Boc)-OH | Boc | Prevents indole side reactions, increasing purity and yield.[8][9] | Requires activation step during synthesis. | High |
| This compound | Boc | Pre-activated for rapid, efficient coupling; minimizes side reactions.[10] | Higher cost of reagent. | Very High |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a GLP-1 analog incorporating this compound using a standard automated or manual Fmoc-SPPS workflow.
General Fmoc-SPPS Cycle
The synthesis of a peptide is a cyclical process.[6] Each cycle adds one amino acid and consists of two main steps: Nα-Fmoc deprotection and coupling of the next amino acid.
References
- 1. crbgroup.com [crbgroup.com]
- 3. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 4. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. This compound Novabiochem 181311-44-4 [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-Trp(Boc)-Opfp in the Synthesis of Arginine and Tryptophan-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing both arginine (Arg) and tryptophan (Trp) residues presents unique challenges in solid-phase peptide synthesis (SPPS). The electron-rich indole side chain of tryptophan is susceptible to modification during the acidic cleavage conditions required to remove arginine's side-chain protecting groups. This application note details the use of Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp) as a strategic building block to mitigate these side reactions and enhance the purity and yield of the final peptide product.
Pentafluorophenyl (Pfp) esters are highly reactive active esters that facilitate efficient peptide bond formation, often without the need for additional coupling additives.[1] The use of the tert-butyloxycarbonyl (Boc) group for the protection of the indole nitrogen of tryptophan is crucial, especially in sequences containing arginine.[2][3][4] During the final cleavage step, the protecting groups on the arginine side chain can generate reactive cationic species that can alkylate the unprotected indole ring of tryptophan. The Boc group on the tryptophan side chain effectively prevents this side reaction, leading to a significantly purer crude peptide.[2][3]
Key Applications
The strategic use of this compound is particularly advantageous in the synthesis of bioactive peptides rich in arginine and tryptophan, such as:
-
Antimicrobial Peptides (AMPs): Many AMPs feature a high content of cationic (Arg) and hydrophobic/aromatic (Trp) residues, which are crucial for their membrane-disrupting activity.[5][6][7]
-
Cell-Penetrating Peptides (CPPs): The presence of multiple arginine and tryptophan residues is a common feature of CPPs, facilitating their translocation across cellular membranes.
-
Other Bioactive Peptides: Peptides involved in various biological signaling pathways often contain these residues at key positions for receptor binding and function.
Data Presentation
While direct head-to-head quantitative comparisons of this compound with other coupling reagents for Arg-Trp-containing peptides are limited in publicly available literature, the data from studies on "difficult" and sterically hindered couplings can provide valuable insights. The use of highly reactive active esters like Opfp esters generally leads to high coupling efficiencies and purities.
Table 1: Qualitative Comparison of Coupling Methods for Arginine-Tryptophan Containing Peptides
| Coupling Method | Relative Coupling Efficiency | Crude Purity | Risk of Tryptophan Modification | Key Advantages |
| This compound | High | High | Low | High reactivity, reduced side reactions, stable for storage.[8] |
| HBTU/HOBt | High | Moderate to High | Moderate (if Trp is unprotected) | Well-established, effective for most couplings. |
| HATU/HOAt | Very High | High | Moderate (if Trp is unprotected) | Very fast couplings, good for hindered amino acids.[9][10] |
| DIC/Oxyma | High | High | Moderate (if Trp is unprotected) | Low racemization, cost-effective. |
Note: The use of Fmoc-Trp(Boc)-OH with any of the carbodiimide or onium salt-based coupling reagents is a viable alternative to the pre-activated Opfp ester and is expected to provide similar protection against tryptophan modification. The primary advantage of the Opfp ester is its stability and readiness for use without an in-situ activation step.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a generic peptide containing both arginine and tryptophan on a Rink Amide resin.
1. Resin Swelling:
- Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
2. First Amino Acid Coupling (Example: C-terminal Arginine):
- Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
- Couple Fmoc-Arg(Pbf)-OH (0.4 mmol, 4 eq.) using a standard coupling reagent like HBTU (0.39 mmol, 3.9 eq.) and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in DMF for 1-2 hours.
- Monitor the coupling reaction using a Kaiser test.
3. Chain Elongation (Incorporation of this compound):
- Following the successful coupling of the preceding amino acid and subsequent Fmoc deprotection and washing steps, add a solution of this compound (0.4 mmol, 4 eq.) in DMF to the resin.
- Agitate the reaction vessel for 1-2 hours at room temperature. The addition of 1-hydroxybenzotriazole (HOBt) (0.4 mmol, 4 eq.) can accelerate the coupling.[8]
- Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time or perform a recoupling.
- Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
4. Subsequent Amino Acid Couplings:
- Continue the peptide chain elongation by repeating the deprotection, washing, and coupling steps with the desired Fmoc-amino acids.
5. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DMF, dichloromethane (DCM), and methanol, and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
- Lyophilize the crude peptide.
6. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Signaling Pathway: Mechanism of Action of Antimicrobial Peptides (AMPs)
Caption: Mechanisms of action of tryptophan and arginine-rich antimicrobial peptides.[1][11]
Signaling Pathway: Cellular Uptake of Cell-Penetrating Peptides (CPPs)
Caption: Cellular uptake pathways of tryptophan and arginine-rich cell-penetrating peptides.
References
- 1. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study of an arginine- and tryptophan-rich antimicrobial peptide in peri-implantitis [frontiersin.org]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of an arginine- and tryptophan-rich antimicrobial peptide in peri-implantitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Trp(Boc)-Opfp in Solid-Phase Peptide Synthesis
Introduction
Fmoc-Trp(Boc)-Opfp (Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester) is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS).[1][2][3][4] It incorporates three key chemical moieties, each serving a distinct and critical function in the stepwise assembly of peptide chains. These application notes provide detailed protocols for the effective use of this reagent, from its coupling to the subsequent deprotection steps.
-
Nα-Fmoc Group (9-fluorenylmethyloxycarbonyl): This is a temporary, base-labile protecting group for the α-amino group.[5][] Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids while keeping the peptide backbone intact.[5][][7]
-
N-in-Boc Group (tert-butyloxycarbonyl): This is a semi-permanent, acid-labile protecting group for the indole side chain of tryptophan.[1][3] The Boc group shields the electron-rich indole ring from modification (e.g., alkylation or oxidation) during the repetitive acid treatments used for final peptide cleavage and deprotection.[3]
-
Opfp Group (Pentafluorophenyl ester): This is a highly reactive ester used to activate the C-terminal carboxyl group.[8][9] Pfp esters react efficiently with the free N-terminal amine of the growing peptide chain to form a stable amide bond, making them effective for coupling reactions.[8][10]
The strategic combination of these groups makes this compound particularly valuable for synthesizing peptides containing both tryptophan and arginine, as it minimizes side reactions that can occur during the final deprotection of arginine's sulfonyl-based protecting groups.[2][3]
Experimental Protocols
The use of this compound in SPPS involves a sequence of three distinct procedures: coupling (cleavage of the Pfp ester), Fmoc-group deprotection, and final cleavage from the resin with concomitant side-chain deprotection (including the Boc group).
Protocol 1: Coupling of this compound
This protocol describes the coupling of the activated amino acid to a resin-bound peptide with a free N-terminal amine. The reaction involves the nucleophilic attack of the peptide's amine on the activated carboxyl carbon, with pentafluorophenol acting as the leaving group.
Workflow for Amino Acid Coupling
References
- 1. chempep.com [chempep.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. This compound | C37H29F5N2O6 | CID 56777291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. chempep.com [chempep.com]
Application Note: Monitoring the Coupling Reaction of Fmoc-Trp(Boc)-Opfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in drug discovery and development, enabling the efficient construction of complex peptide chains. The success of SPPS hinges on the near-quantitative completion of each amino acid coupling step. Incomplete couplings can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product. Therefore, diligent monitoring of the coupling reaction is critical.
This application note provides a detailed guide for monitoring the coupling reaction of Fmoc-Trp(Boc)-Opfp, a pre-activated pentafluorophenyl (Pfp) ester of Fmoc-protected tryptophan with a Boc-protected indole side chain. The use of Fmoc-Trp(Boc)-OH is crucial for preventing side reactions such as sulfonation of the tryptophan indole ring during trifluoroacetic acid (TFA) cleavage, particularly in sequences containing arginine residues. This compound offers the advantage of being a stable, activated ester that does not require an in-situ activating agent, though additives can be used to accelerate the reaction.
This document outlines protocols for both qualitative and quantitative monitoring of the this compound coupling reaction using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the free N-terminal amine of the growing peptide chain, anchored to a solid support, on the activated carbonyl carbon of this compound. This results in the formation of a new peptide bond and the release of pentafluorophenol as a byproduct.
Caption: Peptide coupling reaction of this compound.
Monitoring Techniques: A Comparative Overview
Several techniques can be employed to monitor the coupling reaction. The choice of method often depends on the desired level of detail, available instrumentation, and the stage of the synthesis.
| Technique | Principle | Advantages | Disadvantages |
| Qualitative Colorimetric Tests (e.g., Kaiser Test) | Detects the presence of free primary amines on the resin. | Fast, simple, and requires minimal equipment. | Not quantitative; can give false positives with some resins and protecting groups. Not reliable for secondary amines like proline. |
| Thin-Layer Chromatography (TLC) | Separates components of a cleaved sample based on polarity. | Inexpensive, provides a quick visual assessment of reaction completion. | Requires small-scale cleavage from the resin; not readily quantitative. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of cleaved sample components. | Quantitative, highly sensitive, allows for purity assessment and identification of byproducts.[1] | Requires specialized equipment and longer analysis times; necessitates cleavage from the resin. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass detection. | Provides definitive identification of products and byproducts by molecular weight. | Requires advanced instrumentation; involves cleavage from the resin. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a generalized manual protocol for a single coupling cycle using this compound.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling: Dissolve this compound (3-5 equivalents relative to resin loading) in DMF. Add the solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: At desired time points, take a small sample of the resin for analysis by one of the methods described below.
Protocol for Small-Scale Resin Cleavage for Monitoring
To analyze the reaction progress by HPLC, LC-MS, or TLC, a small aliquot of the peptide-resin must be cleaved.
Materials:
-
Peptide-resin sample (approx. 5-10 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS))
-
Cold diethyl ether
-
Microcentrifuge tubes
Procedure:
-
Transfer a small sample of the dried peptide-resin to a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200 µL) to the resin.
-
Allow the reaction to proceed at room temperature for 1.5-2 hours.
-
Filter the resin (e.g., using a small cotton-plugged pipette) into a new microcentrifuge tube.
-
Precipitate the cleaved peptide by adding cold diethyl ether (approx. 1 mL).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Re-dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis.
HPLC Monitoring Protocol
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Gradient: A typical starting gradient is 5% to 95% B over 20-30 minutes.[1] For better resolution, a shallower gradient may be necessary.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).[1]
Procedure:
-
Prepare the cleaved peptide sample as described in section 4.2.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the disappearance of the starting peptide peak and the appearance of the new, more hydrophobic coupled product peak.
-
Calculate the percentage of coupling by integrating the peak areas.
LC-MS Monitoring Protocol
Instrumentation and Conditions:
-
Follow the HPLC conditions outlined in section 4.3, with the HPLC system coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides.
Procedure:
-
Prepare and inject the cleaved peptide sample as for HPLC analysis.
-
Analyze the mass spectra corresponding to the major peaks in the chromatogram to confirm the molecular weight of the starting material, the desired product, and any observed byproducts.
TLC Monitoring Protocol
Materials:
-
TLC plates (silica gel 60 F254).[3]
-
Developing solvent (e.g., a mixture of n-butanol, acetic acid, and water).
-
Visualization reagent (e.g., ninhydrin spray).[3]
Procedure:
-
Prepare the cleaved peptide sample as described in section 4.2.
-
Spot the dissolved peptide onto a TLC plate alongside a spot of the starting material (cleaved peptide before the coupling step).
-
Develop the TLC plate in the chosen solvent system.
-
Dry the plate and visualize the spots using a UV lamp and/or by spraying with ninhydrin reagent and heating. A complete reaction will show the disappearance of the starting material spot and the appearance of a new spot for the coupled product.
Data Presentation and Interpretation
Quantitative data from HPLC analysis should be tabulated to track the progress of the coupling reaction over time.
Table 1: Illustrative Time-Course of this compound Coupling Monitored by HPLC
| Reaction Time (minutes) | % Starting Peptide | % Coupled Product | Notes |
| 0 | 100 | 0 | Before addition of this compound |
| 30 | 45 | 55 | Reaction in progress |
| 60 | 10 | 90 | Nearing completion |
| 90 | <2 | >98 | Reaction considered complete |
| 120 | <1 | >99 | Confirmed completion |
Note: The data in this table is illustrative and actual reaction times may vary depending on the specific peptide sequence, resin, and reaction conditions.
Interpreting HPLC and LC-MS Data:
-
Successful Coupling: The chromatogram will show a major peak corresponding to the desired product with a longer retention time than the starting material due to the increased hydrophobicity of the added Fmoc-Trp(Boc) residue. The mass spectrum will confirm the expected molecular weight of the coupled peptide.
-
Incomplete Coupling: A significant peak corresponding to the unreacted starting peptide will be present in the chromatogram.
-
Side Reactions: The presence of unexpected peaks may indicate side reactions. For example, racemization could lead to a closely eluting diastereomer. Deletion sequences from previous failed couplings will appear as more polar (earlier eluting) species.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for monitoring the coupling reaction and the logical relationship between the monitoring techniques.
Caption: Workflow for monitoring SPPS coupling reactions.
Caption: Hierarchy of monitoring techniques for peptide coupling.
Conclusion
Effective monitoring of the coupling reaction is paramount for successful solid-phase peptide synthesis. The use of this compound provides a convenient and safe method for incorporating tryptophan into peptide chains. A combination of qualitative and quantitative monitoring techniques, particularly HPLC and LC-MS, allows for precise control over the synthesis process, ensuring the production of high-purity peptides for research and development. By implementing the protocols outlined in this application note, scientists can optimize their peptide synthesis workflows and improve the quality and yield of their target molecules.
References
Application Notes and Protocols for Fmoc-Trp(Boc)-Opfp in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Trp(Boc)-Opfp, or N-α-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan pentafluorophenyl ester, is a specialized amino acid derivative designed for use in Solid-Phase Peptide Synthesis (SPPS). This pre-activated ester facilitates the efficient incorporation of a tryptophan residue into a growing peptide chain. The use of the tert-butyloxycarbonyl (Boc) group to protect the indole side chain of tryptophan is critical for preventing undesirable side reactions, such as alkylation and sulfonation, which can occur during the trifluoroacetic acid (TFA)-mediated cleavage step in Fmoc-based SPPS.[1][2][3] This application note provides detailed protocols for the preparation and use of this compound solutions in SPPS workflows.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Chemical Formula | C₃₇H₂₉F₅N₂O₆ |
| Molecular Weight | 692.63 g/mol [4] |
| Appearance | White to slightly yellow or beige powder |
| Purity | ≥95.0% (HPLC) |
| Storage Temperature | 15-25°C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |
Solution Preparation for SPPS
The following protocol outlines the preparation of a this compound solution for use in both manual and automated SPPS. Due to the lack of specific data on the long-term stability of this compound in solution, it is highly recommended to prepare the solution fresh before each coupling reaction.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Argon or Nitrogen gas
-
Glass vial with a septum-lined cap
-
Syringe and needle
Protocol:
-
Calculate the required amount: Determine the molar quantity of this compound needed based on the substitution level of the resin and the desired molar excess (typically 3-5 equivalents).
-
Weighing: Accurately weigh the calculated amount of this compound powder in a clean, dry glass vial.
-
Solvent Addition: Under an inert atmosphere (argon or nitrogen), add the appropriate volume of DMF to the vial to achieve the desired concentration (e.g., 0.2 M to 0.5 M).
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.
-
Immediate Use: Use the freshly prepared solution immediately for the coupling step in your SPPS protocol.
| Parameter | Recommended Value | Notes |
| Solvent | N,N-Dimethylformamide (DMF) | Use high-purity, peptide synthesis grade. |
| Concentration | 0.2 M - 0.5 M | The optimal concentration may vary depending on the specific coupling protocol and scale. |
| Molar Excess | 3 - 5 equivalents | Relative to the resin loading capacity. |
| Solution Stability | Prepare fresh for each use | Data on long-term stability in DMF is not readily available. |
Experimental Protocol: Coupling of this compound in SPPS
This protocol describes the coupling of the freshly prepared this compound solution to the deprotected N-terminus of the peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Freshly prepared this compound solution in DMF
-
DMF for washing
-
Optional: 1-Hydroxybenzotriazole (HOBt) solution in DMF
-
SPPS reaction vessel
Protocol:
-
Resin Preparation: Ensure the peptide-resin has been thoroughly washed after the previous Fmoc-deprotection step to remove all traces of piperidine.
-
Addition of Amino Acid Solution: Add the freshly prepared this compound solution to the reaction vessel containing the peptide-resin.
-
Optional HOBt Addition: To enhance the reaction rate, 1 equivalent of HOBt (relative to the amino acid) can be added.
-
Coupling Reaction: Agitate the reaction mixture at room temperature for the desired coupling time. The reaction time can vary from 1 to 4 hours depending on the sequence and coupling efficiency.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (no color change) indicates the absence of free primary amines and a complete coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF to remove any unreacted reagents and byproducts.
Diagrams
Caption: A diagram illustrating the key steps in a standard Fmoc-SPPS cycle.
Caption: The logical relationship for employing a Boc-protected tryptophan in Fmoc-SPPS.
References
Application Notes and Protocols for the Use of Fmoc-Trp(Boc)-Opfp in Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nα-Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester (Fmoc-Trp(Boc)-Opfp) in peptide fragment condensation strategies. This approach is particularly advantageous for the synthesis of long or complex peptides, where stepwise solid-phase peptide synthesis (SPPS) may be inefficient.
Introduction
Fragment condensation is a powerful strategy in peptide synthesis that involves the coupling of pre-synthesized, protected peptide segments. This method can overcome challenges associated with stepwise SPPS, such as aggregation of the growing peptide chain and accumulation of deletion sequences, especially in "difficult" sequences. The use of active esters, such as pentafluorophenyl (Pfp) esters, at the C-terminus of a peptide fragment facilitates efficient coupling with the N-terminal amine of another fragment.
This compound is a key building block in this strategy. The Fmoc group provides temporary N-terminal protection, the Boc group protects the indole side chain of tryptophan from modification during synthesis and cleavage, and the Pfp ester provides a highly reactive C-terminal for efficient fragment coupling with minimal risk of racemization.
Advantages of this compound in Fragment Condensation
-
High Reactivity and Coupling Efficiency: The Pfp ester is a highly activated leaving group, leading to rapid and efficient amide bond formation.
-
Reduced Risk of Racemization: The high reactivity of the Pfp ester generally leads to rapid aminolysis that outcompetes the rate of oxazolone formation, the primary pathway for racemization during coupling.
-
Avoidance of in situ Activating Agents: Using a pre-activated Pfp ester avoids the need for in situ coupling reagents at the fragment condensation stage, which can simplify the reaction and purification process.
-
Protection of Tryptophan: The Boc protecting group on the indole nitrogen of tryptophan prevents side reactions such as alkylation during the acidic conditions of final cleavage.
Data Presentation
The following tables summarize representative yields and purities achieved in solid-phase fragment condensation (SPFC) strategies. While specific data for this compound as the C-terminal activated fragment is not extensively published, the data presented for similar fragment condensation approaches provide a reasonable expectation of performance.
Table 1: Synthesis of HIV-1 Protease C-terminal 78-99 Fragment via SPFC
| Fragment Condensation Method | Overall Yield of Target Peptide | Reference |
| Conventional Volume | 21% | [1][2] |
| "Swelling Volume" Procedure | 81% | [1][2] |
Table 2: Yields and Purities of Protected Peptide Fragments for SPFC
| Peptide Fragment Sequence | Synthesis Method | Yield | Purity | Reference |
| Fmoc-R(Pbf)LR(Pbf)VG-OH | Manual SPPS on CTC resin | 98.3% | 96.3% | [3] |
| Fmoc-R(Pbf)E(tBu)R(Pbf)PV-OH | Manual SPPS on CTC resin | 96.3% | 88.9% | [3] |
| H-LGESP-NH₂ | Manual SPPS on Rink amide resin | 97.1% | 100.0% | [3] |
Table 3: Final Peptide Purity after Fragment Condensation
| Target Peptide | Synthesis Strategy | Final Crude Purity | Reference |
| TD2.2 BBB Shuttle Peptide | Manual SPFC [15+5+5+5] | ~71% | [3] |
| TD2.2 BBB Shuttle Peptide | Microwave-Assisted Automatic Synthesizer | ~79% | [3] |
Experimental Protocols
Protocol 1: Synthesis of C-terminal this compound Peptide Fragment
This protocol describes the synthesis of a peptide fragment on a solid support with a C-terminal Tryptophan that will be subsequently activated to the pentafluorophenyl ester.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Trp(Boc)-OH
-
Other required Fmoc-amino acids
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Pentafluorophenol (Pfp-OH)
-
Anhydrous Tetrahydrofuran (THF)
-
Dicyclohexylcarbodiimide (DCC)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5)
Procedure:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Dissolve Fmoc-Trp(Boc)-OH (1.5 eq.) and DIEA (4.0 eq.) in DCM and add to the resin. Agitate for 1-2 hours. Cap any remaining active sites with methanol.
-
Stepwise Elongation: Perform standard Fmoc-SPPS cycles to assemble the desired peptide fragment.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid (3 eq.) using DIC (3 eq.) and HOBt (3 eq.) or OxymaPure (3 eq.) in DMF for 1-2 hours. Monitor coupling completion with a ninhydrin test.
-
-
Cleavage of the Protected Fragment: Once the fragment is assembled, wash the resin with DCM and dry it. Cleave the protected peptide fragment from the resin using a mild acid solution that does not remove the side-chain protecting groups (e.g., 1% TFA in DCM).
-
Pentafluorophenyl Ester Formation:
-
Dissolve the purified and dried protected peptide fragment (1 eq.) and pentafluorophenol (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0°C.
-
Add a solution of DCC (1.1 eq.) in THF dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate to obtain the C-terminal Pfp ester-activated peptide fragment. Purify by chromatography if necessary.
-
Protocol 2: Solid-Phase Fragment Condensation (SPFC)
This protocol describes the coupling of a C-terminal activated peptide fragment (e.g., prepared in Protocol 1) to an N-terminally deprotected peptide fragment anchored on a solid support.
Materials:
-
Resin-bound N-terminally deprotected peptide fragment (Fragment A)
-
C-terminal Pfp ester-activated peptide fragment (Fragment B-Opfp)
-
DMF or a mixture of solvents like Chloroform/Phenol (3:1)
-
Coupling additives (optional): HOBt or OxymaPure
-
DIC (if coupling a carboxylic acid fragment)
-
2,4-Dinitrofluorobenzene (DNFB) for capping (optional)
Procedure:
-
Preparation of Resin-Bound Fragment (Fragment A): Synthesize the N-terminal fragment on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS. Perform the final Fmoc deprotection to expose the N-terminal amine.
-
Fragment Condensation ("Swelling Volume" Method): [1][2]
-
Thoroughly wash and dry the resin-bound Fragment A.
-
Dissolve the C-terminal activated Fragment B-Opfp (1.5-2 eq.) in a minimal amount of a suitable solvent (e.g., DMA or DMF) to just swell the resin. Additives like HOBt or OxymaPure (1.5-2 eq.) can be included.
-
Add this solution to the dry resin-bound Fragment A.
-
Allow the reaction to proceed with agitation for 12-24 hours. To ensure completion, a fresh quantity of the activated fragment can be added after the first 12 hours.[3]
-
-
Monitoring and Capping: Monitor the coupling reaction using the Kaiser (ninhydrin) test. If the test is positive after an extended coupling time, cap the unreacted N-terminal amines using a reagent like 2,4-dinitrofluorobenzene (DNFB) with DIEA.[1][2]
-
Washing: After the condensation is complete, thoroughly wash the resin with DMF and DCM.
-
Final Deprotection and Cleavage: Cleave the final peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for Synthesis of a Peptide via Fragment Condensation
Caption: Workflow for peptide synthesis via fragment condensation.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Logical Relationship of Protecting Groups
Caption: Orthogonality of protecting groups in fragment condensation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Trp(Boc)-Opfp Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Trp(Boc)-Opfp in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency with this compound?
Low coupling efficiency with this compound is often attributed to steric hindrance. The bulky nature of both the Fmoc protecting group and the Boc-protected tryptophan side chain can physically obstruct the pentafluorophenyl (Opfp) activated ester from efficiently reaching the N-terminus of the growing peptide chain on the solid support.[1][2] This is a common challenge with sterically demanding amino acids.[1][3]
Q2: My Kaiser test is positive after a standard coupling time. What are my immediate options?
A positive Kaiser test indicates the presence of unreacted free amines, confirming incomplete coupling.[1][4] Here are the recommended immediate actions:
-
Extend the Coupling Time: Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) and monitor the progress periodically with the Kaiser test.[1]
-
Perform a Double Coupling: After the initial coupling time, wash the resin thoroughly with DMF and then recouple with a fresh solution of this compound and any additives.[1][3] This gives unreacted amines a second opportunity to react.[5]
Q3: Can I improve the coupling efficiency by changing the reaction conditions?
Yes, optimizing the reaction conditions can significantly improve coupling efficiency. Consider the following adjustments:
-
Increase Reagent Concentration: Using a higher concentration of the Fmoc-amino acid can help drive the reaction towards completion.[4]
-
Incorporate Additives: While Opfp esters are pre-activated, additives like 1-hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can accelerate the coupling reaction.[6]
-
Solvent Choice: If peptide aggregation is suspected, which can make the N-terminal amine less accessible, consider using a solvent system known to disrupt secondary structures, such as a mixture of DMF and DCM.[5][7]
Q4: Are there alternative coupling strategies if I consistently experience low efficiency with this compound?
If you continue to face challenges, it may be beneficial to switch from the pre-activated Opfp ester to an in-situ activation strategy using Fmoc-Trp(Boc)-OH with more potent coupling reagents. For sterically hindered amino acids, uronium/aminium or phosphonium salt-based reagents are generally more effective.[1][8]
Recommended Alternatives for In-Situ Activation:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity.[5][8]
-
HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective and does not cause guanidinylation side reactions.[7]
Q5: What are the benefits of using Fmoc-Trp(Boc)-OH in the first place?
The primary advantage of using Fmoc-Trp(Boc)-OH is the prevention of side reactions involving the tryptophan indole side chain.[9] During the final trifluoroacetic acid (TFA) cleavage step, the Boc group on the tryptophan side chain protects the indole ring from alkylation and sulfonation, which can occur from reactive species generated from other protecting groups (like those on arginine) or the resin linker.[9][10][11] This results in purer crude peptides and higher overall yields.[9]
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Caption: A step-by-step guide to troubleshooting low coupling efficiency.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the expected performance of various coupling reagents for sterically hindered amino acids in general, which is applicable to this case.
| Coupling Reagent Class | Reagent Examples | Relative Efficiency for Hindered Residues | Potential Side Reactions |
| Pentafluorophenyl Esters | Fmoc-AA-Opfp | Moderate | Generally low; can be slow. |
| Carbodiimides + Additives | DIC + HOBt/Oxyma | Moderate to High | Racemization, N-acylurea formation. |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | High to Very High | Guanidinylation of N-terminus (especially with excess reagent).[7] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Generally low; avoids guanidinylation. |
Key Experimental Protocols
Protocol 1: Standard Coupling with this compound and HOOBt
This protocol is adapted for using a pre-activated Opfp ester with an additive to enhance coupling speed.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOOBt (1 equivalent) in DMF.[6]
-
Coupling Reaction: Add the coupling mixture to the deprotected resin. Agitate at room temperature. Start with a 2-hour reaction time.[6]
-
Monitoring: Perform a Kaiser test on a small sample of beads to check for completion.
-
Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly with DMF (3-5 times).
Protocol 2: High-Efficiency Coupling using Fmoc-Trp(Boc)-OH with HATU
This protocol is recommended when Protocol 1 fails or for particularly difficult sequences.
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-4 equivalents), HATU (3.9 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[7]
-
Coupling Reaction: Immediately add the freshly activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[12]
-
Monitoring & Washing: Follow steps 6-7 from Protocol 1. If the Kaiser test is still positive, consider a second coupling (double coupling) by repeating steps 2-4.
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This test qualitatively detects free primary amines on the resin.[2]
-
Reagent Preparation:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 100-120°C for 3-5 minutes.
-
-
Interpretation:
-
Blue/Purple Beads: Positive result, indicating the presence of free amines (incomplete coupling).
-
Yellow/Colorless Beads: Negative result, indicating complete coupling.[1]
-
Caption: The solid-phase peptide synthesis cycle with key quality control checkpoints.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
How to improve the solubility of Fmoc-Trp(Boc)-Opfp.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Fmoc-Trp(Boc)-Opfp. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this reagent during their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, or N-α-Fmoc-N-in-tert-butyloxycarbonyl-L-tryptophan pentafluorophenyl ester, is a derivative of the amino acid tryptophan used in solid-phase peptide synthesis (SPPS). Its structure includes three bulky, hydrophobic groups: the Fmoc (fluorenylmethyloxycarbonyl) protecting group, the Boc (tert-butyloxycarbonyl) protecting group on the indole side chain, and the Opfp (pentafluorophenyl) ester activating group. This combination of large, nonpolar moieties can lead to poor solubility in common organic solvents, posing challenges during the coupling steps of peptide synthesis.
Q2: Which solvents are recommended for dissolving this compound?
Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[1] For this compound, the following solvents are recommended, starting with the most common:
-
N,N-Dimethylformamide (DMF): This is one of the most widely used solvents in SPPS and is often the first choice for dissolving Fmoc-amino acid derivatives.[1][2]
-
N-Methyl-2-pyrrolidone (NMP): NMP is another excellent solvent for SPPS and can sometimes be more effective than DMF for difficult-to-dissolve reagents.[1][2]
-
Dimethyl sulfoxide (DMSO): DMSO is a very polar aprotic solvent that can be used, sometimes in combination with other solvents like DMF, to dissolve particularly challenging Fmoc-amino acids.[3]
-
Dichloromethane (DCM): While more commonly used in Boc-chemistry, DCM can also be used to dissolve Fmoc-amino acid derivatives.[1][2]
Q3: My this compound is not dissolving in DMF. What should I do?
If you are experiencing difficulty dissolving this compound in DMF, you can try the following troubleshooting steps in order:
-
Sonication: Use a sonicator bath to provide energy to break up any aggregated particles and facilitate dissolution.
-
Gentle Warming: Gently warm the solution. An increase in temperature can significantly improve solubility. However, avoid excessive heat to prevent potential degradation of the compound.
-
Solvent Mixtures: Try a mixture of solvents. For example, adding a small amount of DMSO to your DMF can enhance the solvating power of the medium. A 50:50 mixture of DMF and DMSO can be effective for stubborn solutes.
Q4: Can solvent quality affect the solubility and stability of this compound?
Absolutely. The quality of your solvents is critical. For instance, DMF can degrade over time to produce dimethylamine, which can prematurely remove the Fmoc protecting group.[2] Always use high-purity, peptide-synthesis-grade solvents to ensure the integrity of your reagents.
Troubleshooting Guide: Improving this compound Solubility
Use this guide to diagnose and resolve solubility issues with this compound in your experiments.
Problem: this compound precipitates out of solution during the coupling reaction.
| Possible Cause | Solution |
| Solvent Saturation | The concentration of the this compound may be too high for the chosen solvent. Try reducing the concentration or using a stronger solvent system (e.g., DMF with 10-20% DMSO). |
| Temperature Fluctuation | A decrease in temperature can cause a previously dissolved compound to precipitate. Ensure your reaction vessel is maintained at a consistent temperature. |
| Reaction with Resin | The growing peptide chain on the resin can sometimes lead to aggregation, which can affect the solubility of incoming reagents. Consider using a solvent mixture known to reduce aggregation, such as those containing DMSO.[2] |
Solvent Selection Summary
The following table summarizes the recommended solvents and their suitability for dissolving this compound.
| Solvent | Abbreviation | Suitability | Notes |
| N,N-Dimethylformamide | DMF | High | The most common solvent for SPPS; ensure high purity.[1][2] |
| N-Methyl-2-pyrrolidone | NMP | High | An excellent alternative to DMF, sometimes with better solvating properties.[1][2] |
| Dimethyl sulfoxide | DMSO | High | A strong solvent, often used in mixtures to dissolve difficult compounds.[3][4] |
| Dichloromethane | DCM | Moderate | Can be used, but generally less effective than DMF or NMP for polar compounds.[1][2] |
| Acetonitrile | ACN | Low | Not typically recommended as a primary solvent for this compound. |
| Tetrahydrofuran | THF | Low | Not typically recommended as a primary solvent for this compound. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Preparation: Weigh the required amount of this compound in a clean, dry vessel.
-
Solvent Addition: Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Observation: Visually inspect for any undissolved particles. If the solution is not clear, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution of this compound
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Sonication: Place the vessel in a sonicator bath for 5-10 minutes.
-
Re-evaluation: Visually inspect the solution. If particles are still present, proceed to the next step.
-
Co-solvent Addition: Add a small volume of DMSO (e.g., 10% of the total volume) and vortex thoroughly.
-
Gentle Warming: If necessary, warm the solution gently (e.g., to 30-40°C) with continued mixing until the solute is fully dissolved.
Visual Guides
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the chemical structure of this compound.
Caption: A flowchart for troubleshooting solubility issues.
Caption: Key structural components influencing solubility.
References
Preventing side reactions with Fmoc-Trp(Boc)-Opfp.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fmoc-Trp(Boc)-Opfp in solid-phase peptide synthesis (SPPS). It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help prevent and mitigate side reactions associated with the tryptophan indole side chain.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over Fmoc-Trp-OH?
Using Fmoc-Trp(Boc)-OH, the Boc-protected precursor to the Opfp ester, significantly suppresses side reactions involving the indole ring of tryptophan.[1] The Boc group provides protection against electrophilic attack and modification during peptide cleavage from the resin. This protection is crucial for preventing alkylation and other modifications that can occur in the acidic conditions of cleavage.[2]
Q2: What are the most common side reactions involving tryptophan during Fmoc-SPPS?
The electron-rich indole ring of tryptophan is highly susceptible to several side reactions, primarily during the final trifluoroacetic acid (TFA) cleavage step. These include:
-
Alkylation: The indole nucleus can be alkylated by carbocations generated from the cleavage of protecting groups and the resin linker.[2][3][4]
-
Oxidation: The indole ring can be oxidized, leading to various byproducts.
-
Sulfonation: When using sulfonyl-based protecting groups for arginine (e.g., Pmc, Pbf), the sulfonyl group can be transferred to the tryptophan indole ring.[5]
Q3: How does the Boc protecting group on the tryptophan side chain prevent these side reactions?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. During TFA cleavage, the Boc group is removed, but in the process, it acts as a scavenger for reactive cationic species that are generated. This effectively shields the indole ring from electrophilic attack, thereby minimizing alkylation and other unwanted modifications.[6]
Q4: Is it still necessary to use scavengers in the cleavage cocktail when using this compound?
Yes, while the Boc group on the tryptophan side chain offers significant protection, the use of scavengers in the cleavage cocktail is still highly recommended. Scavengers are crucial for quenching the large excess of reactive carbocations generated from the cleavage of other amino acid side-chain protecting groups (e.g., from Arg, Lys, Tyr) and the resin linker.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Presence of unexpected peaks with a mass increase of +56 Da or other alkyl adducts in the crude peptide mass spectrum. | Alkylation of the tryptophan indole ring by carbocations generated during cleavage. | 1. Confirm the use of Fmoc-Trp(Boc)-OH during synthesis.[1] 2. Optimize the scavenger cocktail. A common and effective cocktail for peptides containing tryptophan is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).[1] Triisopropylsilane (TIS) is an efficient scavenger for carbocations.[8] 3. Perform a small-scale trial cleavage to test different scavenger combinations.[1] |
| Presence of byproducts with a mass increase corresponding to sulfonyl group addition. | Transfer of sulfonyl protecting groups from arginine residues (e.g., Pmc, Pbf) to the tryptophan indole ring.[5] | 1. Using Fmoc-Trp(Boc)-OH is the most effective way to prevent this side reaction. [5] 2. Utilize cleavage cocktails designed for arginine-containing peptides , such as Reagent K (TFA/water/phenol/thioanisole/EDT) or Reagent R.[5][9] |
| Brownish or sticky appearance of the lyophilized peptide. | This can be due to residual scavengers, protecting groups, or resin-derived impurities.[10] | 1. Ensure proper precipitation and washing of the cleaved peptide with cold diethyl ether to remove impurities.[1] 2. Purify the peptide using preparative HPLC.[10] |
| Incomplete removal of the Boc group from the tryptophan side chain. | Insufficient cleavage time or TFA concentration. | 1. Extend the cleavage time. For long peptides or those with multiple protecting groups, a longer cleavage time (e.g., 4-6 hours) may be necessary.[6] 2. If incomplete deprotection persists after 6 hours, precipitate the peptide and repeat the cleavage with fresh reagents. [8] |
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in minimizing tryptophan-related side reactions.
| Strategy | Side Reaction | Observed Byproduct Level | Reference |
| Use of Fmoc-Trp(Boc)-OH | Indole Alkylation | Significantly suppressed | [1] |
| Use of Fmoc-Trp(Boc)-OH | Sulfonyl group transfer from Arg(Pmc/Pbf) | Eliminated | |
| Standard Cleavage Cocktail (e.g., TFA/TIS/H₂O) | Tryptophan modification | Variable, depends on sequence | |
| Cleavage with Reagent K | Tryptophan modification | Generally low | [9] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Tryptophan-Containing Peptide
This protocol is suitable for most peptides synthesized using Fmoc-Trp(Boc)-OH.
-
Resin Preparation: Place the dry peptide-resin (e.g., 50-100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 50 mg of resin). Stopper the vessel and allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the identity and purity of the product.
Protocol 2: Small-Scale Trial Cleavage for Scavenger Optimization
This protocol helps determine the optimal cleavage cocktail for a specific peptide to minimize side reactions.[1]
-
Resin Aliquoting: Weigh 20-50 mg of the dry peptide-resin into separate labeled reaction vessels for each cocktail to be tested.
-
Cocktail Preparation: Prepare different cleavage cocktails. For example:
-
Cocktail A: TFA/TIS/H₂O (95:2.5:2.5)
-
Cocktail B: TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)
-
Cocktail C: Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5)
-
-
Cleavage Reaction: Add the respective cleavage cocktail to each vessel and let the reaction proceed for a set time (e.g., 2 hours) at room temperature with occasional agitation.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1 for each sample.
-
Comparative Analysis: Analyze the crude peptide from each condition by HPLC and mass spectrometry. Compare the purity profiles and the presence of any side products to determine the optimal cleavage cocktail.
Visualizations
Caption: Workflow for the cleavage and deprotection of a tryptophan-containing peptide.
Caption: Key strategies for preventing tryptophan side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chempep.com [chempep.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmoc-Trp(Boc)-Opfp Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Trp(Boc)-Opfp in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the indole nitrogen protected?
This compound is an N-α-Fmoc and indole-N-Boc protected tryptophan amino acid activated as a pentafluorophenyl (Opfp) ester. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen is crucial for preventing side reactions during SPPS.[1] Specifically, it minimizes the risk of modification of the tryptophan indole ring, which can occur during the acidic conditions of final cleavage, especially in the presence of protecting groups released from other residues like arginine.[2][3] This protection strategy leads to purer crude peptides in higher yields.[3]
Q2: What is the advantage of using a pentafluorophenyl (Opfp) ester?
Fmoc-amino acid Opfp esters are pre-activated and do not require additional coupling reagents like HBTU or HATU for peptide bond formation.[4] This simplifies the coupling step and can be particularly useful in cases where standard activation methods might lead to side products or racemization.[4] They are stable, crystalline solids that are highly reactive, making them suitable for both manual and automated SPPS.[5]
Q3: What is the recommended reaction time for this compound coupling?
The optimal coupling time for this compound can range from 1 hour to overnight at room temperature.[4] The reaction progress should always be monitored to determine the endpoint. For a starting point, a reaction time of 2-4 hours is often sufficient. If the coupling is found to be incomplete, extending the time is a primary troubleshooting step.[6]
Q4: Should I use an additive with this compound?
While not strictly necessary, an additive such as 1-hydroxybenzotriazole (HOBt) can be used to accelerate the coupling reaction of Opfp esters.[7] The use of HOBt is recommended to increase the reactivity of Pfp esters.[7]
Q5: How can I monitor the completion of the coupling reaction?
The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[6][8] This qualitative colorimetric test detects the presence of free primary amines on the resin. A positive result (typically a dark blue or purple color) indicates that the coupling is incomplete. A negative result (yellow or colorless) signifies a complete reaction.[9] It is crucial to perform this test after the coupling step to ensure the entire peptide chain is synthesized correctly.[2]
Troubleshooting Guide
Q1: My Kaiser test is positive after the recommended coupling time. What should I do?
A positive Kaiser test indicates incomplete coupling. Here are the steps to troubleshoot this issue:
-
Extend the Reaction Time: Allow the coupling reaction to proceed for an additional 1-2 hours and then repeat the Kaiser test.[6] For difficult couplings, the reaction can be left overnight.[1]
-
Perform a Double Coupling: If the test remains positive, filter and wash the resin thoroughly with DMF to remove any byproducts and unreacted reagents. Then, repeat the entire coupling procedure with a fresh solution of this compound.[6]
-
Review Reagents and Solvents: Ensure that the DMF (N,N-Dimethylformamide) used is of high purity and amine-free, as contaminants can interfere with the reaction.
-
Consider Temperature: For particularly difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 40-50°C) may improve the outcome, if your synthesizer supports it.[6]
Q2: I'm observing side reactions related to the tryptophan residue even with the Boc protection. What could be the cause?
While the Boc group on the tryptophan indole significantly reduces side reactions, they are not always completely eliminated.[1]
-
Premature Boc Deprotection: Repetitive exposure to even mildly acidic conditions, if present in the synthesis cycle for other reasons, could lead to partial loss of the Boc group. Ensure that all reagents are of the correct grade and that no unintended acidic conditions are introduced.
-
Cleavage Cocktail: During the final TFA cleavage, the choice and amount of scavengers are critical. Cations formed during the cleavage of other protecting groups can still attack the indole ring if it becomes unprotected or if scavengers are insufficient.
Q3: Can I use standard coupling reagents like HBTU with this compound?
No, it is not necessary. This compound is an activated ester and does not require an additional coupling reagent.[4] Adding reagents like HBTU or HATU would be redundant and could lead to unnecessary side reactions.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Coupling
| Parameter | Recommendation | Rationale |
| Equivalents of this compound | 3 equivalents (relative to resin substitution) | Ensures a sufficient excess to drive the reaction to completion. |
| Additive (Optional) | 1 equivalent HOBt | Accelerates the coupling reaction.[7] |
| Solvent | High-purity, amine-free DMF | Provides good solvation for the reactants and peptide-resin. |
| Temperature | Room Temperature (20-25°C) | Standard condition for most SPPS couplings. |
| Initial Reaction Time | 2 - 4 hours | A good starting point for achieving complete coupling.[6] |
| Monitoring | Kaiser Test | Essential for confirming the absence of free amines before proceeding.[6][8] |
Experimental Protocols
Protocol 1: Coupling of this compound to Resin
This protocol assumes the previous Fmoc group on the N-terminus of the peptide-resin has been removed and the resin has been thoroughly washed.
-
Resin Preparation: Ensure the deprotected peptide-resin is well-swollen in DMF in the reaction vessel.
-
Prepare Coupling Solution: In a separate vial, dissolve 3 equivalents of this compound and, if desired, 1 equivalent of HOBt in a minimal amount of DMF.
-
Coupling Reaction: Add the this compound solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Wash Resin: After the reaction time, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Monitor Coupling: Perform a Kaiser test (see Protocol 2) to check for reaction completion.
-
Troubleshooting: If the Kaiser test is positive, perform a second coupling by repeating steps 2-6 with fresh reagents. If the test is negative, proceed to the next Fmoc deprotection step in your synthesis cycle.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
This test is used to qualitatively detect free primary amines on the resin.
-
Sample Collection: After the coupling and washing steps, collect a small sample of resin beads (approximately 5-10 mg).
-
Reagent Preparation: Prepare three solutions:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
-
-
Reaction:
-
Place the resin sample in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.[9]
-
-
Interpretation of Results:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Aggregation in Peptides Containing Fmoc-Trp(Boc)-Opfp
This technical support guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides containing Fmoc-Trp(Boc)-Opfp.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is an N-alpha-Fmoc-protected, side-chain Boc-protected tryptophan amino acid activated as a pentafluorophenyl (Pfp) ester. Each component serves a specific purpose:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A temporary protecting group for the N-terminal amine, removed at each step of the synthesis.
-
Trp (Tryptophan): The amino acid being incorporated. Its bulky, hydrophobic indole side chain can contribute to peptide aggregation through π-π stacking and hydrophobic interactions.[1]
-
Boc (tert-butyloxycarbonyl): A protecting group for the indole nitrogen of the tryptophan side-chain. It is recommended to prevent side reactions, such as alkylation, during the final trifluoroacetic acid (TFA) cleavage step.[2]
-
Opfp (pentafluorophenyl ester): A highly reactive activating group for the C-terminal carboxyl group. Pfp esters facilitate rapid and efficient peptide bond formation, which can help minimize side reactions.[3][4][5]
Q2: What are the primary causes of aggregation in peptides containing this compound?
Aggregation during solid-phase peptide synthesis (SPPS) is a common challenge, particularly with hydrophobic sequences. The primary drivers for aggregation in peptides containing this specific building block are:
-
Tryptophan's Side Chain: The indole ring of tryptophan is large and hydrophobic, promoting self-association of peptide chains through hydrophobic interactions and π-π stacking.[1]
-
Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which are stabilized by intermolecular hydrogen bonds. This is a major cause of aggregation.[1][6]
-
Peptide Sequence: The overall hydrophobicity of the peptide sequence significantly influences its tendency to aggregate. Stretches of hydrophobic amino acids can exacerbate the issue.[7]
Q3: What are the common signs of on-resin peptide aggregation during synthesis?
Identifying aggregation early is crucial for a successful synthesis. Key indicators include:
-
Poor Resin Swelling: The peptide-resin matrix may shrink or fail to swell adequately in the synthesis solvents, which suggests interchain association.[1][8]
-
Slow or Incomplete Reactions: Both the Fmoc-deprotection and amino acid coupling steps may become sluggish or fail to reach completion.[1]
-
Inaccurate Colorimetric Tests: Qualitative tests like the Kaiser or TNBS test may yield false-negative results because the aggregated peptide chains are inaccessible to the reagents.[1]
-
Broadening of UV Chromatogram: In continuous flow synthesizers, a broadening of the UV signal during Fmoc removal can indicate aggregation.[8]
Q4: My peptide containing Trp(Boc) has poor solubility after cleavage. Is this due to aggregation?
Yes, post-synthesis insolubility is a classic sign of aggregation.[1] The lyophilized peptide powder may be difficult or impossible to dissolve in standard aqueous buffers. When dissolution is attempted, you might observe a cloudy or precipitated solution.
Troubleshooting Guides
Guide 1: Proactive Strategies to Prevent Aggregation During SPPS
It is often more effective to prevent aggregation from the outset than to resolve it after it has occurred.
| Strategy | Description | Key Considerations |
| Incorporate Structure-Disrupting Amino Acids | Introduce "kinks" in the peptide backbone to disrupt β-sheet formation. | - Pseudoproline Dipeptides: Highly effective when your sequence contains Ser or Thr. Substitute a standard Fmoc-Xaa-OH and Fmoc-Thr(tBu)-OH with a single Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.[1] - Hmb/Dmb-protected Amino Acids: Incorporate an Fmoc-AA(Hmb/Dmb)-OH derivative at a strategic residue (e.g., Gly) to disrupt secondary structures. Note that coupling onto the Hmb/Dmb-protected residue can be sterically hindered and may require stronger coupling agents.[9] |
| Optimize Synthesis Solvents | Use solvents known to disrupt hydrogen bonding and solvate the peptide chains effectively. | - Replace standard DMF with N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (DMSO) to your solvents.[2] - For extremely difficult sequences, Hexafluoroisopropanol (HFIP) can be a powerful additive to disrupt aggregates.[6] |
| Elevate Reaction Temperature | Increased temperature can disrupt secondary structures and improve reaction kinetics. | - Perform coupling reactions at 60-90°C for short periods (2-5 minutes).[1] - Fmoc deprotection can be accelerated at 50-75°C for 2-4 minutes.[1] - Microwave peptide synthesizers are particularly effective for this.[1] |
| Use Chaotropic Salts | These salts can disrupt the hydrogen-bonding networks that stabilize aggregates. | - Add salts like LiCl or KSCN to the coupling mixture.[9] |
Guide 2: Reactive Strategies for On-Resin Aggregation
If you suspect aggregation has already occurred on the resin, the following steps can be taken.
| Step | Action | Protocol |
| 1. Solvent Exchange | Replace the current solvent (e.g., DMF) with one better suited for aggregated sequences. | Wash the resin extensively with NMP or a mixture of DMF/DMSO. |
| 2. Sonication | Use ultrasonic waves to physically break up the aggregated peptide-resin matrix. | Suspend the resin in an appropriate solvent (e.g., NMP) and place the reaction vessel in a sonicator bath for 5-15 minutes.[2] |
| 3. Recouple/Redeprotect | Attempt the failed chemical step again under more forcing conditions. | - For Coupling: Use a stronger coupling agent like HATU and consider elevated temperatures. Double coupling may be necessary.[9] - For Deprotection: If using piperidine, consider switching to a stronger base like DBU in the deprotection reagent.[2] |
Guide 3: Solubilizing Aggregated Peptides After Cleavage
If your lyophilized peptide is insoluble, a systematic approach is needed to find a suitable solvent system.
| Step | Action | Protocol |
| 1. Initial Attempt | Start with standard aqueous buffers. | Try to dissolve a small aliquot of the peptide in deionized water or a common buffer (e.g., PBS).[1] |
| 2. Organic Co-solvents | For hydrophobic peptides, use a small amount of an organic solvent to aid dissolution. | First, dissolve the peptide in a minimal amount of DMSO or DMF. Then, slowly add the desired aqueous buffer dropwise while continuously vortexing.[1] |
| 3. Denaturing Agents | If the peptide's tertiary structure is not critical for its application, use strong denaturants. | Dissolve the peptide in 6 M guanidinium hydrochloride (GdmCl) or 8 M urea. This is effective at disrupting aggregates but will denature the peptide.[1] |
| 4. Fluorinated Alcohols | Use highly polar, hydrogen-bond-breaking solvents. | Hexafluoroisopropanol (HFIP) is very effective at solubilizing aggregated peptides by disrupting secondary structures.[6] |
Experimental Protocols
Protocol 1: On-Resin Kaiser Test
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
-
Sample Preparation: Transfer a small sample of resin (a few beads) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Solution A: 5g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution.
Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Colorless or faint blue solution, colorless beads | Coupling is complete. | Proceed to the next deprotection step. |
| Dark blue solution, colorless beads | Coupling is nearly complete. | Extend the coupling time or perform a capping step. |
| Light blue solution, dark blue beads | Incomplete coupling. | Recouple the amino acid using a fresh reagent mixture. |
| Intense blue solution and beads | Coupling has failed. | Check reagents and protocol; consider the reactive strategies in Guide 2. |
Disclaimer: The information provided in this document is for research and development use only. Protocols should be adapted and optimized for specific peptide sequences and laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluorophenol and its derivatives [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in SPPS
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This technical support center provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc group deprotection during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This failure prevents the subsequent amino acid from coupling, which leads to the formation of deletion sequences—peptides that are missing one or more amino acids. These impurities can be difficult to separate from the target peptide, resulting in a lower overall yield and purity of the final product.[1]
Q2: How is the Fmoc group typically removed?
The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[2] A mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract an acidic proton from the fluorenyl ring.[3][4] This initiates an elimination reaction that releases the free N-terminal amine of the peptide and a reactive intermediate called dibenzofulvene (DBF).[5] Excess piperidine then acts as a scavenger, trapping the DBF to form a stable adduct, which is washed away.[5]
Q3: How can I detect if Fmoc deprotection is incomplete?
The most common method is the Kaiser test (or ninhydrin test).[1] This is a highly sensitive colorimetric test for primary amines. After the deprotection step, a small sample of resin beads is tested. A positive result (deep blue color) indicates the presence of free primary amines, signifying successful Fmoc removal.[6][7] A negative result (yellow or no color change) suggests the Fmoc group is still attached.[1][6] For N-terminal secondary amines like proline, where the Kaiser test is unreliable, the Chloranil test is recommended.[7][8] Additionally, UV-Vis spectrophotometry can be used to monitor the release of the DBF-piperidine adduct in the wash solution, which has a characteristic absorbance around 301 nm.[6]
Troubleshooting Guide: In-Depth Q&A
Q4: My Kaiser test is negative (or weak) after a standard deprotection protocol. What are the common causes and how can I fix this?
A negative or weak Kaiser test is a clear indicator of inefficient Fmoc removal. The primary causes can be grouped into issues with reagents, reaction conditions, or sequence-specific difficulties.
Root Causes & Solutions for Deprotection Failure
| Problem Area | Potential Cause | Recommended Solution |
| Deprotection Reagent | Degraded Reagent: Piperidine can degrade over time, reducing its basicity and efficiency.[1] | Use fresh, high-quality piperidine to prepare the deprotection solution daily.[6] |
| Incorrect Concentration: A concentration lower than the standard 20% piperidine in DMF may be insufficient. | Ensure the deprotection solution is prepared accurately.[6] | |
| Reaction Conditions | Insufficient Time: Standard times (e.g., 10-20 minutes) may not be enough for "difficult" sequences.[6] | Increase the deprotection time. A common strategy is to perform a "double deprotection": one short treatment (1-3 min) followed by a longer one (15-20 min) with fresh reagent.[1][9] |
| Poor Resin Swelling: Inadequate swelling of the resin limits reagent access to the peptide chains.[1] | Ensure the resin is properly swelled in a suitable solvent like DMF for at least 30-60 minutes before starting the synthesis.[1] | |
| Sequence-Related Issues | Steric Hindrance: Bulky amino acids (e.g., Val, Ile) near the N-terminus can physically block piperidine from accessing the Fmoc group.[1] | Extend deprotection time or use a stronger base cocktail (see Q5). |
| Peptide Aggregation: As the peptide chain grows, it can form secondary structures (like β-sheets) that prevent reagents from penetrating the resin beads.[1] This is common in sequences with repeating hydrophobic residues.[1] | Perform deprotection at an elevated temperature (e.g., 40-50°C) to disrupt aggregation.[6] Alternatively, use chaotropic salts or a stronger base. |
Q5: I've tried extending the deprotection time, but it's still incomplete for a particularly difficult sequence. What are my options?
For exceptionally stubborn cases, modifying the deprotection reagent itself is an effective strategy.
-
Use a Stronger Base: Replace the standard piperidine solution with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] DBU is significantly more effective at removing Fmoc groups from sterically hindered or aggregated sequences.[10] A common and highly effective cocktail is 2% DBU and 2% piperidine in DMF.[1] The small amount of piperidine is included to act as the scavenger for the DBF byproduct.[10]
-
Alternative Reagents: For some applications, piperazine has been shown to be an effective alternative to piperidine and may reduce certain side reactions like diketopiperazine formation.[11][12]
Visualizing the Troubleshooting Process
The following workflow provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-Trp(Boc)-Opfp Coupling and Racemization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering racemization issues with Fmoc-Trp(Boc)-Opfp during peptide coupling.
Troubleshooting Guides
Issue 1: Detection of a Diastereomeric Impurity
Symptom: HPLC analysis of the crude peptide shows a peak with the same mass as the target peptide but a different retention time, suggesting the presence of a diastereomer.
Root Cause Analysis and Solutions:
Racemization of the activated amino acid is a likely cause. The most common mechanism is the formation of a 5(4H)-oxazolone intermediate from the activated this compound. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.
Troubleshooting Steps:
-
Confirm Racemization: Utilize chiral HPLC analysis to separate and quantify the D- and L-isomers of the tryptophan-containing peptide.[1] Alternatively, peptide hydrolysis followed by derivatization and analysis on a chiral column can confirm the presence of D-Tryptophan.
-
Optimize Coupling Conditions:
-
Choice of Base: The type and strength of the base used during coupling significantly impact racemization. Strong, non-hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.
-
Recommendation: Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[2]
-
-
Coupling Reagents and Additives: While this compound is a pre-activated ester, the addition of certain reagents can influence the reaction rate and suppress racemization. In situations where in-situ activation is performed, the choice of coupling reagent is critical.
-
Recommendation: For in-situ activation, using a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with a racemization-suppressing additive such as 1-hydroxy-7-azabenzotriazole (HOAt) is recommended. A study on the coupling of Fmoc-L-Trp(Boc) to a challenging unnatural amino acid showed that a DIC/HOAt/DIEA mixture without preactivation significantly suppressed epimerization.
-
-
Temperature: Higher temperatures accelerate the rate of racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature, such as 0°C, to minimize racemization.[1]
-
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Recommendation: While DMF and NMP are common solvents, consider less polar options for particularly problematic couplings if solubility allows.
-
-
Activation Time: Prolonged pre-activation times can increase the opportunity for oxazolone formation.
-
Recommendation: Minimize the pre-activation time before adding the activated amino acid to the resin.
-
-
Workflow for Troubleshooting Diastereomeric Impurities
Caption: Troubleshooting workflow for addressing diastereomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during coupling?
A1: The most prevalent mechanism for racemization during the coupling of N-protected amino acids, including this compound, is through the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxyl group of the pentafluorophenyl ester can cyclize to form this intermediate. The proton at the chiral α-carbon of the oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can then produce both the desired L-peptide and the undesired D-diastereomer.
Mechanism of Racemization via Oxazolone Formation
Caption: The oxazolone-mediated racemization pathway.
Q2: Is Fmoc-Trp(Boc)-OH itself prone to racemization, or does this only occur after activation?
A2: Racemization predominantly occurs after the carboxyl group of Fmoc-Trp(Boc)-OH has been activated, for example, as a pentafluorophenyl (Pfp) ester. The activation process increases the acidity of the α-proton, making it more susceptible to abstraction by a base. The Fmoc-Trp(Boc)-OH amino acid itself is relatively stable to racemization under standard handling and storage conditions. A study on a model tripeptide synthesis indicated that the formation of stereoisomers was 0.4% or less per synthesis cycle, highlighting that racemization mainly occurs at the carboxy-activated amino acid during coupling.
Q3: Are there specific amino acids that are more susceptible to racemization than tryptophan?
A3: Yes, certain amino acids are known to be more prone to racemization than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization during peptide synthesis.[1] For these amino acids, specific protective group strategies and coupling conditions are often required to maintain stereochemical integrity.
Q4: How can I quantify the extent of racemization in my peptide?
A4: The most common and reliable method for quantifying racemization is through High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. This technique can separate the desired peptide from its diastereomer, allowing for accurate quantification based on peak area. An alternative method involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) and subsequent analysis by reversed-phase HPLC.
Quantitative Data on Racemization
While extensive quantitative data specifically for this compound is limited in the literature, the following table provides a summary of racemization levels observed for Fmoc-amino acids under various coupling conditions. This data can serve as a guide for selecting conditions to minimize racemization.
| Amino Acid | Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| Model Tripeptide | Various | N/A | N/A | N/A | ≤ 0.4% per cycle | |
| Fmoc-Ser(Trt)-OH | HATU/HOAt | NMM | NMP | RT | 37.6% | |
| Fmoc-Ser(Ac3GalNAcα)-OH | Various | Various | NMP | RT | High levels observed | |
| Fmoc-L-Trp(Boc) | Various | DIEA | N/A | N/A | Extensive epimerization | |
| Fmoc-L-Trp(Boc) | DIC/HOAt | DIEA | N/A | N/A | Significantly suppressed |
Note: "N/A" indicates that the specific parameter was not detailed in the referenced study.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of a Tryptophan-Containing Peptide
Objective: To separate and quantify the L- and D-diastereomers of a synthetic peptide containing tryptophan.
Materials:
-
Crude synthetic peptide
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation: Prepare the mobile phase as recommended by the chiral column manufacturer. A common mobile phase for chiral separations of amino acids and peptides is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid or TFA. For example, a mobile phase of water:methanol:formic acid (30:70:0.02) has been used for underivatized amino acids.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a suitable volume (e.g., 10 µL) of the prepared peptide sample.
-
Run the HPLC analysis under isocratic or gradient conditions as optimized for the specific peptide and column.
-
Monitor the elution profile at an appropriate wavelength for the peptide (e.g., 220 nm or 280 nm for tryptophan-containing peptides).
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-diastereomers based on their retention times. It may be necessary to inject standards of the pure L-peptide and a synthetically prepared peptide containing D-tryptophan to confirm peak identities.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
Protocol 2: Acid Hydrolysis of Peptide for Amino Acid Analysis
Objective: To hydrolyze a peptide into its constituent amino acids for subsequent chiral analysis.
Materials:
-
Lyophilized peptide sample (1-5 mg)
-
6 M HCl
-
Heavy-walled hydrolysis tube
-
Vacuum source
-
Heating block or oven
Procedure:
-
Place the peptide sample into a hydrolysis tube.
-
Add a sufficient volume of 6 M HCl to the tube (e.g., 200 µL).
-
Freeze the sample in liquid nitrogen.
-
Evacuate the tube and seal it under vacuum.
-
Heat the sealed tube at 110°C for 24 hours.
-
After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
The resulting amino acid hydrolysate can then be derivatized with a chiral reagent and analyzed by HPLC or GC.
References
Impact of solvent purity on Fmoc-Trp(Boc)-Opfp reactions.
Welcome to the technical support center for peptide synthesis using Fmoc-Trp(Boc)-Opfp. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the impact of solvent purity on your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a derivative of the amino acid tryptophan used in Solid-Phase Peptide Synthesis (SPPS).[1] It is structured as follows:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the α-amine, removed with a mild base like piperidine.[2]
-
Trp (Tryptophan): The amino acid residue being added to the peptide chain.
-
Boc (tert-butyloxycarbonyl): An acid-labile group protecting the indole side chain of tryptophan from unwanted side reactions.[3]
-
Opfp (pentafluorophenyl ester): An activated ester group on the C-terminus. This makes the amino acid highly reactive towards the free amine of the growing peptide chain, facilitating efficient peptide bond formation without the need for additional in situ coupling reagents.[4][5]
Q2: How does solvent purity, particularly of DMF, affect the this compound coupling reaction?
Solvent purity is critical for the success of the coupling reaction. Dimethylformamide (DMF), the most common solvent for SPPS, can contain several detrimental impurities that compromise the reaction.[6][7]
-
Water: Reacts with the Opfp active ester via hydrolysis, converting it back to the unreactive carboxylic acid and reducing coupling efficiency.[8][9] While PFP esters are less susceptible to hydrolysis than many other active esters, the presence of water is still a primary concern.[10]
-
Dimethylamine: A common degradation product of DMF, dimethylamine is a base that can cause premature removal of the Fmoc protecting group, leading to deletion sequences or unwanted side-chain modifications.[7][11]
-
Formic Acid: Another degradation product that can accumulate in DMF. While less impactful on the coupling step itself, its presence can affect the acid-base balance of subsequent reactions.
-
Oxidizing Species (e.g., Peroxides): Can oxidize the electron-rich indole side chain of the tryptophan residue, even when Boc-protected, leading to undesired byproducts like N-formylkynurenine (NFK) or oxindolylalanine (OIA).[12][13]
Q3: What are the best practices for storing and handling solvents for this reaction?
To minimize the impact of solvent impurities, adhere to the following best practices:
-
Use only high-purity, peptide-synthesis-grade solvents.
-
Store solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air contamination.
-
Use fresh solvents or solvents from freshly opened bottles whenever possible.[14]
-
Do not use DMF that has been stored for extended periods at room temperature, as it is prone to degradation.[7]
-
Consider purifying DMF by sparging with nitrogen or by passing it through a column of activated alumina just prior to use to remove water and amine impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, with a focus on solvent-related causes.
| Problem | Potential Solvent-Related Cause | Recommended Action |
| Low Coupling Efficiency / Incomplete Reaction (Positive Kaiser or TNBS test after coupling) | Hydrolysis of the Opfp ester. The most likely cause is the presence of water in the DMF. | 1. Use fresh, anhydrous, peptide-synthesis-grade DMF. 2. Ensure all glassware is rigorously dried. 3. Perform the reaction under an inert atmosphere. 4. Extend the coupling time or perform a double coupling. |
| Presence of Deletion Sequences (Peptide missing Trp) in final product analysis (LC-MS) | Premature Fmoc deprotection. This can be caused by dimethylamine impurities in the DMF, which remove the Fmoc group before the coupling step.[7][11] | 1. Switch to a fresh bottle of high-purity DMF. 2. Consider using N-methylpyrrolidone (NMP) as an alternative solvent, though it can also have its own stability issues.[7] 3. Ensure piperidine from the previous deprotection step is thoroughly washed away before coupling. |
| Unexpected Side Products (+16 Da, +32 Da) detected by Mass Spectrometry | Oxidation of the Tryptophan indole ring. This can be caused by oxidizing impurities (e.g., peroxides) in the solvent.[12][13] | 1. Use solvents that have been stored properly to prevent peroxide formation. 2. Degas the solvent by sparging with nitrogen or argon before use. 3. Incorporate scavengers during the final cleavage step to protect the Trp residue. |
| Alkylation of Tryptophan Side Chain (+106 Da or other additions) | Reaction with linker fragments or scavengers. While primarily an issue during final cleavage, reactive impurities in solvents during synthesis can contribute to side-chain modifications.[15][16] | 1. Ensure high-purity solvents are used throughout the synthesis. 2. Optimize the scavenger cocktail used during the final trifluoroacetic acid (TFA) cleavage step.[17][18] |
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for issues in this compound coupling.
Impact of Common Solvent Impurities
The following diagram illustrates how common impurities in DMF can lead to specific, undesirable side reactions during the synthesis cycle.
Caption: Logical diagram of DMF impurities and their resulting side reactions.
Experimental Protocols
Protocol: Coupling of this compound to a Resin-Bound Peptide
This protocol outlines a standard manual procedure for coupling this compound. The success of this procedure is highly dependent on the quality of the solvent used.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
This compound (3 equivalents relative to resin loading).
-
N-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (1-3 equivalents) (Optional, but recommended for faster coupling).[4]
-
High-purity, anhydrous DMF.
-
Dichloromethane (DCM) for washing.
-
Reaction vessel for SPPS.
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform the final N-terminal Fmoc deprotection step (e.g., using 20% piperidine in DMF) to expose the free amine.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM can aid in complete removal.
-
-
Reagent Preparation (Perform immediately before use):
-
In a separate vial, dissolve this compound (3 eq.) and, if used, HOBt or HOOBt (1-3 eq.) in a minimal amount of fresh, anhydrous DMF.
-
-
Coupling Reaction:
-
Add the dissolved this compound solution to the washed and drained peptide-resin.
-
Ensure there is enough DMF to create a slurry that can be agitated effectively.
-
Agitate the reaction mixture at room temperature. Reaction times can vary from 1 hour to overnight.[4]
-
-
Monitoring the Reaction:
-
After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines.[19] A negative result (e.g., colorless beads for Kaiser test) indicates the coupling is complete.
-
If the test is positive, extend the coupling time by 1-2 hours or consider a second coupling (double coupling) with a fresh solution of the activated amino acid.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution from the vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
References
- 1. This compound | C37H29F5N2O6 | CID 56777291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 12. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. scilit.com [scilit.com]
- 19. benchchem.com [benchchem.com]
Double coupling strategy for difficult sequences with Fmoc-Trp(Boc)-Opfp.
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered when using Fmoc-Trp(Boc)-Opfp , particularly with difficult sequences requiring a double coupling strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protecting group on the tryptophan indole nitrogen necessary?
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of tryptophan serves a critical protective function during Fmoc-based solid-phase peptide synthesis (SPPS). It prevents undesirable side reactions, particularly when arginine residues are present in the peptide sequence. During the final cleavage and deprotection with trifluoroacetic acid (TFA), protecting groups from arginine (like Pmc or Pbf) can be released and subsequently reattach to the unprotected indole ring of tryptophan.[1] Using Fmoc-Trp(Boc)-OH minimizes these side reactions, resulting in purer crude peptides and higher yields.[1][2]
Q2: What constitutes a "difficult sequence" in peptide synthesis?
"Difficult sequences" are peptide chains that are challenging to synthesize due to their intrinsic properties, often leading to incomplete reactions, low yields, and the formation of impurities.[3] Key characteristics include:
-
Peptide Aggregation: Hydrophobic residues can cause the growing peptide chain to fold into stable secondary structures (like β-sheets) on the resin. This aggregation can block the N-terminus, making it inaccessible for the next coupling reaction.[3][4][5]
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile, or non-natural amino acids) can physically obstruct the coupling reaction, slowing it down or preventing it from reaching completion.[6][7]
-
Aspartimide Formation: Sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs are prone to forming a cyclic aspartimide side product, especially under the basic conditions of Fmoc deprotection.[3]
Q3: What is a double coupling strategy and when should it be used?
A double coupling strategy involves repeating the amino acid coupling step with a fresh preparation of activated amino acid and reagents immediately after the first coupling.[7][8] This method is employed to drive difficult reactions to completion. It is highly recommended under the following circumstances:
-
After coupling a sterically hindered amino acid.[6]
-
When a monitoring test (like the Kaiser test) indicates the presence of unreacted free amines after the initial coupling.[4][6]
-
For specific positions in a known "difficult sequence" that are prone to incomplete coupling.[9]
Q4: What are the advantages of using pre-activated this compound esters?
Fmoc-amino acid pentafluorophenyl (Opfp) esters are activated esters that do not require an additional activation step before being added to the resin.[10] This offers several advantages:
-
Reduced Side Reactions: They are particularly useful in cases where standard activation methods might lead to side products or racemization.[10]
-
Convenience: The elimination of the pre-activation step simplifies the synthesis workflow.
-
Controlled Reactivity: While highly active, their reactivity can be further enhanced by using additives like N-hydroxybenzotriazole (HOBt) for faster and more efficient coupling.[10]
Troubleshooting Guides
Problem 1: The Kaiser test is positive (blue/purple beads) after the first coupling of this compound.
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling reaction is incomplete.[6][11] Follow this guide to resolve the issue.
Immediate Action: Perform a Double Coupling A double coupling is the most direct solution to drive the reaction to completion.[6][7] After the first coupling, wash the resin thoroughly with DMF to remove byproducts and excess reagents, then repeat the coupling step with a freshly prepared solution of the activated amino acid.[6]
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Problem 2: Coupling efficiency remains low even after a double coupling.
If a double coupling is insufficient, it may indicate a more severe underlying issue, such as peptide aggregation or suboptimal reaction conditions.
Q: What are the next steps if double coupling fails? A: You should re-evaluate your overall protocol. Consider the following modifications:
-
Change the Solvent: Switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt secondary structures and improve solvation.[5]
-
Increase Reaction Temperature: Gently heating the reaction vessel can sometimes overcome kinetic barriers, but this should be done cautiously to avoid promoting side reactions.[5]
-
Extend Reaction Time: For particularly difficult couplings, extending the time for each coupling step to 4 hours or even overnight may be necessary.[12]
-
Cap Unreacted Amines: If a small fraction of amines consistently fails to react, it is better to permanently block them ("cap" them) with a reagent like acetic anhydride. This prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.
Problem 3: Fmoc deprotection seems slow or incomplete, leading to failed coupling in the subsequent step.
Failure to completely remove the N-terminal Fmoc group is a common cause of failed coupling.[12][13] This is often a sign of peptide aggregation, as the folded chains can make the Fmoc group inaccessible to the piperidine solution.[5]
Q: How can I improve Fmoc deprotection efficiency? A:
-
Double Deprotection: Similar to double coupling, perform the deprotection step twice with fresh 20% piperidine in DMF solution.[11]
-
Extend Deprotection Time: Increase the duration of the piperidine treatment, for example, from 10-15 minutes to 30 minutes.[11]
-
Use a Stronger Base: For very difficult cases, a stronger base cocktail, such as 2% 1,8-Diazabicycloundec-7-ene (DBU) in the piperidine/DMF solution, can be effective.[11] Caution: DBU is a very strong, non-nucleophilic base and should be used judiciously, as it can increase the risk of side reactions like aspartimide formation.[11]
Logical Diagram: Preventing Tryptophan Side Reactions
Caption: Logic for using Fmoc-Trp(Boc)-OH to prevent side reactions.
Data Presentation
Table 1: Comparison of Coupling Reagents for Difficult Sequences
| Coupling Reagent | Type | Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective, commonly used. | Slower activation; risk of side reactions without HOBt. |
| HBTU / HATU | Aminium/Uronium Salt | Fast reaction rates, highly efficient.[8] | HATU is more potent for sterically hindered couplings; higher cost.[6][14] |
| PyBOP | Phosphonium Salt | Excellent for hindered couplings, low racemization. | Byproducts can be difficult to remove. |
| Fmoc-AA-Opfp | Pre-activated Ester | No activation step needed, minimizes racemization.[10] | Higher reagent cost; may require an additive (e.g., HOBt) for faster kinetics.[10] |
Experimental Protocols
Protocol: Double Coupling of this compound for a Difficult Position
This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly.
1. Resin Preparation and Deprotection
-
Swell the peptide-resin in DMF (5-10 mL) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution. Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (6 x 10 mL) to remove all residual piperidine.
2. First Coupling
-
In a separate vial, dissolve this compound (3 equivalents, ~208 mg) in 3-4 mL of DMF. If faster coupling is desired, add HOBt (1 equivalent, ~15 mg).[10]
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
3. Intermediate Wash
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and byproducts.
4. Monitoring (Optional but Recommended)
-
Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are colorless or yellow), the coupling is complete, and you can proceed to the final wash. If the test is positive (beads are blue/purple), proceed with the second coupling.[4]
5. Second Coupling
-
Prepare a fresh solution of this compound (and HOBt, if used) as described in Step 2.
-
Add the new activation mixture to the resin.
-
Agitate the reaction vessel for another 1-2 hours at room temperature.
6. Final Wash
-
Drain the second coupling solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) followed by Dichloromethane (DCM) (3 x 10 mL).
-
The resin is now ready for the next deprotection step in the synthesis.
References
- 1. peptide.com [peptide.com]
- 2. discofinechem.com [discofinechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Search for optimal coupling reagent in multiple peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Trp(Boc)-Opfp stability under various reaction conditions.
Welcome to the technical support center for Fmoc-Trp(Boc)-Opfp. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this reagent in peptide synthesis. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is an N-α-Fmoc and N-in-Boc protected tryptophan amino acid activated as a pentafluorophenyl (PFP) ester. This pre-activated building block is utilized in Solid-Phase Peptide Synthesis (SPPS).
Its primary advantages include:
-
High Reactivity and Speed: PFP esters are highly reactive, leading to faster and more efficient coupling reactions compared to other active esters like p-nitrophenyl (ONp) esters.[1][2] This can be particularly useful for sterically hindered couplings.[1]
-
Reduced Side Reactions: The use of a pre-formed active ester avoids exposing the peptide chain to in-situ activating reagents, which can minimize unwanted side reactions.[1][3] The Boc group on the indole nitrogen is crucial for preventing modification of the tryptophan side chain during the final cleavage step.[4][5]
-
Minimized Racemization: The high coupling speed and the nature of the active ester help to minimize racemization, which is a critical concern for maintaining the stereochemical integrity of the peptide.[1]
-
Stability: PFP esters are generally stable, crystalline compounds that are less susceptible to hydrolysis than other common active esters, such as N-hydroxysuccinimide (NHS) esters, making them well-suited for automated SPPS.[1]
Q2: Why is the tryptophan indole protected with a Boc group?
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of tryptophan serves as a crucial protecting group to prevent side reactions during Fmoc-based SPPS. Specifically, it protects the nucleophilic indole ring from:
-
Alkylation: During the final trifluoroacetic acid (TFA) cleavage step, carbocations are generated from the resin linker and other side-chain protecting groups. The Boc group shields the indole ring from electrophilic attack by these carbocations.[5]
-
Sulfonation: When synthesizing peptides containing arginine protected with sulfonyl-based groups (like Pmc or Pbf), these protecting groups can be transferred to unprotected tryptophan residues during cleavage.[4] The Boc group effectively prevents this side reaction, leading to a purer crude peptide product.[4][5]
Upon treatment with TFA, the N-in-Boc group is cleaved, generating an intermediate N-in-carboxy indole which continues to protect the tryptophan from modification. This intermediate is then removed during the aqueous work-up.[5]
Q3: Under what conditions is the this compound reagent stable?
| Condition | Stability Assessment | Rationale |
| Storage (Solid) | High | As a crystalline solid, it is stable when stored under recommended conditions (typically 2-8°C, desiccated).[6] |
| In Solution (Aprotic Solvents) | Moderate to High | In anhydrous aprotic solvents like DMF or NMP, the ester is relatively stable, making it suitable for use in automated synthesizers. However, prolonged storage in solution is not recommended as DMF can contain amine impurities that may react with the ester.[7] |
| In Solution (Protic Solvents) | Low to Moderate | PFP esters are susceptible to hydrolysis in the presence of water or other nucleophilic protic solvents like alcohols. While more stable than NHS esters, they will degrade over time.[1] |
| Basic Conditions (e.g., Piperidine) | Unstable | The Fmoc group is rapidly cleaved by secondary amines like piperidine.[8] The PFP ester is also highly reactive with the amine. |
| Acidic Conditions (e.g., TFA) | Ester is Stable; Protecting Groups are Labile | The PFP ester itself is stable to acid. However, the N-in-Boc group is labile to strong acid (TFA), and the N-α-Fmoc group is stable.[8] |
Q4: Can I use this compound without additional coupling reagents?
Yes, one of the main advantages of using a pre-activated pentafluorophenyl ester is that it does not require an additional in-situ coupling reagent (like HBTU, HATU, or DIC).[9] This simplifies the coupling step and eliminates byproducts from the coupling reagents themselves. However, for particularly difficult couplings, the addition of an additive like 1-hydroxybenzotriazole (HOBt) can sometimes accelerate the reaction rate.[3][9]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound.
Issue 1: Low Coupling Yield
A low or incomplete coupling yield is a common problem in SPPS. Use the following workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low coupling yield.
Issue 2: Unexpected Side Product Formation
Even with protected amino acids, side reactions can occur.
Q: I'm observing a side product with a mass corresponding to the peptide without the Trp residue (truncated sequence). What could be the cause?
A: This is likely due to incomplete coupling of the this compound. The unreacted N-terminal amine of the growing peptide chain may be capped in a subsequent step (e.g., by acetic anhydride if a capping step is used), or it will fail to react further, leading to a truncated sequence.
-
Solution: Follow the troubleshooting guide for low coupling yield. Ensure your reagent has not hydrolyzed. For difficult sequences, a double coupling strategy may be necessary.
Q: After cleavage, I see a modification on a different amino acid residue. Could the PFP ester be responsible?
A: While the PFP ester is designed to react with the N-terminal amine, side-chain reactivity is possible, though less common.
-
Side-chain Acylation: The free hydroxyl groups of Serine (Ser) or Threonine (Thr), if unprotected, could potentially be acylated by the highly reactive PFP ester, although this is generally less favorable than N-acylation. Ensure that residues with reactive side chains are appropriately protected.
-
Interaction with Scavengers: While PFP esters are generally stable, their interaction with all possible scavenger cocktails has not been exhaustively studied. If you are using a non-standard scavenger cocktail, consider potential reactivity with the ester. However, a more likely source of modification is the reaction of scavengers with carbocations generated during cleavage.
Experimental Protocols
Protocol 1: Standard Coupling using this compound
This protocol outlines a standard manual coupling step in Fmoc-SPPS.
Caption: Standard workflow for coupling with this compound.
Protocol 2: General Stability Test for an Activated Ester
This protocol provides a framework for assessing the stability of this compound in a given solvent over time. This is not a standard validation protocol but a practical guide for a research setting.[10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in the anhydrous solvent to be tested (e.g., DMF, NMP).
-
Time Zero (T=0) Sample: Immediately take an aliquot of the stock solution. React it with an excess of a simple primary amine (e.g., benzylamine) in a separate vial. Quench the reaction after a short, defined time (e.g., 5 minutes). Analyze the formation of the resulting amide product (Fmoc-Trp(Boc)-NH-benzyl) by HPLC. This represents 100% reactivity.
-
Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 4°C, etc.).
-
Time Point Sampling: At various time intervals (e.g., 1, 4, 8, 24 hours), withdraw another aliquot from the stock solution.
-
Activity Assay: Repeat the reaction with benzylamine as described in step 2 for each time-point aliquot.
-
Analysis: Analyze the amount of amide product formed from each time point by HPLC.
-
Data Interpretation: The stability of the activated ester is determined by comparing the amount of amide product formed at each time point to the T=0 sample. A decrease in product formation over time indicates hydrolysis or degradation of the PFP ester in the solvent.
Caption: Workflow for a general stability assay of an activated ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. FMOC-TRP-OPFP CAS#: 86069-87-6 [amp.chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Synthesized with Fmoc-Trp(Boc)-Opfp
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides synthesized using Fmoc-Trp(Boc)-Opfp.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended for the synthesis of tryptophan-containing peptides?
A1: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan minimizes side reactions during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][2][3] During TFA deprotection, reactive carbocations are generated from other protecting groups, which can alkylate the electron-rich indole ring of unprotected tryptophan. The Boc group on the tryptophan side chain helps to prevent these modifications, leading to a purer crude peptide and potentially higher yields.[1]
Q2: What are the most common impurities encountered when purifying peptides synthesized with this compound?
A2: Common impurities include truncated or deletion sequences from incomplete coupling or deprotection steps, peptides with remaining side-chain protecting groups, and byproducts from the reaction of scavengers with the peptide.[4] Specifically for peptides containing Trp(Boc), incomplete removal of the Boc group from the tryptophan side chain can lead to a heterogeneous mixture. Oxidation of the tryptophan residue is also a potential side reaction.[5]
Q3: How does the Trp(Boc) group affect the chromatographic behavior of the peptide during RP-HPLC?
A3: The Boc group is bulky and hydrophobic, which can increase the overall hydrophobicity of the peptide.[6] This may lead to stronger retention on reversed-phase HPLC columns, requiring higher concentrations of organic solvent (e.g., acetonitrile) for elution. This increased hydrophobicity can sometimes contribute to poor solubility in aqueous buffers and may lead to peptide aggregation.[6]
Q4: What is the impact of the Trp(Boc) group on mass spectrometry analysis?
A4: During mass spectrometry (MS) analysis of the crude or purified peptide, it is important to consider the mass of the Boc group (approximately 100 Da). If the Boc group is not fully cleaved, you will observe a corresponding mass addition to your target peptide. In tandem MS (MS/MS) for sequencing, the labile Boc group can lead to a prominent neutral loss of 100 Da, which can be a diagnostic fragmentation pattern. It is crucial to confirm the complete removal of the Boc group in the final purified peptide by comparing the observed mass with the calculated mass of the fully deprotected peptide.
Q5: Can the Boc group on the tryptophan side chain be removed simultaneously with other side-chain protecting groups during the final TFA cleavage?
A5: Yes, the Boc group on the tryptophan indole is designed to be cleaved under the same strong acidic conditions (e.g., high concentration of TFA) used for the final cleavage and removal of other acid-labile side-chain protecting groups like tBu, Trt, and Pbf.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides synthesized with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity of Crude Peptide | 1. Incomplete Deprotection: Residual Boc groups on Trp or other residues. 2. Side Reactions: Alkylation or oxidation of Trp despite the Boc protection. 3. Aggregation: The hydrophobicity of the peptide and protecting groups can lead to aggregation. | 1. Optimize Cleavage: Increase the TFA cleavage time or use a stronger cleavage cocktail. Re-treating the crude peptide with a fresh cleavage cocktail can also be effective. 2. Review Scavengers: Ensure the appropriate scavenger cocktail is used to quench reactive cations. For Trp-containing peptides, a common cocktail is TFA/TIS/H2O (95:2.5:2.5). 3. Improve Solubility: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase for HPLC. |
| Poor Peak Shape (Broadening or Tailing) in HPLC | 1. Peptide Aggregation: Intermolecular interactions leading to poor chromatography.[6] 2. Secondary Interactions: Interaction of the peptide with the silica backbone of the stationary phase. 3. Column Overload: Injecting too much crude peptide. | 1. Modify Mobile Phase: Add organic modifiers or chaotropic agents to the mobile phase to disrupt aggregates. Adjusting the pH away from the peptide's isoelectric point (pI) can also help. 2. Use TFA as an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to minimize secondary interactions and improve peak shape.[6] 3. Reduce Sample Load: Decrease the amount of peptide injected onto the column. 4. Increase Column Temperature: Purifying at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape. |
| Co-eluting Impurities | 1. Similar Hydrophobicity: Impurities such as deletion sequences or incompletely deprotected peptides may have very similar retention times to the target peptide.[6] 2. Isomers: Racemization of amino acids during synthesis can lead to diastereomers that are difficult to separate. | 1. Optimize HPLC Gradient: Use a shallower gradient around the elution point of the target peptide to improve resolution.[6] For example, decrease the rate of increase of the organic solvent (e.g., from 1%/min to 0.5%/min). 2. Change Stationary Phase: If resolution is still poor, try a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size. 3. Alternative Chromatography: Consider a secondary purification step using a different chromatographic method, such as ion-exchange chromatography, if the impurities have a different net charge. |
| Low Yield after Purification | 1. Precipitation: The peptide may precipitate on the column or during fraction collection. 2. Irreversible Binding: Strong hydrophobic interactions between the peptide and the column matrix. 3. Poor Solubility of Crude Peptide: Incomplete dissolution of the crude material before injection leads to loss of product. | 1. Improve Solubility: Ensure the crude peptide is fully dissolved before injection. Using a small amount of organic solvent or acid can help. 2. Optimize Elution: Ensure the final percentage of organic solvent in your gradient is sufficient to elute your highly hydrophobic peptide. 3. Collect Fractions in Acid: Adding a small amount of acid (e.g., TFA) to the collection tubes can help maintain the solubility of the purified peptide. |
Data Presentation: Purity and Yield Comparison
The use of Fmoc-Trp(Boc)-OH is reported to result in purer crude peptides and higher yields compared to using unprotected Fmoc-Trp-OH, especially in sequences containing arginine.[1][2] The following table provides an illustrative comparison based on typical outcomes described in the literature.
| Tryptophan Protecting Group | Crude Peptide Purity (%) | Overall Yield (%) | Notes |
| Fmoc-Trp(Boc)-OH | 75 - 85 | 30 - 40 | Reduced side reactions, especially alkylation from Arg deprotection byproducts. |
| Fmoc-Trp-OH (unprotected) | 50 - 65 | 15 - 25 | Prone to modification by cationic species generated during TFA cleavage. |
| Fmoc-Trp(For)-OH | 60 - 75 | 20 - 30 | Formyl group is base-labile and can lead to side reactions if not handled properly. |
Note: These values are representative and can vary significantly depending on the peptide sequence, synthesis efficiency, and cleavage conditions.
Experimental Protocols
Protocol 1: Cleavage and Deprotection of a Peptide Synthesized with this compound
This protocol describes a general procedure for the cleavage of the peptide from the solid support and the simultaneous removal of the Boc and other acid-labile side-chain protecting groups.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation (Reagent K):
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare a fresh solution of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5 to 2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
-
-
Isolation and Purification:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
The crude peptide is now ready for purification by RP-HPLC.
-
Protocol 2: RP-HPLC Purification of a Trp(Boc)-Derived Peptide
This protocol provides a general method for the purification of a crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A (0.1% TFA in water).
-
If solubility is an issue, use a stronger solvent like dimethyl sulfoxide (DMSO) for initial dissolution, then dilute with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analytical Method Development:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.
-
Optimization: Based on the scouting run, develop a shallower, focused gradient around the elution point of the target peptide to improve resolution.
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative column with the same stationary phase.
-
Adjust the flow rate according to the column diameter.
-
Inject the dissolved crude peptide.
-
Collect fractions as the target peptide elutes.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
-
Visualizations
Caption: A troubleshooting workflow for the purification of peptides synthesized with this compound.
References
Technical Support Center: Managing Steric Hindrance with Fmoc-Trp(Boc)-Opfp
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered amino acid derivative, Fmoc-Trp(Boc)-Opfp, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid tryptophan used in Fmoc-based solid-phase peptide synthesis. The N-terminus is protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, the indole side chain of tryptophan is protected by the acid-labile Boc (tert-butyloxycarbonyl) group, and the C-terminus is activated as a pentafluorophenyl (Opfp) ester.[1] This pre-activated form is designed to facilitate peptide bond formation, particularly in sequences where steric hindrance is a concern. The Boc protection on the tryptophan indole ring is crucial for preventing side reactions during synthesis and cleavage.[2]
Q2: What are the primary causes of low coupling efficiency when using this compound?
Low coupling efficiency with this reagent can stem from several factors:
-
Steric Hindrance: The bulky nature of the tryptophan side chain, compounded by the Fmoc and Boc protecting groups, can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.[3]
-
Peptide Aggregation: Tryptophan-containing sequences, especially those with multiple hydrophobic residues, are prone to aggregation on the solid support. This can render the N-terminal amine inaccessible for coupling.
-
Incomplete Deprotection: If the Fmoc group of the preceding amino acid is not completely removed, the N-terminus will not be available for the coupling reaction, leading to deletion sequences.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact coupling efficiency.
Q3: What are the signs of an incomplete coupling reaction?
Common indicators of an incomplete or difficult coupling reaction include:
-
Positive Kaiser Test: A positive ninhydrin (Kaiser) test after the coupling step, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines.
-
Low Yield: The final yield of the purified peptide is significantly lower than expected.
-
Deletion Sequences: Mass spectrometry analysis of the crude peptide reveals the presence of species missing the intended tryptophan residue.
Q4: When should I choose this compound over in-situ activation of Fmoc-Trp(Boc)-OH?
This compound offers the convenience of a pre-activated building block, eliminating the need for an additional coupling reagent.[4] This can be advantageous in situations where:
-
Simplifying the coupling protocol is desired.
-
Minimizing side reactions associated with certain coupling reagents is a priority.
-
Racemization is a significant concern, as pre-formed active esters can sometimes reduce this risk.[4]
However, for extremely difficult couplings, in-situ activation of Fmoc-Trp(Boc)-OH with a highly potent reagent like HATU may offer superior results due to the formation of a more reactive activated species.[5]
Troubleshooting Guide
Issue: Incomplete coupling of this compound, as indicated by a positive Kaiser test.
Below is a systematic workflow to troubleshoot and resolve poor coupling efficiency.
Caption: Troubleshooting workflow for incomplete coupling.
Data Presentation
The choice of coupling strategy is critical for overcoming the steric hindrance associated with tryptophan. The following tables provide a qualitative comparison of different approaches.
Table 1: Comparison of Coupling Strategies for Fmoc-Trp(Boc) Incorporation
| Strategy | Reagents Required | Relative Speed | Efficacy for Hindered Couplings | Notes |
| Pre-activated Ester | This compound, optional additive (e.g., HOBt) | Moderate | Good | Convenient, no separate activation step needed. May be less effective than potent in-situ reagents for extremely difficult sequences.[4][6] |
| In-situ Activation (Uronium Salt) | Fmoc-Trp(Boc)-OH, HATU/HCTU, Base (e.g., DIPEA) | Fast | Excellent | Highly effective for sterically hindered residues. HATU is often considered the gold standard.[5][7] |
| In-situ Activation (Carbodiimide) | Fmoc-Trp(Boc)-OH, DIC, Additive (e.g., Oxyma) | Slower | Moderate | Generally less effective for highly hindered couplings compared to uronium salts. |
Table 2: Troubleshooting Quick Reference
| Symptom | Potential Cause | Recommended Action(s) |
| Positive Kaiser Test | Incomplete coupling | 1. Perform a double coupling. 2. Extend reaction time and/or increase temperature. 3. Switch to a more potent in-situ activation method (e.g., HATU). |
| Peptide Aggregation | Hydrophobic interactions | 1. Use N-methylpyrrolidone (NMP) as a solvent. 2. Add chaotropic salts (e.g., LiCl) to the coupling reaction. 3. Consider microwave-assisted synthesis. |
| Low Final Yield | Cumulative incomplete couplings | Monitor each coupling step with the Kaiser test and troubleshoot as needed. Consider capping unreacted amines to simplify purification. |
| Side Product Formation | Racemization or side-chain reactions | Use of Fmoc-Trp(Boc)-OH or its derivatives is recommended to protect the indole ring.[2] For racemization-prone residues, avoiding prolonged pre-activation and high temperatures is advisable.[8] |
Experimental Protocols
Protocol 1: Standard Coupling with this compound
This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Confirm the presence of free amines with a positive Kaiser test.
-
Coupling: a. In a separate vial, dissolve 1.5-3 equivalents of this compound in DMF. b. For potentially faster coupling, 1 equivalent of an additive like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) can be added.[4] c. Add the solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended to overnight.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (negative result). If the test is positive, refer to the troubleshooting guide.
Caption: Experimental workflow for coupling with this compound.
Protocol 2: In-Situ Activation of Fmoc-Trp(Boc)-OH with HATU
This protocol is an alternative for difficult couplings where this compound may be insufficient.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: a. In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. b. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). c. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing and Monitoring: Follow steps 6-7 from Protocol 1.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should optimize protocols based on their specific peptide sequence and experimental conditions.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Trp(Boc)-Opfp
For researchers, scientists, and drug development professionals, the synthesis of peptides containing tryptophan (Trp) residues presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The indole side chain of tryptophan is highly susceptible to modification by reactive cationic species generated during the final trifluoroacetic acid (TFA) cleavage step. This guide provides an objective comparison of the performance of Fmoc-Trp(Boc)-Opfp (Nα-9-fluorenylmethoxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan pentafluorophenyl ester) against the alternative of using unprotected tryptophan, with a focus on the purity of the final peptide as determined by High-Performance Liquid Chromatography (HPLC).
The primary challenge in the synthesis of tryptophan-containing peptides is the alkylation or modification of the electron-rich indole ring of the tryptophan side chain.[1] These modifications often occur during the final cleavage of the peptide from the resin, where protecting groups from other amino acids, particularly the sulfonyl-based protecting groups from arginine (e.g., Pmc or Pbf), are released and can react with tryptophan.[1][2] The use of this compound is a strategy to mitigate these side reactions by protecting the indole nitrogen of tryptophan throughout the synthesis and cleavage process.[3]
Performance Comparison: this compound vs. Unprotected Trp
The use of a Boc protecting group on the indole nitrogen of tryptophan significantly reduces the occurrence of side reactions. The following table summarizes the expected outcomes when synthesizing a peptide containing both tryptophan and arginine, comparing the use of Fmoc-Trp(Boc)-OH with unprotected Fmoc-Trp-OH.
| Tryptophan Derivative Used | Arginine Derivative Used | Expected Purity of Crude Peptide | Major Side Product |
| Fmoc-Trp(Boc)-OH | Fmoc-Arg(Pbf)-OH | High | Extremely low levels of tryptophan alkylation.[1] |
| Fmoc-Trp-OH (unprotected) | Fmoc-Arg(Pmc)-OH | Lower | 22-30% of a side product from Trp modification by the Pmc group.[1][4] |
Experimental Workflow and Side-Reaction Pathway
To visualize the experimental process and the potential for side reactions, the following diagrams illustrate the general workflow for peptide synthesis and analysis, and the pathway of a common tryptophan side reaction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific peptide sequence and available instrumentation.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a standard automated or manual synthesis cycle for incorporating an amino acid.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (e.g., this compound) (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours, or until a negative Kaiser test is obtained.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Peptide Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common cocktail for peptides containing sensitive residues like tryptophan is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
HPLC Analysis of Peptide Purity
This protocol outlines a standard method for determining the purity of the synthesized peptide.
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the percentage purity by dividing the area of the main peak (corresponding to the target peptide) by the total area of all peaks.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Fmoc-Trp(Boc)-Opfp Peptides: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise characterization of protected amino acids is a critical step in peptide synthesis and drug discovery. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of Fmoc-Trp(Boc)-Opfp, a key building block in the synthesis of tryptophan-containing peptides. We present supporting experimental data, detailed protocols, and a comparative overview of alternative characterization methods.
The use of protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) for the α-amino group and tert-Butoxycarbonyl (Boc) for the indole side chain of tryptophan is essential to prevent unwanted side reactions during peptide synthesis. The pentafluorophenyl (Opfp) ester serves as an activating group to facilitate peptide bond formation. Verifying the integrity and purity of this activated amino acid derivative is paramount for successful synthesis. Mass spectrometry stands out as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information.
Mass Spectrometry Approaches for this compound Analysis
Soft ionization techniques are indispensable for the analysis of protected peptides, as they minimize fragmentation during the ionization process, allowing for the determination of the intact molecular weight. The two most common soft ionization methods employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a widely used technique for analyzing polar molecules like peptides from a liquid solution. It is known for its ability to produce multiply charged ions, which is particularly useful for analyzing large biomolecules. However, for smaller molecules like this compound, it typically produces a singly protonated molecular ion ([M+H]⁺). One of the key considerations with ESI is the potential for in-source fragmentation, especially for labile protecting groups like Boc.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
MALDI is a technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. It is particularly well-suited for analyzing complex mixtures and larger molecules, typically producing singly charged ions. MALDI is often considered a "softer" ionization technique than ESI, which can be advantageous when analyzing molecules with fragile protecting groups.
Comparative Analysis of Mass Spectrometry Data
The following table summarizes the expected and observed ions for this compound when analyzed by ESI-MS/MS and MALDI-TOF MS.
| Ionization Technique | Expected Ion (m/z) | Observed Fragment Ions (m/z) and Interpretation | Key Advantages & Disadvantages |
| ESI-MS/MS | 693.2 [M+H]⁺ | Loss of Boc group: 593.2 ([M+H-100]⁺)Loss of Opfp group: 509.2 ([M+H-184]⁺)Fmoc-related ions: 223.1 (Fmoc⁺), 179.1 (fluorenyl⁺)Tryptophan side chain fragments: Further fragmentation of the indole ring. | Advantages: High sensitivity, suitable for LC-MS coupling, provides detailed structural information through MS/MS.[1][2][3]Disadvantages: Potential for in-source fragmentation of the Boc group, may produce more complex spectra. |
| MALDI-TOF MS | 693.2 [M+H]⁺, 715.2 [M+Na]⁺, 731.1 [M+K]⁺ | Primarily intact molecular ions are observed. Fragmentation is minimal with appropriate matrix selection. | Advantages: "Softer" ionization leading to less fragmentation of protecting groups, tolerant to some impurities, simple spectra.[4]Disadvantages: Less amenable to coupling with liquid chromatography, MS/MS capabilities can be more limited compared to ESI-based instruments. |
Fragmentation Pathways
The fragmentation of this compound in tandem mass spectrometry provides valuable structural confirmation. The primary fragmentation sites are the protecting groups and the ester linkage.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Trp(Boc)-Opfp and Alternative Activated Esters in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of amino acid activation method is a critical determinant of yield, purity, and overall success. This guide provides an objective comparison of Fmoc-Trp(Boc)-Opfp, a pre-activated pentafluorophenyl (PFP) ester, with other common activation strategies. The use of a tert-butyloxycarbonyl (Boc) group on the indole side chain of tryptophan is a standard strategy to prevent modification during the acidic conditions of final cleavage. This comparison focuses on the performance of the activated ester portion of the molecule against common alternatives.
Executive Summary
This compound offers a robust and efficient method for incorporating Boc-protected tryptophan into a growing peptide chain. As a stable, pre-activated ester, it provides high reactivity, minimizes racemization, and reduces side reactions by eliminating the need for in-situ activating agents. Alternatives, such as in-situ activation with uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), are also highly effective but introduce different considerations regarding side products and handling. The choice of activation method should be based on the specific peptide sequence, the scale of the synthesis, and the desired balance between cost, efficiency, and purity.
Performance Comparison of Activation Methods
The efficacy of a coupling strategy is primarily evaluated by its coupling efficiency, the purity of the resulting peptide, and the degree of racemization of the incorporated amino acid. While direct comparative data for this compound against all other methods for a single peptide sequence is not extensively published, the following tables summarize representative performance data for PFP esters and other common coupling reagents.
Table 1: Comparison of Coupling Efficiency and Crude Peptide Purity
| Activation Method | Reagent Class | Typical Coupling Time | Expected Coupling Efficiency (%) | Expected Crude Purity (%) | Key Advantages | Potential Disadvantages |
| This compound | Pre-activated Ester | 30 - 120 min | >99%[1] | High | High reactivity, stable, avoids side reactions from in-situ activators.[1][2] | Higher initial cost, may require additives like HOBt for optimal speed.[1] |
| HATU/DIPEA | Uronium/Aminium Salt | 15 - 60 min | >99% | Very High | Very fast and efficient, especially for hindered couplings.[3] | Potential for guanidinylation of the N-terminus, higher cost. |
| HBTU/DIPEA | Uronium/Aminium Salt | 20 - 60 min | 98 - 99.5% | High | Widely used, efficient for standard couplings.[3] | Less reactive than HATU, potential for guanidinylation. |
| PyBOP/DIPEA | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Byproducts are non-carcinogenic, lower risk of guanidinylation. | Generally lower reactivity than uronium/aminium salts. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 180 min | 95 - 99% | Good to High | Cost-effective, low racemization with Oxyma.[4] | Slower reaction times, potential for urea precipitation (with DCC). |
Note: The expected purity and efficiency are highly dependent on the peptide sequence, its length, and the efficiency of all synthesis steps.
Table 2: Comparison of Racemization Levels for Sensitive Amino Acids
| Activation Method | Racemization Potential | Comments |
| Fmoc-AA-Opfp | Very Low | Pre-activated ester avoids direct exposure of the peptide to the activating agent, minimizing racemization. The coupling is generally free from racemization.[5] |
| HATU/DIPEA | Low | Generally low racemization, but can be influenced by the base and pre-activation time. |
| HBTU/DIPEA | Low to Moderate | Can be higher than HATU, especially with prolonged activation. |
| PyBOP/DIPEA | Low | Known for suppressing racemization effectively.[4] |
| DIC/Oxyma | Very Low | Oxyma is highly effective at suppressing racemization, often superior to HOBt.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible peptide synthesis. Below are generalized protocols for the coupling step using this compound and a common in-situ activation alternative, HATU.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
A typical SPPS cycle involves the following steps, which are repeated for each amino acid addition:
-
Resin Swelling: The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is coupled to the deprotected N-terminus.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Protocol 1: Coupling with this compound
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents relative to resin loading)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma (3 equivalents, optional but recommended)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a separate vessel, dissolve this compound and, if used, HOBt or Oxyma in DMF.
-
Add the solution to the swollen, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-120 minutes.
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test). A negative test indicates the absence of free primary amines and a complete coupling reaction.
-
Wash the resin thoroughly with DMF (3-5 times).
Protocol 2: In-situ Coupling with HATU
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Trp(Boc)-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH and HATU in DMF.
-
Add DIPEA to the solution to begin the activation. Allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 15-60 minutes.
-
Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF (3-5 times).
Visualizing the Workflow
The following diagrams illustrate the general workflow for comparing coupling reagents and the logical decision-making process for selecting an appropriate activation method.
Caption: Workflow for the comparative analysis of different coupling reagents.
Caption: Decision-making flowchart for selecting a suitable coupling reagent.
Conclusion
This compound stands out as a highly effective pre-activated amino acid derivative for solid-phase peptide synthesis. Its main advantages lie in its stability, high reactivity, and its ability to minimize side reactions and racemization by circumventing the need for in-situ activation reagents. While uronium and phosphonium salt-based methods, particularly with HATU, may offer faster coupling times for exceptionally difficult sequences, they come with their own set of potential side reactions. For syntheses where high purity and stereochemical integrity are paramount, this compound represents an excellent choice. The selection of the optimal coupling strategy will ultimately depend on a careful evaluation of the specific requirements of the peptide being synthesized, balancing the need for speed, purity, and cost-effectiveness.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentafluorophenol and its derivatives [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Coupling: Fmoc-Trp(Boc)-Opfp vs. HOBt/HBTU Activation
In the intricate process of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the target peptide. The choice of coupling methodology is particularly critical when incorporating amino acids with bulky or sensitive side chains, such as tryptophan. This guide provides an objective comparison between two prevalent methods for coupling Nα-Fmoc-N-in-Boc-tryptophan: the use of a pre-activated pentafluorophenyl (Pfp) ester, Fmoc-Trp(Boc)-Opfp, and the in-situ activation of the corresponding carboxylic acid, Fmoc-Trp(Boc)-OH, using the HOBt/HBTU reagent system.
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate method for their specific synthetic needs, considering factors such as coupling efficiency, potential for side reactions like racemization, and operational simplicity.
Performance Comparison at a Glance
The selection between a pre-activated ester and an in-situ activation method often involves a trade-off between convenience and reactivity, with implications for reaction kinetics and the potential for side reactions. While direct comparative quantitative data for this compound versus HOBt/HBTU is not extensively available in single studies, performance can be extrapolated from the well-documented efficacy of each approach.
| Parameter | This compound | HOBt/HBTU Activation | Key Considerations |
| Coupling Principle | Pre-activated stable ester | In-situ activation to an OBt-ester | Opfp offers a "reagent-free" coupling step at the resin, while HBTU requires the presence of the activating agent. |
| Coupling Time | Rapid | Very Rapid (typically 10-60 min)[1] | HBTU is known for its fast kinetics.[1][2] Pfp esters also offer rapid coupling. |
| Racemization Potential | Low | Low to Moderate (1.5 - 5.0% for model peptides)[3] | Pre-activated esters like Opfp are generally associated with very low racemization.[2] HBTU's racemization can be sequence and condition dependent. |
| Key Side Reactions | Minimal | Guanidinylation of the N-terminus if HBTU is in excess.[1] | The use of pre-formed Opfp esters avoids exposing the growing peptide chain to excess activating reagent.[4] |
| Handling | Crystalline, stable solid | Requires preparation of a fresh activation mixture | Opfp esters are convenient for automated synthesis.[2] |
Delving into the Mechanisms
Understanding the underlying chemical pathways is crucial for optimizing peptide coupling reactions and troubleshooting potential issues. The mechanisms for this compound and HOBt/HBTU activation differ significantly in their approach to activating the carboxylic acid for nucleophilic attack by the free amine of the peptide chain.
The HOBt/HBTU Activation Pathway
The combination of 1-Hydroxybenzotriazole (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) is a widely used system for in-situ carboxyl group activation in SPPS. In the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid of Fmoc-Trp(Boc)-OH is deprotonated. HBTU then reacts with the carboxylate to form a highly reactive OBt-ester intermediate. This active ester is then susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide, forming the desired peptide bond. HOBt plays a dual role by acting as a catalyst and a racemization suppressant.[2][5]
References
Purity Assessment of Crude Peptides from Fmoc-Trp(Boc)-Opfp Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the crude peptide is a critical determinant of downstream success, impacting purification efficiency and overall yield. The choice of building blocks, particularly for sensitive amino acids like tryptophan, is paramount. This guide provides an objective comparison of the expected purity of crude peptides synthesized using Fmoc-Trp(Boc)-Opfp, an activated pentafluorophenyl ester of Boc-protected tryptophan, against alternative strategies. The inclusion of the tert-butyloxycarbonyl (Boc) protecting group on the indole side chain of tryptophan is a key strategy to mitigate side reactions, leading to a cleaner crude product.
Comparative Purity Analysis
The primary advantage of using Fmoc-Trp(Boc)-OH derivatives in SPPS is the prevention of side reactions at the indole nitrogen of the tryptophan residue. During the acidic conditions of cleavage from the resin, the electron-rich indole ring is susceptible to modification by carbocations generated from other protecting groups, particularly those used for arginine. The Boc group shields the indole nitrogen, minimizing the formation of these impurities. While direct comparative studies detailing the purity of crude peptides from this compound synthesis are not extensively published in a head-to-head format, the benefits of Boc protection are well-documented, leading to significantly purer crude peptides.
Illustrative data from the literature on difficult sequences prone to aggregation and side reactions highlights the substantial improvement in crude peptide purity when using advanced tryptophan derivatives.
| Synthesis Strategy | Expected Crude Peptide Purity (%) | Common Major Impurities |
| Standard SPPS with Fmoc-Trp-OH | 40 - 60% | Truncated sequences, Deletion sequences, Tryptophan modifications (e.g., alkylation, formylation) |
| SPPS with Fmoc-Trp(Boc)-OH (Standard Activation) | 70 - 85% | Truncated sequences, Deletion sequences (reduced levels) |
| SPPS with this compound | Potentially >85% | Minor deletion sequences, protecting group adducts |
Note: The data presented is illustrative and based on typical outcomes for challenging peptide sequences. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and coupling efficiency.
The use of a pre-activated ester like this compound can further enhance coupling efficiency and reduce the need for in-situ activating reagents, which can sometimes contribute to side reactions.
Experimental Protocols
Accurate assessment of crude peptide purity relies on robust analytical techniques. The following are detailed methodologies for the key experiments.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
RP-HPLC is the gold standard for determining the purity of crude peptides.
Materials:
-
Crude peptide (lyophilized powder)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)
-
Analytical HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Methodology:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Vortex and centrifuge to pellet any insoluble material.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the chromatogram to determine the area of all peaks. The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.[3]
Materials:
-
Crude peptide sample prepared as for HPLC
-
LC-MS system (UPLC coupled to a high-resolution mass spectrometer)
-
C18 column suitable for LC-MS
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Methodology:
-
Chromatographic Separation: Perform separation using a gradient similar to the analytical HPLC protocol, optimized for the LC-MS system.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for peptides.[3]
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the target peptide and potential impurities.
-
Data Acquisition: Acquire full scan MS data. Tandem MS (MS/MS) can be used to fragment the main peak and impurity peaks for sequence confirmation and impurity identification.[4]
-
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the eluting species. Compare the observed mass of the main peak to the theoretical mass of the target peptide. Analyze the masses of impurity peaks to identify their nature (e.g., deletion sequences, truncated sequences, protecting group adducts).
Protocol 3: Amino Acid Analysis (AAA) for Peptide Content Determination
AAA is used to determine the absolute peptide content in a lyophilized powder by quantifying the constituent amino acids after acid hydrolysis.[5][6]
Materials:
-
Crude peptide (accurately weighed)
-
6 N Hydrochloric acid (HCl) containing 0.1% phenol
-
Amino acid standards
-
AAA instrument (e.g., HPLC with pre- or post-column derivatization)
Methodology:
-
Hydrolysis:
-
Derivatization and Analysis:
-
After hydrolysis, remove the acid under vacuum.
-
Re-dissolve the amino acid mixture in a suitable buffer.
-
Derivatize the amino acids (e.g., with ninhydrin for post-column or OPA for pre-column derivatization).[5]
-
Separate and quantify the derivatized amino acids using an amino acid analyzer or a dedicated HPLC system.
-
-
Data Analysis: Compare the molar amounts of the stable amino acids to those in a known standard to calculate the peptide content as a percentage of the total weight of the lyophilized powder.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for peptide purity assessment.
References
- 1. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. agilent.com [agilent.com]
- 5. usp.org [usp.org]
- 6. polypeptide.com [polypeptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Trp(Boc)-Opfp for the Synthesis of Difficult Peptides
For researchers and professionals in peptide synthesis and drug development, the assembly of "difficult" peptide sequences presents a significant challenge. These sequences, often characterized by hydrophobicity, steric hindrance, or the presence of sensitive residues like Tryptophan, can lead to aggregation, incomplete reactions, and low yields.[1][2] This guide provides an objective comparison of Fmoc-Trp(Boc)-Opfp, a specialized amino acid derivative, against conventional in-situ activation methods for incorporating Tryptophan, supported by experimental data and detailed protocols.
The Challenge of Tryptophan in Difficult Sequences
Tryptophan (Trp) is particularly problematic during Solid-Phase Peptide Synthesis (SPPS). Its indole side chain is susceptible to several side reactions:
-
Modification during Cleavage: Cationic species released from other protecting groups (e.g., from Arginine) during final acid cleavage can alkylate the indole ring.[3]
-
Oxidation: The indole nucleus is sensitive to oxidation throughout the synthesis process.
-
Alkylation by Linkers: In certain cases, the resin linker itself can cause unexpected alkylation of the indole nucleus.[4][5]
Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, as in Fmoc-Trp(Boc)-OH, is a standard strategy to mitigate these issues.[3][6] However, the challenge of efficiently coupling this bulky residue into an aggregating or sterically hindered sequence remains.
Comparative Analysis: Pre-activated Ester vs. In-situ Activation
The primary difference in methodologies lies in how the carboxylic acid of the incoming amino acid is activated for amide bond formation.
-
This compound (Pentafluorophenyl Ester): This is a pre-activated amino acid derivative.[7] The pentafluorophenyl (Pfp) group is a highly effective electron-withdrawing group, making the ester's carbonyl carbon extremely electrophilic.[8] This allows for a rapid and efficient coupling reaction without the need for additional, and potentially harsh, coupling reagents.[7][8] This approach combines high reaction rates with the stability and ease of handling characteristic of active esters.[9]
-
Fmoc-Trp(Boc)-OH + In-situ Activation: This is the conventional approach where the free carboxylic acid is activated directly in the reaction vessel using coupling reagents like HATU, HBTU, or PyBOP.[10][11] These reagents form highly reactive intermediates that facilitate the amide bond formation. While effective, this method introduces more reagents into the system and can sometimes lead to side reactions.
The use of pre-formed Fmoc-amino acid-OPfp esters provides the advantage of avoiding direct contact between the resin-bound peptide and potentially aggressive coupling reagents, which can help minimize side reactions.[7][8]
Quantitative Performance Comparison
The selection of the activation strategy can significantly impact the success of synthesizing difficult sequences. The data below summarizes the expected performance differences based on the properties of the reagents.
| Performance Metric | This compound (Pre-activated) | Fmoc-Trp(Boc)-OH + HATU/DIPEA (In-situ) | Rationale |
| Coupling Efficiency | Very High | High | Pfp esters are highly efficient acylating agents, often driving reactions to completion, which is critical for sterically hindered couplings or aggregating sequences.[7][8] |
| Crude Peptide Purity | Higher | Variable | Reduced side reactions from coupling agents and high coupling efficiency lead to fewer deletion sequences and by-products.[8] |
| Risk of Racemization | Low | Low to Moderate | The use of Pfp esters is a recommended method for incorporating amino acids prone to racemization.[7] While modern uronium reagents like HATU also suppress racemization effectively, the risk is inherently minimized with stable, pre-formed active esters.[10] |
| Reaction Kinetics | Fast | Fast | Both methods are designed for rapid coupling. Pfp esters offer comparable reaction rates to symmetrical anhydrides, a benchmark for speed.[9][12] |
| Process Simplicity | Simpler | More Complex | The Opfp method eliminates the pre-activation step and the handling of separate coupling reagents and bases during the coupling cycle.[9] |
| Side Reactions | Minimized | Potential for reagent-based side reactions | Avoids exposing the peptide to excess activating reagents and their by-products, which can modify the growing chain.[7][8] |
Experimental Protocols
Detailed methodologies for incorporating Fmoc-Trp(Boc) using both strategies are provided below. These protocols assume a standard manual or automated SPPS process on a 0.1 mmol scale.
Protocol 1: Coupling with this compound
This protocol leverages the pre-activated nature of the Pfp ester, simplifying the coupling step.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[11]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Coupling Step:
-
In a separate vial, dissolve this compound (3 equivalents) in a minimal amount of DMF.
-
Add the solution to the deprotected resin. For difficult couplings, 1-hydroxybenzotriazole (HOBt) (3 equivalents) can be added as a catalyst.[8]
-
Agitate for 1-2 hours at room temperature. Monitor reaction completion using a Kaiser test.[11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Coupling with Fmoc-Trp(Boc)-OH and HATU/DIPEA
This protocol follows the conventional in-situ activation procedure.
-
Resin Preparation & Fmoc Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.[11][13]
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution to raise the pH and initiate activation.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. Monitor reaction completion using a Kaiser test.[11]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next cycle.
-
Final Cleavage and Deprotection (Common to Both Protocols):
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups, including the Boc group from the Trp indole.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.[13]
Visualizing Workflows and Pathways
Diagram 1: SPPS Coupling Workflow Comparison
Caption: SPPS coupling workflows. The Opfp method (left) offers a more streamlined process.
Diagram 2: Role of Indole Boc Protection
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. peptide.com [peptide.com]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Fmoc-Trp(Boc)-Opfp
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high-purity peptides efficiently. When incorporating the notoriously sensitive amino acid tryptophan, various protection strategies are available, each with its own set of advantages and drawbacks. This guide provides a comprehensive cost-benefit analysis of using pre-activated Fmoc-Trp(Boc)-Opfp (pentafluorophenyl ester) compared to its alternatives, supported by experimental data and detailed protocols.
The indole side chain of tryptophan is susceptible to modification during the repetitive acid-base cycles of Fmoc-SPPS, necessitating protective measures to ensure the integrity of the final peptide. The most common strategies involve using no side-chain protection (Fmoc-Trp-OH), employing a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH), or using a formyl protecting group (Fmoc-Trp(For)-OH). Furthermore, the carboxyl group of the amino acid must be activated for coupling. This can be achieved through in-situ activation of the carboxylic acid using reagents like HBTU/HOBt or by using pre-activated esters such as the pentafluorophenyl (-Opfp) ester.
This analysis focuses on this compound, a derivative that combines the benefits of Boc side-chain protection with the efficiency of active ester chemistry.
Performance Comparison: Purity, Yield, and Side-Reaction Prevention
The primary benefit of employing a Boc protecting group on the tryptophan indole is the prevention of side reactions, particularly when synthesizing peptides containing arginine residues. During the final cleavage from the resin, the protecting groups on arginine can be released and react with the unprotected tryptophan indole ring. The use of Fmoc-Trp(Boc)-OH has been shown to minimize this side reaction, resulting in purer crude peptides and higher overall yields.[1][2] While direct quantitative comparisons in single studies are limited, purification of Fmoc-amino acids, including Fmoc-Trp(Boc)-OH, has been demonstrated to increase the purity of the final peptide by over 15%.[3]
Fmoc-amino acid-Opfp esters are highly reactive, stable intermediates that offer rapid and efficient coupling, often to completion.[4] This can lead to higher yields and is particularly advantageous for sterically hindered couplings or sequences prone to racemization.
Table 1: Quantitative Performance Comparison of Tryptophan Protection Strategies
| Parameter | This compound | Fmoc-Trp(Boc)-OH + HBTU/HOBt | Fmoc-Trp-OH + HBTU/HOBt |
| Crude Peptide Purity | Potentially Highest | High | Moderate to Low |
| Overall Yield | Potentially Highest | High | Lower |
| Side-Reaction Prevention | Excellent | Excellent | Poor (especially with Arg) |
| Coupling Time | Fast | Fast | Fast |
| Racemization Risk | Low | Low | Low |
Note: The performance of Fmoc-Trp-OH is highly sequence-dependent and can be significantly lower in peptides containing arginine.
Cost Analysis: A Multifaceted Equation
The decision to use this compound involves a trade-off between the upfront cost of the reagent and the downstream costs associated with purification and potentially lower yields from alternative methods. The cost of preparing the -Opfp ester in-house must also be considered against the purchase of the pre-activated derivative.
Table 2: Cost Comparison of Tryptophan Derivatives and Coupling Reagents
| Component | Supplier | Catalog Number | Quantity | Price (USD) | Price per Gram (USD) |
| Fmoc-Trp(Boc)-OH | Sigma-Aldrich | 47561 | 25 g | $149.60 | $5.98 |
| LifeTein | LTN150606 | 100 g | $420.00 | $4.20 | |
| ChemPep | 101805-500G | 500 g | $900.00 | $1.80 | |
| Biosynth | FLW-1769-PI | 25 g | $347.25 | $13.89 | |
| Bachem (Fisher Sci) | 50-258-607 | 25 g | $333.45 | $13.34 | |
| RayBiotech | 331-11535-1 | 25 g | $192.00 | $7.68 | |
| Fmoc-Trp-OH | Aapptec | AFW101 | 100 g | $60.00 | $0.60 |
| Bachem | - | 100 g | CHF 114.50 (~$125) | ~$1.25 | |
| Fmoc-Trp(For)-OH | - | - | - | Price not readily available | - |
| HBTU | CGENOMIX | B1657-25G | 25 g | ~$222.00 | ~$8.88 |
| HOBt | APExBIO | - | 100 g | $60.00 | $0.60 |
Prices are estimates and subject to change based on supplier and quantity.
The in-house preparation of this compound requires Pentafluorophenyl trifluoroacetate (PFPTFA). The cost of this reagent adds to the overall cost of this approach.
Table 3: Cost of Pentafluorophenyl trifluoroacetate (PFPTFA)
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Thermo Scientific | 5 g | $85.00 | $17.00 |
| Sigma-Aldrich | 5 g | $82.10 | $16.42 |
| Oakwood Chemical | 25 g | $175.00 | $7.00 |
While the initial cost of this compound or its in-house preparation may be higher than using Fmoc-Trp-OH with in-situ activation, the potential for higher purity and yield can lead to significant cost savings in the long run by reducing the need for extensive purification and minimizing failed syntheses.
Experimental Protocols
Protocol 1: In-house Synthesis of this compound
This protocol describes the synthesis of the pentafluorophenyl active ester from Fmoc-Trp(Boc)-OH.
Materials:
-
Fmoc-Trp(Boc)-OH
-
Pentafluorophenyl trifluoroacetate (PFPTFA)
-
Pyridine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Fmoc-Trp(Boc)-OH in DCM.
-
Add pyridine to the solution.
-
Slowly add PFPTFA to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain pure this compound.
Protocol 2: Peptide Synthesis using this compound
This protocol outlines the coupling of the pre-activated this compound ester during SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Dissolve this compound (1.5-3 equivalents) in DMF.
-
Add the this compound solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
Proceed to the next coupling step or final cleavage.
Protocol 3: Peptide Synthesis using in-situ Activation with HBTU/HOBt
This protocol details the standard coupling procedure for Fmoc-Trp(Boc)-OH using HBTU/HOBt activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Trp(Boc)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
Procedure:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-Trp(Boc)-OH (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF to remove excess reagents.
-
Proceed to the next coupling step or final cleavage.
Visualizing the Workflow and Decision-Making Process
To better understand the experimental process and the factors influencing the choice of tryptophan derivative, the following diagrams are provided.
Caption: A simplified workflow for solid-phase peptide synthesis using pre-activated this compound.
Caption: A decision tree to guide the selection of the appropriate tryptophan derivative and activation method.
Conclusion
The use of this compound in peptide synthesis represents a strategic investment in the quality and efficiency of the process. While the initial cost of this pre-activated, side-chain protected amino acid is higher than that of unprotected Fmoc-Trp-OH, the benefits in terms of side-reaction prevention, particularly in arginine-containing peptides, lead to higher crude purity and overall yield. This, in turn, can significantly reduce the time and cost associated with downstream purification. The choice between purchasing pre-activated this compound and preparing it in-house will depend on the scale of the synthesis and the resources available in the laboratory. For researchers aiming for high-purity, complex peptides, especially those containing tryptophan and arginine, the use of Fmoc-Trp(Boc)-OH is highly recommended, with the -Opfp ester offering a convenient and highly efficient coupling method.
References
A Comparative Guide to Tryptophan Incorporation: Evaluating Alternatives to Fmoc-Trp(Boc)-Opfp
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of tryptophan (Trp) residues presents unique challenges due to the susceptibility of its indole side chain to modification during synthesis and cleavage.[1] For researchers, scientists, and drug development professionals utilizing Fmoc/tBu chemistry, Fmoc-Trp(Boc)-Opfp (Nα-9-fluorenylmethoxycarbonyl-N-indole-tert-butyloxycarbonyl-L-tryptophan pentafluorophenyl ester) has been a widely used derivative. The pre-activated pentafluorophenyl ester facilitates efficient coupling. However, a range of alternative strategies exists, each with its own set of advantages and disadvantages regarding coupling efficiency, prevention of side reactions, and cost-effectiveness.
This guide provides an objective comparison of the primary alternatives to this compound for tryptophan incorporation, supported by experimental data and detailed protocols. The two main categories of alternatives are:
-
In-situ Activation of Fmoc-Trp(Boc)-OH: Utilizing a variety of coupling reagents to activate the free carboxylic acid of Fmoc-Trp(Boc)-OH directly in the reaction vessel.
-
Use of Alternative Indole-Protecting Groups: Employing different chemical moieties to shield the indole nitrogen, which can influence stability, cleavage conditions, and the prevention of side reactions.
Performance Comparison of Tryptophan Incorporation Strategies
The choice of tryptophan derivative and activation method can significantly impact the final purity and yield of the synthesized peptide. The following table summarizes key performance metrics for various alternatives, compiled from available literature. It is important to note that direct comparisons can be challenging as experimental conditions may vary between studies.
| Tryptophan Derivative | Activation Method | Coupling Efficiency | Racemization Risk | Prevention of Side Reactions (e.g., Alkylation) | Key Considerations |
| This compound | Pre-activated ester | High | Low | Excellent | Higher cost; limited shelf stability. |
| Fmoc-Trp(Boc)-OH | HBTU/DIPEA | High | Low | Excellent | Cost-effective; requires in-situ activation. |
| Fmoc-Trp(Boc)-OH | HATU/DIPEA | Very High | Low | Excellent | Highly efficient for sterically hindered couplings; more expensive than HBTU. |
| Fmoc-Trp(Boc)-OH | DIC/HOBt | Good | Low (with HOBt) | Excellent | Economical; can be slower than uronium/aminium reagents. |
| Fmoc-Trp(For)-OH | Various | Good | Low | Good | Formyl group is removed during HF cleavage but requires a separate step for other cleavage methods.[2] |
| Fmoc-Trp(Mts)-OH | Various | Good | Low | Good | Mts group is more acid-stable and may require harsher cleavage conditions.[1] |
In-situ Activation of Fmoc-Trp(Boc)-OH: A Versatile Alternative
The most common alternative to using pre-activated esters is the in-situ activation of Fmoc-Trp(Boc)-OH with a coupling reagent. This approach offers greater flexibility and is often more cost-effective. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is highly effective at preventing alkylation and other side reactions during the final trifluoroacetic acid (TFA) cleavage step, particularly in sequences containing arginine residues.[3]
Experimental Protocol: Manual Coupling of Fmoc-Trp(Boc)-OH using HATU
This protocol describes a typical manual coupling cycle for incorporating Fmoc-Trp(Boc)-OH into a peptide sequence on a solid support.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of Fmoc-Trp(Boc)-OH:
- In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.3 mmol, 3 eq.), HATU (0.3 mmol, 3 eq.), and diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) in DMF.
- Add the activation solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Capping (Optional):
- If the coupling is incomplete, cap any unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
5. Washing:
- Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
The peptide chain can then be extended by repeating the deprotection and coupling steps with the subsequent amino acids.
Alternative Indole-Protecting Groups
While the Boc group is highly effective, other protecting groups for the tryptophan indole have been developed, each with specific properties.
-
Formyl (For): The formyl group is a small, electron-withdrawing group that provides good protection. However, its removal often requires a separate step prior to the final cleavage with reagents other than HF.[2]
-
Mesitylene-2-sulfonyl (Mts): The Mts group is more stable to acid than the Boc group, which can be advantageous in certain synthetic strategies but may necessitate harsher cleavage conditions for its removal.[1]
The selection of an alternative protecting group should be carefully considered based on the overall synthetic strategy and the specific requirements of the target peptide.
Visualizing the Workflow and Chemical Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the general workflow for comparing tryptophan incorporation methods and the key chemical transformations.
Conclusion
While this compound remains a reliable option for tryptophan incorporation, the in-situ activation of Fmoc-Trp(Boc)-OH presents a more flexible and economical alternative without compromising performance. The choice of coupling reagent for in-situ activation allows for the optimization of reaction conditions based on the specific requirements of the peptide sequence, such as steric hindrance. For peptides containing arginine, the use of the Boc protecting group on the tryptophan indole is strongly recommended to minimize side reactions during cleavage. Alternative indole protecting groups like Formyl or Mts may be considered in specific synthetic contexts, but their impact on the overall workflow and cleavage conditions must be carefully evaluated. Ultimately, the selection of the most suitable method for tryptophan incorporation will depend on a balance of factors including cost, desired purity, and the complexity of the target peptide.
References
A Tale of Two Chemistries: A Side-by-Side Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies
In the realm of synthetic peptide chemistry, the choice between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles, present comparative performance data, and provide detailed experimental protocols for both approaches.
Core Principles: A Dichotomy in Protecting Group Strategy
The fundamental difference between the Fmoc and Boc strategies lies in the chemical nature of the temporary protecting group for the α-amino group of the growing peptide chain and the corresponding deprotection conditions. This dictates the choice of side-chain protecting groups and the final cleavage strategy, creating two distinct orthogonal approaches.
The Boc/Bzl strategy , the classic approach in SPPS, utilizes the acid-labile Boc group for Nα-protection.[1] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[2] The side-chain protecting groups are benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[1][3]
In contrast, the Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection, which is typically removed by a secondary amine like piperidine.[4] The side-chain protecting groups are tert-butyl (tBu) based and are cleaved simultaneously with the peptide from the resin using a moderate acid like TFA.[5] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[]
Performance Comparison: A Data-Driven Analysis
While both methodologies are effective in producing high-quality peptides, their performance can vary depending on the specific characteristics of the peptide sequence, such as length, hydrophobicity, and the presence of sensitive amino acids.[7]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF)[4] | Strong acid (e.g., 50% TFA in DCM)[2] |
| Side-Chain Protection | Acid-labile (tert-butyl based, e.g., tBu, Trt)[5] | Acid-labile (benzyl-based, cleaved by HF)[1] |
| Final Cleavage | Moderate acid (e.g., TFA)[5] | Very strong acid (e.g., HF, TFMSA)[3] |
| Orthogonality | High degree of orthogonality between Nα and side-chain deprotection.[] | Partial orthogonality, relying on graded acid lability.[8] |
| Automation | Highly amenable to automation.[7] | Less common in modern automated synthesizers.[8] |
| Safety | Avoids the use of highly corrosive and toxic HF.[8] | Requires specialized equipment for handling HF.[9] |
| Cost of Amino Acids | Fmoc-protected amino acids can be more expensive.[8] | Boc-protected amino acids are generally less expensive.[8] |
| Typical Yield per Step | Often exceeds 99%.[] | High, but can be affected by aggregation.[8] |
Case Study: Synthesis of "Difficult" Peptides
The synthesis of aggregation-prone peptides, such as the amyloid-beta (Aβ) peptide, highlights the practical differences between the two strategies.
For the synthesis of the Aβ(1-42) peptide using the Fmoc/tBu strategy , various modifications have been employed to improve yield and purity. For instance, microwave-assisted synthesis with HCTU as a coupling agent has been reported to yield a crude product with 67% purity and an overall yield of 87%.[8] The use of pseudoproline dipeptides has also been shown to increase the crude yield to 57%.[8]
For another "difficult" sequence, the 65-74 fragment of the acyl carrier peptide (ACP), the Fmoc strategy has demonstrated high efficiency. Using HATU as a coupling agent with a short coupling time of 2 x 1 minute resulted in a crude product purity of 83.63%.[7]
Experimental Workflows
The cyclical nature of both SPPS strategies is illustrated in the diagrams below.
Caption: The cyclical workflow of Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Boc/Bzl-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Below are generalized protocols for key steps in both Fmoc/tBu and Boc/Bzl SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.
Protocol 1: Manual Fmoc/tBu Solid-Phase Peptide Synthesis (General Cycle)
This protocol outlines a single cycle of amino acid addition on a 0.1 mmol scale.[5]
-
Resin Swelling:
-
Place 0.1 mmol of Fmoc-amino acid-loaded resin in a reaction vessel.
-
Add 5-10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Wash with isopropanol (IPA) (2 x 10 mL) and again with DMF (3 x 10 mL).
-
-
Amino Acid Coupling (using HBTU/HOBt):
-
In a separate vial, pre-activate the next Fmoc-amino acid. Dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines.[5] A blue color indicates incomplete coupling, requiring a recoupling step.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and then with dichloromethane (DCM) (3 x 10 mL).
-
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the peptide-resin with DCM (5 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water).[5]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Protocol 2: Manual Boc/Bzl Solid-Phase Peptide Synthesis (General Cycle)
This protocol outlines a single cycle of amino acid addition.[1]
-
Resin Swelling:
-
Place the peptide-resin in a reaction vessel.
-
Add dichloromethane (DCM) (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) and agitate for 2-5 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).[1]
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3 x 10 mL/g).
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the amino acid solution and vortex.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
-
-
Final Cleavage and Deprotection (using HF):
-
Caution: This step requires specialized equipment and should be performed by trained personnel in a well-ventilated fume hood.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add a scavenger such as anisole.
-
Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.
-
Carefully condense anhydrous hydrogen fluoride (HF) into the vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry. The peptide is now ready for purification.[1]
-
Conclusion
The choice between Fmoc/tBu and Boc/Bzl SPPS is a nuanced decision that depends on the specific requirements of the peptide to be synthesized. The Fmoc strategy has become the method of choice for routine peptide synthesis due to its milder reaction conditions, high degree of orthogonality, and amenability to automation, making it particularly suitable for complex peptides and those with sensitive modifications.[7] However, the Boc strategy remains a powerful and relevant technique, especially for the synthesis of long and difficult hydrophobic sequences that are prone to aggregation.[7] A thorough understanding of the chemical principles, potential side reactions, and practical considerations of each strategy is paramount for the successful synthesis of high-quality peptides in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. digital.csic.es [digital.csic.es]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Strategic Advantage of Fmoc-Trp(Boc)-Opfp in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields and purity. The incorporation of tryptophan, with its reactive indole side chain, presents a notable challenge. This guide provides a comprehensive evaluation of Fmoc-Trp(Boc)-Opfp, comparing its performance against alternative tryptophan derivatives and offering detailed experimental insights.
The use of a protecting group on the indole nitrogen of tryptophan is a critical strategy to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS), particularly during the acidic conditions of cleavage from the resin. The tert-butyloxycarbonyl (Boc) group, as utilized in Fmoc-Trp(Boc)-OH and its activated ester forms like this compound, has emerged as a robust solution to this challenge. This protection minimizes the risk of alkylation and other modifications to the tryptophan residue, which can otherwise lead to impurities and a significant reduction in the final peptide yield. This is especially crucial in peptide sequences that also contain arginine, as the cleavage of its side-chain protecting groups can release reactive species that readily attack unprotected tryptophan.[1][2]
The pentafluorophenyl (Pfp) ester in this compound represents a pre-activated form of the amino acid, designed to enhance coupling efficiency. This pre-activation can potentially lead to faster and more complete reactions compared to in-situ activation methods, which involve mixing the carboxylic acid form of the amino acid with a coupling reagent like HBTU immediately before addition to the peptide-resin.
Performance Comparison: Impact on Peptide Yield
While direct, quantitative, side-by-side studies on the final peptide yield using this compound are not extensively documented in publicly available literature, the well-established benefits of indole protection with the Boc group strongly suggest a positive impact on yield by ensuring the integrity of the tryptophan residue throughout the synthesis. The primary advantage lies in the prevention of side-product formation, which simplifies purification and increases the amount of the desired peptide.
| Amino Acid Derivative | Key Features | Expected Impact on Yield |
| This compound | Indole nitrogen protected with Boc group; Carboxyl group pre-activated as a Pfp ester. | High: Minimizes tryptophan side reactions, leading to a purer crude product and consequently a higher yield of the target peptide. Pre-activation may enhance coupling efficiency. |
| Fmoc-Trp(Boc)-OH | Indole nitrogen protected with Boc group; Requires in-situ activation (e.g., with HBTU/DIPEA). | High: Effectively prevents tryptophan side reactions.[1] Final yield is dependent on the efficiency of the in-situ activation and coupling steps. |
| Fmoc-Trp-OH | No side-chain protection on the indole nitrogen. | Variable to Low: High risk of tryptophan modification during cleavage, especially in the presence of arginine, leading to significant impurities and a lower yield of the desired peptide.[3] |
| Fmoc-Trp(For)-OH | Indole nitrogen protected with a formyl (For) group. | Moderate to High: Offers protection against some side reactions, but the formyl group is less stable to the repetitive piperidine treatments for Fmoc deprotection compared to the Boc group. |
Experimental Protocols
To provide a framework for evaluating the impact of different tryptophan derivatives on peptide yield, the following is a generalized, comparative experimental protocol for the solid-phase synthesis of a model peptide containing tryptophan.
Model Peptide Sequence: Tyr-Ala-Trp-Gly-Leu-Arg-NH2
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH
-
Condition A: this compound
-
Condition B: Fmoc-Trp(Boc)-OH
-
Condition C: Fmoc-Trp-OH
-
Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (General): For all amino acids except tryptophan, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Tryptophan Coupling:
-
Condition A (this compound): Dissolve this compound (3 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Condition B (Fmoc-Trp(Boc)-OH): Dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Condition C (Fmoc-Trp-OH): Dissolve Fmoc-Trp-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 3 hours.
-
Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether. Analyze the crude product by HPLC to determine the purity and calculate the yield.
Visualizing the Synthesis Workflow and Rationale
To better understand the process and the decision-making involved, the following diagrams illustrate the experimental workflow and the logical basis for choosing a protected tryptophan derivative.
Conclusion
The selection of this compound for the incorporation of tryptophan in solid-phase peptide synthesis is a strategically sound choice for maximizing the final yield and purity of the target peptide. The Boc protection of the indole side chain is a well-documented and effective method to prevent unwanted side reactions, particularly in complex peptide sequences. The use of a pre-activated pentafluorophenyl ester may offer additional advantages in terms of coupling efficiency and reaction kinetics. For research and development efforts where the integrity of the final product is critical, the use of this compound or its corresponding carboxylic acid, Fmoc-Trp(Boc)-OH, is highly recommended over unprotected tryptophan derivatives.
References
A Comparative Guide to the Structural Confirmation of Fmoc-Trp(Boc)-Opfp via NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of peptide synthesis reagents is paramount. This guide provides a comparative analysis of Fmoc-Trp(Boc)-Opfp using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear methodology to distinguish it from its common precursor and potential impurity, Fmoc-Trp(Boc)-OH.
Fmoc-N-in-Boc-L-tryptophan pentafluorophenyl ester, or this compound, is a critical activated amino acid derivative used in solid-phase peptide synthesis (SPPS). Its purity and structural integrity are essential for the successful synthesis of peptides. NMR spectroscopy serves as a powerful tool for the unambiguous confirmation of its structure and for the detection of potential impurities.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Preserving Chirality: A Comparative Analysis of Fmoc-Trp(Boc)-Opfp in Peptide Synthesis
For researchers, scientists, and drug development professionals, maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount. Racemization, the unwanted conversion of an L-amino acid to its D-enantiomer, can lead to the generation of diastereomeric impurities that are difficult to separate and can have significantly altered biological activity. This guide provides an objective comparison of the racemization levels associated with the use of pre-activated Fmoc-Trp(Boc)-Opfp (pentafluorophenyl ester) versus other common methods for incorporating tryptophan in solid-phase peptide synthesis (SPPS), supported by available experimental data.
The indole side chain of tryptophan is susceptible to various side reactions during peptide synthesis. Protecting the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, yielding Fmoc-Trp(Boc)-OH, is a common strategy to mitigate these issues. The subsequent activation of the carboxylic acid for coupling is a critical step where racemization can occur. This comparison focuses on the performance of the pre-activated pentafluorophenyl (Opfp) ester of Fmoc-Trp(Boc)-OH against common in situ coupling reagents.
Quantitative Assessment of Racemization Levels
The extent of racemization is a critical performance indicator for any coupling method. The use of pre-formed active esters, such as this compound, is a strategy to minimize racemization by ensuring rapid coupling times, which can outcompete the rate of oxazolone formation, the primary pathway for racemization.
The following table summarizes available quantitative data on the racemization of Fmoc-protected amino acids using different coupling methodologies. While direct comparative studies for this compound against all other methods under identical conditions are limited, the data provides valuable insights into the expected levels of enantiomeric purity.
| Coupling Method/Reagent | Amino Acid/Peptide Context | % D-Isomer (Racemization) | Reference |
| Fmoc-AA-Opfp | Synthesis of D-Tyr-L-Lys-L-Trp | ≤ 0.4% per cycle | [1][2] |
| HATU | General Peptide Synthesis | 0.5 - 2.0% | [3] |
| HBTU | General Peptide Synthesis | 1.5 - 5.0% | [3] |
| DIC/HOBt | General Peptide Synthesis | 0.5 - 2.5% | [3] |
| PyBOP | General Peptide Synthesis | 1.0 - 3.5% | [3] |
| COMU | General Peptide Synthesis | < 1.0% | [3] |
Key Observations:
-
Fmoc-AA-Opfp: The use of pentafluorophenyl esters for the coupling of Fmoc-amino acids, including a tryptophan-containing peptide, has been shown to result in very low levels of racemization, at or below 0.4% per coupling cycle.[1][2] The high reactivity of the Opfp ester facilitates a rapid aminolysis reaction, which is generally faster than the competing racemization pathway via oxazolone formation.
-
In Situ Reagents: While highly efficient, common in situ coupling reagents like HBTU can exhibit moderate levels of racemization.[3] Reagents such as HATU and COMU generally show lower racemization levels compared to HBTU, attributed to the nature of the active ester formed and the speed of the coupling reaction.[3] The combination of a carbodiimide like DIC with an additive such as HOBt also provides good suppression of racemization.
Experimental Protocols
Accurate assessment of racemization is crucial for validating and comparing different coupling methodologies. The most common technique involves the analysis of the synthesized peptide by chiral chromatography or by derivatization of the hydrolyzed peptide followed by chromatographic separation of the amino acid enantiomers.
Protocol 1: Chiral HPLC Analysis of a Model Peptide
This protocol describes a general workflow for the synthesis and analysis of a model peptide to quantify racemization.
-
Peptide Synthesis:
-
A model peptide containing the amino acid of interest (in this case, tryptophan) is synthesized using the different coupling methods to be compared (e.g., this compound vs. in situ activation with HATU/DIPEA).
-
All other synthesis parameters (resin, deprotection conditions, subsequent couplings) are kept constant to ensure a valid comparison.
-
-
Peptide Cleavage and Deprotection:
-
The synthesized peptide is cleaved from the solid support and all protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the full-length product.
-
-
Chiral HPLC Analysis:
-
The purified peptide is analyzed on a chiral HPLC column capable of separating the desired all-L diastereomer from any diastereomers containing a D-tryptophan residue.
-
The percentage of the D-isomer is calculated from the peak areas in the chromatogram.
-
Protocol 2: Amino Acid Analysis after Hydrolysis and Derivatization (Marfey's Method)
This method determines the enantiomeric composition of the amino acids within the peptide.
-
Peptide Synthesis, Cleavage, and Purification:
-
Follow steps 1-3 from Protocol 1.
-
-
Peptide Hydrolysis:
-
The purified peptide is completely hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.
-
-
Derivatization:
-
The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This chiral reagent forms diastereomeric derivatives with the D- and L-amino acids.
-
-
RP-HPLC Analysis:
-
The resulting diastereomers are separated and quantified by RP-HPLC. The elution times for the FDAA-D-Trp and FDAA-L-Trp derivatives will be different, allowing for accurate quantification of the D-isomer.
-
Visualizing the Workflow and Racemization Mechanism
The following diagrams illustrate the experimental workflow for assessing racemization and the chemical pathway leading to this undesirable side reaction.
Conclusion
The selection of an appropriate coupling method for tryptophan incorporation is a critical factor in minimizing racemization and ensuring the synthesis of high-purity peptides. The available data suggests that the use of pre-activated This compound offers a robust and reliable method for introducing tryptophan with a very low risk of epimerization, often resulting in less than 0.5% of the D-isomer per coupling step.[1][2] This is attributed to the high reactivity of the pentafluorophenyl ester, which promotes rapid peptide bond formation.
While modern in situ coupling reagents like HATU and COMU also provide excellent suppression of racemization, the use of a pre-activated ester like this compound can be particularly advantageous in automated synthesis platforms and for sequences known to be prone to difficult couplings, where prolonged activation times with in situ reagents might increase the risk of racemization. For syntheses where the highest degree of chiral purity is essential, the use of this compound is a highly recommended strategy.
References
Safety Operating Guide
Navigating the Disposal of Fmoc-Trp(Boc)-Opfp: A Protocol for Laboratory Safety and Environmental Compliance
For researchers and professionals engaged in drug development and peptide synthesis, the meticulous management of chemical reagents is a cornerstone of a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-Trp(Boc)-Opfp, a key reagent in solid-phase peptide synthesis. Adherence to these procedures is critical for minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility.
I. Essential Safety and Chemical Profile
This compound is a complex organic molecule that necessitates careful handling due to its chemical properties. The presence of the pentafluorophenyl (-Opfp) group classifies it as a halogenated organic compound. While specific toxicity data for this compound is limited, information from closely related molecules and its structural components provides insight into its potential hazards.
Key Hazard Considerations:
-
Skin Irritation: A supplier of this compound has classified the compound with the GHS hazard statement H315, indicating that it causes skin irritation.[1]
-
Potential for Allergic Skin Reaction: The related compound, Fmoc-Trp(Boc)-OH, is known to potentially cause an allergic skin reaction.
-
Aquatic Toxicity: Fmoc-Trp(Boc)-OH is also classified as toxic to aquatic life with long-lasting effects. It is prudent to assume a similar or greater hazard for this compound due to the presence of the fluorinated phenyl group.
-
Pentafluorophenol Toxicity: The precursor, pentafluorophenol, is known to be toxic and an irritant.[2]
A summary of the relevant chemical and safety data is presented in the table below.
| Property | Value | Source/Comment |
| Chemical Name | N-α-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorophenyl ester | [1] |
| CAS Number | 181311-44-4 | [1][3] |
| Molecular Formula | C₃₇H₂₉F₅N₂O₆ | [3] |
| Molecular Weight | 692.63 g/mol | [1] |
| Appearance | White to slight yellow to beige powder | [1] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| Waste Classification | Halogenated Organic Waste | Due to the presence of the pentafluorophenyl group.[4][5] |
| Storage Temperature | 2-8°C | Based on information for the related compound Fmoc-Trp-Opfp.[6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Based on information for the related compound Fmoc-Trp-Opfp.[6] |
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate personal protective equipment to ensure personal safety and minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator if dust may be generated. |
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Experimental Workflow for Disposal:
-
Segregation of Waste:
-
At the point of generation, immediately segregate all waste contaminated with this compound.
-
This includes solid waste (e.g., residual powder, contaminated weighing paper, pipette tips, gloves) and liquid waste (e.g., solutions from peptide synthesis).
-
Crucially, this waste must be kept separate from non-halogenated chemical waste to ensure proper disposal and to prevent potentially dangerous reactions.[4][7]
-
-
Containerization:
-
Solid Waste: Collect all solid waste in a designated, robust, and sealable hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container suitable for halogenated organic solvents. Ensure the container has a secure screw-top cap.[4] Do not mix incompatible waste streams (e.g., acidic and basic solutions) in the same container.
-
-
Labeling:
-
Clearly and accurately label the hazardous waste container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The GHS hazard pictogram (GHS07).
-
An indication of the contents (e.g., "Solid Waste" or "Liquid Waste in [Solvent Name]").
-
The accumulation start date.
-
Your name and laboratory contact information.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation, be well-ventilated, and be away from sources of ignition.
-
Ensure that incompatible wastes are properly segregated within the SAA.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste. Halogenated organic waste is typically disposed of via incineration at a specialized facility.[4]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound Novabiochem 181311-44-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C37H29F5N2O6 | CID 56777291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. FMOC-TRP-OPFP CAS#: 86069-87-6 [amp.chemicalbook.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
